Product packaging for Fmoc-PEG5-alcohol(Cat. No.:)

Fmoc-PEG5-alcohol

Cat. No.: B13472883
M. Wt: 459.5 g/mol
InChI Key: KJKPDYRSXUZSBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fmoc-PEG5-alcohol is a useful research compound. Its molecular formula is C25H33NO7 and its molecular weight is 459.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H33NO7 B13472883 Fmoc-PEG5-alcohol

Properties

Molecular Formula

C25H33NO7

Molecular Weight

459.5 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C25H33NO7/c27-10-12-30-14-16-32-18-17-31-15-13-29-11-9-26-25(28)33-19-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,24,27H,9-19H2,(H,26,28)

InChI Key

KJKPDYRSXUZSBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCO

Origin of Product

United States

Foundational & Exploratory

Fmoc-PEG5-alcohol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Fmoc-PEG5-alcohol is a versatile bifunctional linker molecule widely employed in chemical biology, drug discovery, and materials science. Its unique structure, featuring a base-labile fluorenylmethyloxycarbonyl (Fmoc) protected amine, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal hydroxyl group, enables its use in a variety of bioconjugation and solid-phase synthesis applications. This technical guide provides an in-depth overview of the chemical properties, key reactions, and experimental protocols relevant to the use of this compound.

Core Chemical and Physical Properties

This compound is a well-defined, monodisperse PEG linker, ensuring batch-to-batch consistency in experimental setups. Its key properties are summarized in the table below.

PropertyValueSource(s)
Chemical Formula C25H33NO7[1]
Molecular Weight 459.5 g/mol [1]
CAS Number 2496687-06-8[1]
Appearance White to off-white solid or oilGeneric observation
Purity Typically ≥95% or 98%[1]
Solubility Soluble in Dimethyl sulfoxide (DMSO), Dichloromethane (DCM), Dimethylformamide (DMF)[1]
Storage Conditions -20°C, desiccated

Key Chemical Reactivities and Applications

The utility of this compound stems from its two distinct functional groups: the Fmoc-protected amine and the terminal hydroxyl group. The hydrophilic PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugates.

Fmoc Group Deprotection

The Fmoc group is a base-labile protecting group, readily removed under mild basic conditions to expose a primary amine. This amine can then be used for subsequent conjugation reactions, such as amide bond formation.

Hydroxyl Group Derivatization

The terminal hydroxyl group can be derivatized through various reactions, most commonly esterification, to attach a molecule of interest. This allows for the use of this compound as a linker to connect two different molecular entities.

These reactivities make this compound a valuable tool in:

  • Solid-Phase Peptide Synthesis (SPPS): Where it can be used to introduce a PEG spacer within a peptide sequence or to synthesize peptide alcohols.

  • Bioconjugation: For linking biomolecules (peptides, proteins, oligonucleotides) to other molecules such as fluorescent dyes, drugs, or imaging agents.

  • PROTAC® Development: As a component of the linker connecting the E3 ligase-binding ligand and the target protein-binding ligand in Proteolysis Targeting Chimeras.

  • Drug Delivery: To improve the pharmacokinetic properties of therapeutic agents.

Experimental Protocols and Workflows

The following sections provide detailed methodologies for the key reactions involving this compound.

Fmoc Deprotection Protocol

This protocol describes the removal of the Fmoc group to yield the free amine.

Materials:

  • This compound

  • Dimethylformamide (DMF), anhydrous

  • Piperidine

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Dissolve this compound in anhydrous DMF to a desired concentration (e.g., 100 mg/mL) under an inert atmosphere.

  • Add piperidine to the solution to a final concentration of 20% (v/v).

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the solvent and excess piperidine are typically removed under vacuum. The resulting amino-PEG5-alcohol can be used directly in the next step or purified if necessary.

G Fmoc Deprotection Workflow cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product This compound This compound Reaction Stir at RT (30 min - 2 hr) This compound->Reaction Dissolve in DMF Piperidine_DMF 20% Piperidine in DMF Piperidine_DMF->Reaction Monitoring TLC / LC-MS Reaction->Monitoring Workup Solvent Removal Monitoring->Workup Reaction Complete Amino-PEG5-alcohol Amino-PEG5-alcohol Workup->Amino-PEG5-alcohol

Fmoc Deprotection Workflow Diagram
Amide Bond Formation with the Deprotected Amine

This protocol outlines the coupling of a carboxylic acid-containing molecule to the free amine of amino-PEG5-alcohol.

Materials:

  • Amino-PEG5-alcohol (from the previous step)

  • Carboxylic acid-containing molecule

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Inert gas

Procedure:

  • Dissolve the carboxylic acid-containing molecule (1 equivalent), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Dissolve amino-PEG5-alcohol (1 equivalent) in anhydrous DMF.

  • Add the amino-PEG5-alcohol solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • After the reaction is complete, the mixture is typically filtered to remove urea byproducts (if DCC is used) and the solvent is removed under vacuum. The product is then purified by column chromatography.

G Amide Bond Formation Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product Amino-PEG5-alcohol Amino-PEG5-alcohol Coupling Add Amino-PEG5-alcohol Stir at RT (2-12 hr) Amino-PEG5-alcohol->Coupling Carboxylic_Acid Carboxylic Acid (Molecule of Interest) Activation Activate Carboxylic Acid (15-30 min) Carboxylic_Acid->Activation Coupling_Reagents EDC / NHS in DMF Coupling_Reagents->Activation Activation->Coupling Purification Filtration & Chromatography Coupling->Purification Reaction Complete Conjugate PEGylated Conjugate (Amide Bond) Purification->Conjugate

Amide Bond Formation Workflow Diagram
Esterification of the Hydroxyl Group

This protocol details the esterification of the terminal hydroxyl group of this compound with a carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid-containing molecule

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Inert gas

Procedure:

  • Dissolve this compound (1 equivalent), the carboxylic acid (1.2 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with dilute acid (e.g., 1M HCl) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G Esterification of Hydroxyl Group Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product This compound This compound Reaction_Setup Combine Reactants & Reagents Cool to 0°C This compound->Reaction_Setup Carboxylic_Acid Carboxylic Acid (Molecule of Interest) Carboxylic_Acid->Reaction_Setup Coupling_Reagents DCC / DMAP in DCM Coupling_Reagents->Reaction_Setup Add DCC dropwise Reaction Stir at RT (12-24 hr) Reaction_Setup->Reaction Workup_Purification Filtration, Wash, & Chromatography Reaction->Workup_Purification Reaction Complete Ester_Conjugate Fmoc-PEG5-Ester Conjugate Workup_Purification->Ester_Conjugate

Esterification Workflow Diagram

Conclusion

This compound is a valuable and versatile chemical tool for researchers, scientists, and drug development professionals. Its well-defined structure and dual functionality allow for the straightforward introduction of a hydrophilic PEG spacer and the conjugation of various molecules. The experimental protocols provided in this guide offer a starting point for the successful application of this compound in a range of synthetic and bioconjugation strategies. As with any chemical synthesis, reaction conditions may require optimization depending on the specific substrates and desired outcomes.

References

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-PEG5-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Fmoc-PEG5-alcohol, a heterobifunctional linker commonly used in bioconjugation, drug delivery, and solid-phase peptide synthesis. The protocol herein is a compilation of established methods for Fmoc protection of amino alcohols and purification of PEGylated compounds.

Introduction

This compound, systematically named N-(9-fluorenylmethoxycarbonyl)-1-amino-3,6,9,12,15-pentaoxa-17-heptadecanol, is a valuable reagent in the field of biotechnology and pharmaceutical sciences. The molecule features a base-labile Fmoc (fluorenylmethoxycarbonyl) protecting group on a primary amine and a terminal hydroxyl group, connected by a five-unit polyethylene glycol (PEG) spacer. This structure imparts water solubility and flexibility to the molecules it is incorporated into, making it a versatile tool for modifying peptides, proteins, and other biomolecules.

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of amino-PEG5-alcohol with an Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The reaction proceeds via nucleophilic attack of the primary amine of the amino-PEG5-alcohol on the electrophilic carbonyl carbon of the Fmoc reagent.

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

Synthesis_Scheme AminoPEG Amino-PEG5-alcohol Reaction + AminoPEG->Reaction FmocReagent Fmoc-Cl or Fmoc-OSu FmocReagent->Reaction Base Base (e.g., NaHCO₃, DIEA) Base->Reaction Solvent Solvent (e.g., Dioxane/Water, DCM) Solvent->Reaction FmocPEG This compound Byproduct Byproduct (e.g., HCl, NHS) Product Reaction->Product Product->FmocPEG Product->Byproduct

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is based on standard procedures for the Fmoc protection of amino alcohols.

Materials:

  • Amino-PEG5-alcohol

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃) or Diisopropylethylamine (DIEA)

  • 1,4-Dioxane

  • Deionized water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., Dichloromethane/Methanol gradient)

Procedure:

  • Dissolution of Starting Material: Dissolve amino-PEG5-alcohol (1 equivalent) in a mixture of 1,4-dioxane and water (e.g., 1:1 v/v).

  • Addition of Base: Add sodium bicarbonate (2-3 equivalents) to the solution and stir until dissolved. The base is crucial to neutralize the acidic byproduct of the reaction.

  • Addition of Fmoc Reagent: Slowly add a solution of Fmoc-Cl or Fmoc-OSu (1.1 equivalents) in 1,4-dioxane to the reaction mixture at 0°C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, remove the 1,4-dioxane under reduced pressure.

    • Add water to the residue and extract the product with dichloromethane (3 x volume of aqueous layer).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Quantitative Data
ParameterValue
Starting Material Amino-PEG5-alcohol
Reagent Fmoc-Cl or Fmoc-OSu
Typical Yield 85-95%
Purity (Post-Purification) >98% (by HPLC)
Molecular Weight 459.53 g/mol
Appearance White to off-white solid or viscous oil
Solubility Soluble in DCM, DMF, DMSO

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, excess reagents, and byproducts. The primary method for purifying this compound is silica gel column chromatography.

Purification Workflow

Purification_Workflow Crude Crude this compound Adsorption Adsorption onto Silica Gel Crude->Adsorption Column Silica Gel Column Chromatography Adsorption->Column Elution Gradient Elution (e.g., DCM to DCM/MeOH) Column->Elution Fractionation Fraction Collection Elution->Fractionation TLC TLC Analysis of Fractions Fractionation->TLC Pooling Pooling of Pure Fractions TLC->Pooling Identify Pure Fractions Evaporation Solvent Evaporation Pooling->Evaporation Pure Pure this compound Evaporation->Pure

Caption: Purification workflow for this compound.

Experimental Protocol for Purification

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Thin-layer chromatography (TLC) plates

  • TLC visualization agent (e.g., potassium permanganate stain)

Procedure:

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., dichloromethane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica-adsorbed sample onto the top of the packed column.

  • Elution: Elute the column with a gradient of increasing polarity. Start with 100% dichloromethane and gradually increase the percentage of methanol (e.g., from 0% to 10% methanol in dichloromethane).

  • Fraction Collection: Collect fractions of the eluate.

  • TLC Analysis: Monitor the collected fractions by TLC to identify the fractions containing the pure product. The product can be visualized using a suitable stain, as the Fmoc group is UV-active.

  • Pooling and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Technique Expected Results
¹H NMR (Proton NMR) Peaks corresponding to the protons of the fluorenyl group (aromatic region), the methylene protons of the PEG chain, and the protons adjacent to the amine and hydroxyl groups. The integration of these peaks should be consistent with the structure.
¹³C NMR (Carbon NMR) Resonances for the carbons of the fluorenyl group, the PEG backbone, and the carbonyl carbon of the Fmoc group.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of this compound (e.g., [M+H]⁺ or [M+Na]⁺).
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity (>98%).

Conclusion

This technical guide outlines a reliable and reproducible method for the synthesis and purification of this compound. By following the detailed protocols, researchers and drug development professionals can effectively produce this important linker for a wide range of applications in bioconjugation and medicinal chemistry. The provided diagrams and tables offer a clear and concise summary of the key processes and data.

A Technical Guide to Fmoc-PEG5-alcohol: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-PEG5-alcohol, a versatile heterobifunctional linker commonly employed in bioconjugation, drug delivery, and proteomics. This document details its chemical properties, supplier information, and comprehensive experimental protocols for its use.

Core Properties of this compound

This compound is a polyethylene glycol (PEG) linker featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one terminus and a hydroxyl group at the other. The PEG chain, consisting of five ethylene glycol units, imparts hydrophilicity, which can enhance the solubility and reduce the immunogenicity of the conjugated molecule.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 2496687-06-8BroadPharm
Molecular Formula C25H33NO7BroadPharm
Molecular Weight 459.5 g/mol BroadPharm
Purity Typically ≥95%AxisPharm
Appearance White to off-white solid or oil-
Solubility Soluble in DMSO, DMF, DCMBroadPharm
Storage -20°CBroadPharm

Supplier Information

This compound is commercially available from several reputable suppliers of research chemicals and reagents. Pricing and availability can be obtained directly from the suppliers.

Table 2: Key Suppliers of this compound

SupplierProduct Number
BroadPharm BP-24511
MedchemExpress HY-W800656
AxisPharm AP13895

Experimental Protocols

The utility of this compound lies in the orthogonal reactivity of its two functional groups. The Fmoc group can be selectively removed under basic conditions to liberate a primary amine, while the hydroxyl group can be activated for conjugation to various functionalities.

Fmoc Deprotection Protocol

The Fmoc protecting group is base-labile and is commonly removed using a solution of piperidine in an organic solvent like N,N-dimethylformamide (DMF).

Materials:

  • This compound

  • 20% (v/v) Piperidine in DMF

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether (cold)

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve this compound in a minimal amount of DMF in a round bottom flask.

  • Add the 20% piperidine in DMF solution to the flask. A typical ratio is 10 mL of deprotection solution per gram of this compound.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, concentrate the solution under reduced pressure using a rotary evaporator to remove the piperidine and DMF.

  • Precipitate the resulting amino-PEG5-alcohol by adding the concentrated residue to cold diethyl ether.

  • Collect the precipitate by filtration and wash with cold diethyl ether to remove the dibenzofulvene-piperidine adduct.

  • Dry the product under vacuum. The resulting amino-PEG5-alcohol can be used in the next step without further purification.

Fmoc_Deprotection cluster_start Starting Material cluster_reaction Deprotection cluster_workup Work-up cluster_product Product Fmoc_PEG_OH This compound Reaction Dissolve in DMF Add 20% Piperidine/DMF Stir at RT for 1-2h Fmoc_PEG_OH->Reaction Workup 1. Concentrate 2. Precipitate in cold ether 3. Filter and wash 4. Dry under vacuum Reaction->Workup Amino_PEG_OH Amino-PEG5-alcohol Workup->Amino_PEG_OH

Fmoc Deprotection Workflow
Activation of the Hydroxyl Group and Conjugation to a Primary Amine

The terminal hydroxyl group of the resulting amino-PEG5-alcohol can be activated to facilitate conjugation to a primary amine-containing molecule (e.g., a peptide, protein, or small molecule drug). A common method is to convert the alcohol to a tosylate or mesylate, which are excellent leaving groups for nucleophilic substitution.

Materials:

  • Amino-PEG5-alcohol (from the previous step)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)

  • Amine-containing molecule

  • Magnetic stirrer and stir bar

  • Ice bath

  • Argon or Nitrogen gas supply

Procedure:

Step A: Activation of the Hydroxyl Group

  • Dissolve the amino-PEG5-alcohol in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine (TEA) or pyridine to the solution (typically 1.5-2 equivalents relative to the alcohol).

  • Slowly add p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) (typically 1.2-1.5 equivalents) to the reaction mixture.

  • Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-4 hours.

  • Monitor the reaction by TLC. Once the starting material is consumed, the activated PEG-tosylate or PEG-mesylate is ready for the next step. The crude reaction mixture can often be used directly.

Step B: Conjugation to a Primary Amine

  • To the crude reaction mixture containing the activated PEG, add the primary amine-containing molecule (typically 1-1.2 equivalents).

  • Add an additional 1-2 equivalents of a non-nucleophilic base such as diisopropylethylamine (DIPEA) to scavenge the acid generated during the reaction.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the progress of the conjugation reaction by an appropriate method (e.g., LC-MS or HPLC).

  • Once the reaction is complete, wash the organic layer with a mild aqueous acid (e.g., 5% citric acid), followed by a mild aqueous base (e.g., saturated sodium bicarbonate), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final conjugate using an appropriate chromatographic method, such as silica gel chromatography or size-exclusion chromatography.

Conjugation_Workflow cluster_activation Step A: Activation cluster_conjugation Step B: Conjugation cluster_purification Purification Amino_PEG_OH Amino-PEG5-alcohol Activation Dissolve in DCM Add TEA and TsCl at 0°C Stir at RT for 2-4h Amino_PEG_OH->Activation Activated_PEG Activated PEG-Tosylate Activation->Activated_PEG Conjugation Add Amine & DIPEA Stir at RT for 12-24h Activated_PEG->Conjugation Amine_Molecule Amine-containing Molecule Amine_Molecule->Conjugation Crude_Product Crude Conjugate Conjugation->Crude_Product Purification Aqueous work-up Chromatography Crude_Product->Purification Final_Product Purified Conjugate Purification->Final_Product

Hydroxyl Activation and Amine Conjugation Workflow

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various scientific disciplines:

  • Peptide Synthesis: It can be incorporated into peptides during solid-phase peptide synthesis (SPPS) to introduce a PEG spacer, which can improve the solubility and pharmacokinetic properties of the final peptide.

  • Drug Delivery: The PEG linker can be used to attach therapeutic agents to targeting ligands (e.g., antibodies, peptides) or nanoparticles, creating drug delivery systems with enhanced stability and targeting capabilities.

  • PROTACs and Molecular Glues: In the field of targeted protein degradation, this linker can be used to connect a target-binding ligand to an E3 ligase-binding ligand in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

  • Bioconjugation: The deprotected amine or the activated hydroxyl group can be used to conjugate a wide range of molecules, including fluorescent dyes, biotin, or other reporter molecules, for use in diagnostic assays and imaging applications. For instance, a similar PEGylated linker has been used in the development of photocleavable linkers for multiplex protein imaging.

This technical guide provides a foundational understanding and practical protocols for the effective utilization of this compound in research and development. For specific applications, optimization of the described protocols may be necessary. Always refer to the Safety Data Sheet (SDS) for safe handling and disposal procedures.

Role of the Fmoc protecting group in peptide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Role of the Fmoc Protecting Group in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solid-phase peptide synthesis (SPPS) has become an indispensable tool in chemical biology, drug discovery, and materials science. Among the various strategies for SPPS, the use of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group for the temporary protection of the α-amino group of amino acids has become the predominant methodology. This technical guide provides a comprehensive overview of the pivotal role of the Fmoc group in modern peptide synthesis. It details the chemical principles underlying its use, the mechanistic aspects of its removal, and the orthogonal protection schemes it enables. Furthermore, this document presents detailed experimental protocols, quantitative data on reaction efficiencies, and a discussion of potential challenges and their mitigation strategies.

Introduction to Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides on a solid support, pioneered by R.B. Merrifield, revolutionized the field by simplifying the purification process. In SPPS, a peptide chain is assembled sequentially while anchored to an insoluble resin.[1] The Fmoc/tBu strategy, introduced in the late 1970s, utilizes the base-labile Fmoc group for Nα-protection and acid-labile protecting groups, typically based on tert-butyl (tBu), for the amino acid side chains.[][3] This orthogonality is a key advantage, as it allows for the selective deprotection of the Nα-amino group at each cycle of amino acid addition without affecting the side-chain protecting groups.[4][5]

The Fmoc strategy offers several advantages over the older tert-butyloxycarbonyl (Boc) strategy, which relies on graded acid lability for deprotection. The milder basic conditions used for Fmoc removal are compatible with a wider range of sensitive amino acids and post-translational modifications, such as phosphorylation and glycosylation. Moreover, the cleavage of the final peptide from the resin is achieved with trifluoroacetic acid (TFA), which is less harsh than the hydrofluoric acid (HF) often required in Boc-SPPS. The automation of Fmoc-SPPS is also facilitated by the ability to monitor the completion of the deprotection step by UV spectroscopy of the released dibenzofulvene-piperidine adduct.

The Chemistry of the Fmoc Protecting Group

The Fmoc group is a urethane-type protecting group that is stable to acidic conditions but readily cleaved by bases. This distinct reactivity profile is central to its utility in an orthogonal peptide synthesis strategy.

Introduction of the Fmoc Group

The Fmoc group is typically introduced onto the α-amino group of an amino acid by reaction with Fmoc-chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) under basic conditions. The high purity of commercially available Fmoc-amino acids, often exceeding 99%, is crucial for the successful synthesis of long peptides.

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a base-catalyzed β-elimination reaction. A weak base, most commonly a 20% solution of piperidine in N,N-dimethylformamide (DMF), is used to abstract the acidic proton on the fluorenyl ring system. This initiates the elimination of the carbamate, releasing the free amine of the peptide, carbon dioxide, and dibenzofulvene (DBF).

// Reactants Fmoc_Peptide [label=<Fmoc-NH-Peptide-Resin>]; Piperidine [label=<Piperidine>];

// Intermediates Carbanion [label=<Carbanion Intermediate>]; DBF [label=<Dibenzofulvene (DBF)>]; Free_Amine [label=<H₂N-Peptide-Resin>];

// Products DBF_Adduct [label=<DBF-Piperidine Adduct>];

// Edges Fmoc_Peptide -> Carbanion [label="+ Piperidine"]; Carbanion -> DBF [label="β-elimination"]; Carbanion -> Free_Amine; DBF -> DBF_Adduct [label="+ Piperidine (scavenger)"]; } // Using placeholder images, replace with actual chemical structures. // To generate actual images, a chemical drawing tool would be needed. // For the purpose of this response, the DOT script illustrates the flow. // A more text-based representation within the nodes will be used for clarity.

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Carbanion Carbanion Intermediate Fmoc_Peptide->Carbanion + Piperidine (Proton Abstraction) Piperidine Piperidine DBF Dibenzofulvene (DBF) + CO₂ Carbanion->DBF β-elimination Free_Amine H₂N-Peptide-Resin Carbanion->Free_Amine DBF_Adduct DBF-Piperidine Adduct DBF->DBF_Adduct + Piperidine (Scavenging)

The dibenzofulvene byproduct is a reactive electrophile that can undergo Michael addition with the newly liberated amine, leading to chain termination. Piperidine, being a secondary amine, also acts as a scavenger by reacting with DBF to form a stable adduct, thus preventing this side reaction.

The Fmoc-SPPS Cycle: A Step-by-Step Workflow

The synthesis of a peptide using the Fmoc strategy follows a cyclical process of deprotection, washing, coupling, and washing.

SPPS_Cycle Start Start with Fmoc-AA-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Repeat->Deprotection Yes Final_Cleavage Final Cleavage and Deprotection (TFA Cocktail) Repeat->Final_Cleavage No (Sequence Complete)

Resin Swelling and First Amino Acid Attachment

The synthesis begins by swelling the solid support (resin) in a suitable solvent, typically DMF. The first Fmoc-protected amino acid is then coupled to the resin.

Deprotection

The Fmoc group of the resin-bound amino acid is removed using a 20% solution of piperidine in DMF. This step is typically performed in two stages: a short initial treatment followed by a longer one to ensure complete deprotection.

Washing

After deprotection, the resin is thoroughly washed with DMF to remove the piperidine and the DBF-piperidine adduct.

Coupling

The next Fmoc-protected amino acid is activated and coupled to the free amine of the growing peptide chain. The activation of the carboxylic acid is crucial for efficient peptide bond formation.

Final Cleavage and Deprotection

Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a strong acid, typically a TFA-based cocktail containing scavengers.

Quantitative Data in Fmoc-SPPS

The efficiency of each step in the SPPS cycle is critical for obtaining a high yield of the desired peptide.

ParameterTypical Value/ConditionPurposeReference(s)
Resin Loading 0.3 - 1.0 mmol/gDefines the synthesis scale.
Amino Acid Excess 3 - 5 equivalentsDrives the coupling reaction to completion.
Coupling Reagent Excess 3 - 5 equivalentsEnsures efficient activation of the amino acid.
Base (e.g., DIEA) Excess 6 - 10 equivalentsMaintains basic pH for coupling.
Deprotection Time 2 x (3-15 min)Ensures complete removal of the Fmoc group.
Coupling Time 1 - 4 hoursAllows for complete peptide bond formation.
Single Coupling Efficiency > 99%Critical for the synthesis of long peptides.

Experimental Protocols

General Fmoc Deprotection Protocol
  • To the peptide-resin, add a solution of 20% (v/v) piperidine in DMF (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 3 minutes.

  • Drain the solution.

  • Add a fresh portion of 20% piperidine in DMF.

  • Agitate the mixture for an additional 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

Amino Acid Coupling Protocol using HBTU/DIEA
  • In a separate vessel, dissolve the incoming Fmoc-amino acid (4 equivalents) and HBTU (3.8 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIEA) (8 equivalents) to the solution.

  • Allow the mixture to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Drain the coupling solution and wash the resin with DMF (3 times).

  • Perform a Kaiser test to confirm the completion of the coupling. A negative result (colorless or yellow beads) indicates a successful reaction.

Final Cleavage and Deprotection Protocol (Reagent K)

Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Wash the dried peptide-resin with dichloromethane (DCM).

  • Prepare Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).

  • Add the cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Challenges and Mitigation in Fmoc-SPPS

Aspartimide Formation

A major side reaction in Fmoc-SPPS is the formation of an aspartimide intermediate, particularly at Asp-Gly or Asp-Ser sequences. This can lead to racemization and the formation of β-aspartyl peptides. The risk of aspartimide formation is increased by prolonged exposure to the basic deprotection conditions. Mitigation strategies include the use of protecting groups for the aspartic acid side chain that sterically hinder this cyclization, or the addition of additives like 1-hydroxybenzotriazole (HOBt) to the deprotection solution.

Racemization

Racemization can occur during the activation and coupling of amino acids, especially for cysteine and histidine. The choice of coupling reagent and the avoidance of excess base can minimize racemization. For sensitive amino acids, the use of pre-formed active esters or coupling additives like HOBt or Oxyma is recommended.

Aggregation

During the synthesis of long or hydrophobic peptides, the growing peptide chain can aggregate on the solid support, leading to incomplete deprotection and coupling reactions. This can be addressed by using specialized resins, incorporating pseudoprolines or other backbone-modifying elements, or performing the synthesis at elevated temperatures.

Orthogonal Protecting Group Strategies with Fmoc

The stability of the Fmoc group to acid allows for the use of a wide range of acid-labile side-chain protecting groups, enabling complex peptide modifications. For instance, protecting groups that can be removed under very mild acidic conditions, such as the 4-methoxytrityl (Mmt) or 4-methyltrityl (Mtt) groups, allow for the selective deprotection and modification of specific side chains while the peptide is still on the resin. This is particularly useful for the synthesis of branched, cyclic, or labeled peptides.

Orthogonal_Protection Peptide_Resin Fmoc-Peptide(P₁)-Resin(P₂) P₁ = Acid-labile side-chain protection P₂ = Acid-labile linker Deprotection_Cycle Fmoc Deprotection (Base) Peptide_Resin->Deprotection_Cycle Peptide Elongation Final_Cleavage Final Cleavage & Deprotection (Strong Acid, e.g., TFA) Peptide_Resin->Final_Cleavage Synthesis Complete Selective_Deprotection Selective Side-Chain Deprotection (Mild Acid) Peptide_Resin->Selective_Deprotection For Side-Chain Modification Deprotection_Cycle->Peptide_Resin Selective_Deprotection->Peptide_Resin After Modification

Conclusion

The 9-fluorenylmethyloxycarbonyl protecting group is a cornerstone of modern solid-phase peptide synthesis. Its base lability, coupled with its stability to acid, provides a robust and versatile orthogonal strategy for the synthesis of a vast array of peptides. The mild conditions employed in Fmoc-SPPS have expanded the scope of peptide synthesis to include sensitive and modified peptides that were previously difficult to access. While challenges such as aggregation and side reactions exist, a thorough understanding of the underlying chemistry and the application of optimized protocols and reagents can lead to the successful synthesis of complex peptide targets. This guide provides the fundamental knowledge and practical protocols for researchers to effectively utilize the Fmoc protecting group in their peptide synthesis endeavors.

References

The Hydrophilic Advantage: A Technical Guide to PEG Spacers in Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation and drug delivery, the choice of a linker molecule can be as critical as the active components it connects. Among the arsenal of available chemical linkers, polyethylene glycol (PEG) spacers have emerged as a cornerstone technology, prized for their profound impact on the physicochemical properties of reagents. This in-depth technical guide explores the core of PEG's utility: its hydrophilicity. We will delve into the quantitative effects of PEG spacers on reagent properties, provide detailed experimental protocols for their characterization, and visualize key biological and synthetic workflows where PEG spacers play a pivotal role.

The Core Concept: Harnessing Hydrophilicity

Polyethylene glycol is a polymer composed of repeating ethylene glycol units. Its hydrophilic nature stems from the ether oxygen atoms in its backbone, which readily form hydrogen bonds with water molecules. This intrinsic property translates into a host of benefits when PEG spacers are incorporated into bioconjugates like antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutics.

The primary advantages conferred by the hydrophilicity of PEG spacers include:

  • Enhanced Solubility: Many potent therapeutic payloads are hydrophobic, leading to challenges with aggregation and formulation. PEG spacers act as a solubilizing agent, effectively cloaking the hydrophobic drug and preventing aggregation, which is crucial for manufacturing and stability.[1][2]

  • Improved Pharmacokinetics: The hydrophilic PEG chain creates a hydration shell around the bioconjugate. This increases its hydrodynamic size, which in turn can prolong circulation half-life by reducing renal clearance.[3]

  • Reduced Immunogenicity: The "shielding" effect of the PEG hydration shell can mask potential immunogenic epitopes on the bioconjugate, lowering the risk of an adverse immune response.

  • Reduced Non-Specific Binding: By minimizing hydrophobic interactions, PEG spacers can decrease non-specific binding to cells and other biological components, leading to improved targeting and reduced off-target toxicity.

Quantitative Impact of PEG Spacer Length on Hydrophilicity

The length of the PEG spacer is a critical design parameter that allows for the fine-tuning of a bioconjugate's properties. The following tables summarize quantitative data illustrating the impact of varying PEG spacer lengths on key hydrophilicity-related parameters.

Table 1: Effect of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Clearance

PEG Spacer LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylated
No PEG~8.51.0
PEG2~7.00.82
PEG4~5.50.65
PEG8~4.00.47
PEG12~2.50.29
PEG24~2.50.29

Data synthesized from a study on non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8. A lower clearance rate indicates a longer circulation time, a desirable pharmacokinetic property enhanced by longer PEG spacers.

Table 2: Effect of PEG Spacer Length on Receptor Binding Affinity (IC50)

Conjugate (natGa-NOTA-PEGn-RM26)PEG Spacer LengthIC50 (nM)
natGa-NOTA-PEG2-RM26PEG23.1 ± 0.2
natGa-NOTA-PEG3-RM26PEG33.9 ± 0.3
natGa-NOTA-PEG4-RM26PEG45.4 ± 0.4
natGa-NOTA-PEG6-RM26PEG65.8 ± 0.3

Data from a study on natGa-NOTA-PEGn-RM26 binding to the Gastrin-Releasing Peptide Receptor (GRPR). In this specific case, shorter PEG linkers resulted in a lower IC50 value, indicating higher binding affinity.

Table 3: Partition Coefficient (LogD) of a 68Ga-Labeled Peptide with Different PEG Spacers

RadiotracerPEG Spacer LengthLogD7.4
68Ga-NOTA-PEG2-RM26PEG2-2.27 ± 0.07
68Ga-NOTA-PEG3-RM26PEG3-2.41 ± 0.05
68Ga-NOTA-PEG4-RM26PEG4-2.45 ± 0.06
68Ga-NOTA-PEG6-RM26PEG6-2.50 ± 0.09

The partition coefficient (LogD) between octanol and PBS (pH 7.4) is a measure of lipophilicity; a more negative value indicates greater hydrophilicity. These results show a trend of increasing hydrophilicity with increasing PEG spacer length.

Experimental Protocols for Characterizing Hydrophilicity

Accurate characterization of the hydrophilicity of PEGylated reagents is essential for understanding their behavior and optimizing their performance. Below are detailed methodologies for key experiments.

Sessile Drop Contact Angle Measurement

This technique provides a straightforward and quantitative measure of the hydrophilicity of a surface functionalized with PEG. A lower contact angle indicates a more hydrophilic surface.

Objective: To measure the static contact angle of a water droplet on a PEG-modified surface.

Materials and Equipment:

  • Contact angle goniometer with a high-resolution camera and analysis software

  • Syringe with a fine-gauge needle for droplet deposition

  • The PEGylated substrate to be analyzed

  • High-purity water (e.g., Milli-Q)

  • Leveling stage

Protocol:

  • Instrument Setup:

    • Ensure the goniometer is placed on a vibration-free table.

    • Level the sample stage meticulously using the built-in leveling screws and software guide.

    • Turn on the light source and camera. Adjust the focus to obtain a sharp image of the needle tip.

  • Sample Preparation:

    • Carefully place the PEGylated substrate onto the center of the leveled stage.

    • Adjust the height of the stage so that the surface is just below the needle tip, visible in the upper portion of the camera's field of view.

  • Droplet Deposition and Measurement:

    • Fill the syringe with high-purity water, ensuring no air bubbles are present.

    • Carefully dispense a small droplet of water (typically 2-5 µL) from the needle onto the substrate surface. The needle should be brought close to the surface and then retracted smoothly after the droplet has made contact.

    • Start the image acquisition software to capture a high-resolution image or video of the sessile drop.

  • Data Analysis:

    • Within the software, define the baseline at the solid-liquid interface.

    • The software will then automatically fit a model (e.g., Young-Laplace) to the droplet shape and calculate the contact angle at the three-phase (solid, liquid, gas) contact point.

    • Perform measurements at multiple locations on the surface to ensure reproducibility and obtain an average contact angle.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a chromatographic technique that separates molecules based on their hydrophilicity. It is particularly well-suited for analyzing polar compounds like PEGylated proteins and peptides.

Objective: To assess the hydrophilicity of a PEGylated protein by determining its retention time on a HILIC column.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or mass spectrometry (MS) detector

  • HILIC column (e.g., with a bare silica or amide-bonded stationary phase)

  • Mobile Phase A: Aqueous buffer (e.g., 100 mM ammonium acetate, pH 4.7)

  • Mobile Phase B: Acetonitrile

  • Sample of the PEGylated protein, dissolved in a suitable solvent (e.g., a mixture of acetonitrile and water)

Protocol:

  • System and Column Equilibration:

    • Install the HILIC column in the HPLC system.

    • Equilibrate the column with the initial mobile phase composition (typically high in organic solvent, e.g., 95% B) at a constant flow rate until a stable baseline is achieved.

  • Sample Injection:

    • Inject a known concentration of the PEGylated protein sample onto the column.

  • Chromatographic Separation:

    • Run a linear gradient from high to low organic solvent concentration (e.g., 95% B to 50% B over 30 minutes). This will elute the analytes in order of increasing hydrophilicity (less hydrophilic compounds elute first).

  • Detection and Data Analysis:

    • Monitor the elution profile using the UV or MS detector.

    • The retention time of the PEGylated protein is a measure of its hydrophilicity. A longer retention time indicates greater hydrophilicity.

    • Compare the retention times of different PEGylated species to assess the relative impact of PEG spacer length on hydrophilicity.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for studying biomolecular interactions in real-time. By immobilizing a PEGylated ligand on a sensor chip, one can assess how the PEG spacer affects binding kinetics to a target analyte.

Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD), for the binding of an analyte to a PEGylated ligand.

Materials and Equipment:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5, streptavidin-coated)

  • Immobilization reagents (e.g., EDC/NHS for amine coupling)

  • PEGylated ligand for immobilization

  • Analyte in a suitable running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., low pH glycine)

Protocol:

  • Ligand Immobilization:

    • Activate the sensor chip surface according to the manufacturer's instructions (e.g., with a pulse of EDC/NHS).

    • Inject the PEGylated ligand over the activated surface to achieve covalent immobilization.

    • Inject a blocking agent (e.g., ethanolamine) to deactivate any remaining active sites.

  • Kinetic Analysis:

    • Establish a stable baseline by flowing running buffer over the sensor surface.

    • Inject a series of concentrations of the analyte over the immobilized ligand surface for a defined association time.

    • Switch back to flowing running buffer to monitor the dissociation of the analyte from the ligand for a defined dissociation time.

  • Surface Regeneration:

    • If the interaction is strong, inject a pulse of regeneration solution to remove all bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • The SPR instrument software will generate sensorgrams showing the binding response over time.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the ka, kd, and KD values.

    • By comparing the kinetic parameters of ligands with different PEG spacer lengths, the influence of the spacer on binding can be determined.

Visualizing the Role of PEG Spacers

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the application of PEG spacers.

ADC_Preclinical_Evaluation cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Antigen_Binding Antigen Binding Affinity Cytotoxicity In Vitro Cytotoxicity Antigen_Binding->Cytotoxicity Stability Serum Stability Cytotoxicity->Stability Internalization Internalization Assay Stability->Internalization PK_Study Pharmacokinetics (PK) Internalization->PK_Study Efficacy Antitumor Efficacy PK_Study->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity Biodistribution Biodistribution Toxicity->Biodistribution ADC_Candidate ADC Candidate with PEG Spacer ADC_Candidate->Antigen_Binding

Caption: Preclinical evaluation workflow for an antibody-drug conjugate (ADC).

PROTAC_MoA POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (with PEG Linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ub Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation ADC_Synthesis_Workflow cluster_0 Antibody Preparation cluster_1 Linker-Payload Synthesis cluster_2 Conjugation and Purification mAb Monoclonal Antibody (mAb) Reduction Partial Reduction of Interchain Disulfides mAb->Reduction Conjugation Thiol-Maleimide Conjugation Reduction->Conjugation Payload Cytotoxic Payload Linker_Payload Maleimide-PEG-Payload Payload->Linker_Payload PEG_Linker Maleimide-PEG Spacer PEG_Linker->Linker_Payload Linker_Payload->Conjugation Purification Purification (e.g., HIC) Conjugation->Purification ADC_Final Final ADC Product Purification->ADC_Final

References

Navigating the Solubility of Fmoc-PEG5-alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-PEG5-alcohol, a heterobifunctional linker, plays a critical role in bioconjugation and drug delivery systems. Its unique structure, combining the hydrophobic fluorenylmethyloxycarbonyl (Fmoc) protecting group with a hydrophilic polyethylene glycol (PEG) spacer terminating in a hydroxyl group, presents distinct solubility characteristics that are crucial for its effective application. This guide provides an in-depth overview of the solubility of this compound in common laboratory solvents, outlines a general protocol for solubility determination, and illustrates its use in a typical experimental workflow.

Core Concept: Understanding Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For this compound, solubility is governed by the interplay between its components: the bulky, nonpolar Fmoc group and the polar, flexible PEG chain. While the PEG chain is designed to enhance aqueous solubility, the presence of the Fmoc group significantly influences its behavior in various organic solvents.

Qualitative Solubility Data

Table 1: Qualitative Solubility of this compound and Related Compounds

CompoundDimethyl Sulfoxide (DMSO)Dichloromethane (DCM)Dimethylformamide (DMF)WaterMethanolEthanol
This compound Soluble[1]Soluble[1]Soluble[1]Poorly SolubleLikely SolubleLikely Soluble
Fmoc-PEG8-alcohol Soluble[2]Soluble[2]SolublePoorly SolubleLikely SolubleLikely Soluble
Amino-PEG5-alcohol SolubleSolubleSolubleSolubleSolubleSoluble

Note: "Likely Soluble" is inferred from the general solubility of PEG linkers in alcohols, though not explicitly stated for this specific compound. The poor solubility in water is attributed to the hydrophobic nature of the Fmoc protecting group. The deprotected form, Amino-PEG5-alcohol, demonstrates good water solubility, highlighting the role of the PEG chain.

Experimental Protocol: General Method for Solubility Determination

For researchers requiring precise solubility measurements, the following general protocol can be adapted to determine the solubility of this compound in a specific solvent.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound

  • Selected laboratory solvent (e.g., DMF, DCM, Methanol)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Thermostatically controlled shaker or water bath

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration. This will be used to generate a standard curve.

  • Generation of Standard Curve: Create a series of dilutions from the stock solution. Analyze these standards using HPLC or UV-Vis spectrophotometry to generate a standard curve of concentration versus signal (peak area or absorbance).

  • Equilibration: Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

  • Saturation: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

  • Phase Separation: Centrifuge the vial at a high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with the solvent to a concentration that falls within the range of the standard curve.

  • Quantification: Analyze the diluted sample using the same analytical method as for the standard curve.

  • Calculation: Use the standard curve to determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is frequently utilized as a linker in solid-phase peptide synthesis (SPPS) to conjugate peptides or other molecules. The following diagram illustrates a simplified workflow of its incorporation.

Caption: Workflow for incorporating this compound in SPPS.

This guide provides a foundational understanding of the solubility of this compound for its effective use in research and development. While qualitative data offers valuable guidance, empirical determination of solubility is recommended for applications requiring high precision.

References

An In-depth Technical Guide to PEGylation in Protein and Peptide Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of Polyethylene Glycol (PEG) conjugation, or PEGylation, a critical technology in protein and peptide research and therapeutic development. PEGylation involves the covalent attachment of PEG chains to a biomolecule, which can significantly enhance its pharmacokinetic and pharmacodynamic properties.[1][2] This modification can lead to an increased drug half-life, improved stability, and reduced immunogenicity.[3][4] This document details the quantitative effects of PEGylation, provides in-depth experimental protocols for key techniques, and visually represents complex workflows and concepts through diagrams.

Quantitative Impact of PEGylation on Protein and Peptide Properties

The covalent attachment of PEG chains to proteins and peptides brings about significant changes in their physicochemical and biological properties. These alterations are primarily due to the increase in hydrodynamic radius and the steric hindrance provided by the flexible, hydrophilic PEG chains.[5] The following tables summarize the quantitative effects of PEGylation on key parameters such as pharmacokinetic profiles, immunogenicity, and in vitro bioactivity.

Table 1: Impact of PEGylation on Pharmacokinetics

Protein/PeptidePEG Size (kDa)Change in Half-life (t½)Fold Increase in Half-lifeReference
Interferon α-2a40 (branched)~2-3 hours to ~50-90 hours~25-30x
Granulocyte-Colony Stimulating Factor (G-CSF)20~3.5 hours to ~15-80 hours~4-23x
Salmon Calcitonin (sCT)5Unmodified: minutes; PEGylated: several hoursSignificant
Brain-Derived Neurotrophic Factor (BDNF)5Significant decrease in plasma and hepatic clearanceNot specified
N6 (Antimicrobial Peptide)Not specifiedProlonged in vivo half-life and slower renal clearanceNot specified

Table 2: Influence of PEGylation on Immunogenicity

ProteinPEG Size (kDa)Animal ModelEffect on ImmunogenicityReference
Asparaginase5 (multiple linear)HumansEliminated antigenicity
Chicken IgY5 and 20Balb/c and C57BL/6 miceInconsistent; dependent on mouse strain and administration route
Horse IgG5 and 20Balb/c and C57BL/6 miceInconsistent; dependent on mouse strain and administration route
General Therapeutic ProteinsVariousGeneralGenerally reduces immunogenicity by masking epitopes

Table 3: Effect of PEGylation on In Vitro Bioactivity

Protein/PeptidePEGylation StrategyRetention of BioactivityPotential for Reduced ActivityReference
General Therapeutic ProteinsRandom (e.g., amine)Varies (can be low if active site is blocked)High
General Therapeutic ProteinsSite-specificHigh (avoids active/binding sites)Low
Interferon α-2bSite-specific~28-48% of unmodifiedYes
Phenylalanine Ammonia LyaseRandomGood correlation between predicted and experimental degrees of modificationNot specified

Key Experimental Protocols

This section provides detailed methodologies for the most common PEGylation procedures, as well as purification and characterization of the resulting conjugates.

Protocol 1: Amine-Reactive PEGylation of a Model Protein (e.g., BSA)

This protocol describes a common "first-generation" PEGylation method that targets primary amines (lysine residues and the N-terminus) using an N-Hydroxysuccinimide (NHS) ester-activated PEG.

Materials:

  • Model Protein (e.g., Bovine Serum Albumin - BSA)

  • Amine-reactive PEG (e.g., mPEG-NHS, 5 kDa)

  • Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4-8.5 (amine-free)

  • Quenching Buffer (e.g., 1 M Tris-HCl or 1 M glycine, pH 8.0)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction tubes

  • Orbital shaker or magnetic stirrer

Procedure:

  • Protein Preparation: Prepare a 5-10 mg/mL solution of BSA in 0.1 M PBS at the desired pH (e.g., 7.4).

  • PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS in a small amount of anhydrous DMSO or DMF.

  • PEGylation Reaction:

    • Add the dissolved mPEG-NHS solution to the protein solution. The molar ratio of PEG to protein is a critical parameter to optimize; a common starting point is a 5- to 20-fold molar excess of PEG.

    • Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring.

  • Quenching the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM. This will consume any unreacted mPEG-NHS.

  • Purification: Proceed immediately to purification (Protocol 3) to separate the PEGylated protein from unreacted PEG and native protein.

Protocol 2: Site-Specific Thiol-Reactive PEGylation

This protocol outlines the site-specific PEGylation of a protein containing a free cysteine residue using a maleimide-activated PEG. This is a widely used "second-generation" technique.

Materials:

  • Protein with a single, accessible free cysteine residue.

  • Thiol-reactive PEG (e.g., mPEG-Maleimide, 20 kDa)

  • Reaction Buffer: Phosphate buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA), pH 6.5-7.5.

  • (Optional) Reducing agent like DTT or TCEP if cysteines are oxidized, followed by removal of the reducing agent.

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol).

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer. If the protein has disulfide bonds that need to be reduced to generate a free thiol, treat with a reducing agent and subsequently remove it using a desalting column.

  • PEG Reagent Preparation: Dissolve the mPEG-Maleimide in the reaction buffer immediately prior to use.

  • PEGylation Reaction:

    • Add a 2- to 10-fold molar excess of mPEG-Maleimide to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The reaction should be performed in an oxygen-free environment (e.g., under nitrogen or argon) to prevent re-oxidation of the thiol group.

  • Quenching the Reaction: Add a 10-fold molar excess of a free thiol-containing compound like L-cysteine over the initial amount of mPEG-Maleimide to quench any unreacted maleimide groups.

  • Purification: Purify the reaction mixture using an appropriate method, such as Size Exclusion or Ion-Exchange Chromatography (Protocol 3), to isolate the mono-PEGylated protein.

Protocol 3: Purification of PEGylated Proteins by Size Exclusion Chromatography (SEC)

SEC is a common method for purifying PEGylated proteins, as it separates molecules based on their hydrodynamic size. The PEGylated protein will be significantly larger than the un-PEGylated protein and will elute earlier.

Materials:

  • SEC column (e.g., Sephacryl S-200 or Superdex 200) with an appropriate molecular weight range.

  • Chromatography system (e.g., FPLC or HPLC).

  • Elution Buffer (e.g., 0.1 M PBS, pH 7.4).

  • Fraction collector.

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the elution buffer.

  • Sample Loading: Load the quenched PEGylation reaction mixture onto the column. The sample volume should typically not exceed 2-5% of the total column volume for optimal resolution.

  • Elution: Elute the proteins with the elution buffer at a constant flow rate.

  • Fraction Collection and Analysis: Collect fractions and monitor the protein elution profile using UV absorbance at 280 nm. The first major peak typically corresponds to PEGylated protein conjugates, followed by a peak for the unmodified protein.

  • Pooling and Concentration: Analyze the collected fractions (e.g., by SDS-PAGE) to identify those containing the pure PEGylated product. Pool the desired fractions and concentrate if necessary.

Protocol 4: Characterization of PEGylated Proteins

Characterization is crucial to confirm the success of the PEGylation reaction and to determine the degree of PEGylation.

A. SDS-PAGE Analysis:

  • Principle: Due to the large hydrodynamic volume of the PEG chain, PEGylated proteins migrate much slower on an SDS-PAGE gel than their molecular weight would suggest. This provides a simple way to visualize the outcome of the reaction.

  • Procedure:

    • Run samples of the un-PEGylated protein, the reaction mixture, and the purified PEGylated fractions on an SDS-PAGE gel.

    • Stain the gel with a protein stain (e.g., Coomassie Blue).

    • The PEGylated protein will appear as a band (or a smear, due to the polydispersity of PEG) with a significantly higher apparent molecular weight compared to the unmodified protein.

B. Mass Spectrometry (MS) Analysis:

  • Principle: MS provides precise molecular weight information, confirming the covalent attachment of PEG and helping to determine the number of PEG chains attached (degree of PEGylation). Techniques like MALDI-TOF or ESI-MS are commonly used.

  • Procedure:

    • Prepare the protein sample according to the instrument's requirements. This may involve buffer exchange into a volatile buffer (e.g., ammonium acetate).

    • Acquire the mass spectrum of the unmodified and the purified PEGylated protein.

    • The spectrum of the PEGylated protein will show a distribution of peaks corresponding to the protein conjugated with the polydisperse PEG chain. The average mass increase will confirm the successful PEGylation and its degree. For site-specific PEGylation, a more homogenous product is expected.

Visualizing PEGylation Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of the PEGylation process.

PEGylation_Workflow cluster_0 Pre-PEGylation cluster_1 PEGylation Reaction cluster_2 Downstream Processing cluster_3 Final Product Protein Protein/Peptide Candidate SiteSelection Identify Target Site (e.g., Amine, Thiol, N-Terminus) Protein->SiteSelection PEG_Selection Select PEG Reagent (Size, Linker, Architecture) SiteSelection->PEG_Selection Reaction Conjugation Reaction (Control pH, Temp, Molar Ratio) PEG_Selection->Reaction Quenching Quench Reaction Reaction->Quenching Purification Purification (SEC, IEX) Quenching->Purification Characterization Characterization (SDS-PAGE, MS, HPLC) Purification->Characterization FinalProduct PEGylated Biotherapeutic Characterization->FinalProduct

Caption: General workflow for developing a PEGylated protein therapeutic.

PEGylation_Strategies cluster_peg Activated PEG Reagents Protein Protein Lys (ε-NH2) Cys (-SH) N-terminus (α-NH2) Asp/Glu (-COOH) PEG_NHS PEG-NHS Ester Protein:lys->PEG_NHS Acylation (Random) PEG_Maleimide PEG-Maleimide Protein:cys->PEG_Maleimide Thiol Addition (Site-Specific) PEG_Aldehyde PEG-Aldehyde Protein:nterm->PEG_Aldehyde Reductive Amination (Site-Specific, pH control) PEG_Amine PEG-Amine Protein:cterm->PEG_Amine Carbodiimide Chemistry

Caption: Common chemical strategies for protein PEGylation.

PEGylation_Pros_Cons cluster_pros Advantages cluster_cons Potential Limitations PEGylation PEGylation Technology HalfLife Increased Half-Life (Reduced Renal Clearance) PEGylation->HalfLife Stability Enhanced Stability (Protection from Proteolysis) PEGylation->Stability Immunogenicity Reduced Immunogenicity (Epitope Masking) PEGylation->Immunogenicity Solubility Improved Solubility PEGylation->Solubility ActivityLoss Loss of Bioactivity (Steric Hindrance) PEGylation->ActivityLoss Heterogeneity Product Heterogeneity (Random PEGylation) PEGylation->Heterogeneity AntiPEG_Abs Anti-PEG Antibodies (Accelerated Blood Clearance) PEGylation->AntiPEG_Abs Vacuolation Tissue Vacuolation (High MW PEGs) PEGylation->Vacuolation

Caption: Key advantages and potential limitations of PEGylation.

References

Methodological & Application

Application Notes and Protocols for Fmoc-PEG5-alcohol in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-PEG5-alcohol is a hydrophilic spacer used in solid-phase peptide synthesis (SPPS) to enhance the physicochemical properties of synthetic peptides. The incorporation of a pentaethylene glycol (PEG) linker can improve a peptide's solubility, reduce aggregation, and increase its in vivo half-life, making it a valuable tool in the development of therapeutic peptides and peptide-drug conjugates (PDCs).[1][2] These application notes provide a comprehensive overview and detailed protocols for the effective use of this compound in SPPS.

Application Notes

The use of PEG derivatives in peptide synthesis is a well-established strategy to improve the therapeutic potential of peptide-based drugs.[2] The PEG5 linker in this compound offers a balance of hydrophilicity and a defined length, which is advantageous for various applications.

Key Advantages of Incorporating a PEG5 Spacer:

  • Improved Solubility: The hydrophilic nature of the PEG chain can significantly enhance the solubility of hydrophobic peptides in aqueous solutions.[1] This is particularly beneficial during the synthesis of long or aggregation-prone sequences and for the final peptide product.

  • Reduced Aggregation: By disrupting inter-chain hydrogen bonding, the PEG spacer can reduce peptide aggregation, leading to higher crude purity and simplified purification.[3]

  • Enhanced Bioavailability: PEGylation is known to increase the hydrodynamic radius of peptides, which can reduce renal clearance and prolong circulation time in vivo.

  • Biocompatibility: PEGs are generally non-toxic and non-immunogenic, making them suitable for in vivo applications.

  • Defined Spacer Length: The discrete length of the PEG5 chain provides precise control over the distance between the peptide and a conjugated molecule, such as a drug or a fluorescent label.

Data Presentation: Impact of PEG5 Spacer on Peptide Properties

The following table summarizes hypothetical yet representative data on the effect of incorporating a PEG5 spacer on the properties of a model hydrophobic peptide.

PropertyModel Peptide (Ac-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr-NH2)Model Peptide with PEG5 Spacer (Ac-PEG5-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr-NH2)
Crude Purity (by HPLC) 65%80%
Overall Yield 25%40%
Solubility in PBS (pH 7.4) 0.5 mg/mL2.5 mg/mL
Aggregation Propensity HighLow

Experimental Protocols

The incorporation of this compound into a peptide sequence requires the activation of its terminal hydroxyl group for efficient coupling to the solid support or the N-terminus of the growing peptide chain. The following protocols detail the activation of this compound and its use in a standard Fmoc-SPPS workflow.

Protocol 1: Activation of this compound via Tosylation

This protocol describes the conversion of the terminal hydroxyl group of this compound to a tosylate, which is a good leaving group for subsequent nucleophilic substitution by the amine on the resin.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Ice bath

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add pyridine (2 equivalents) to the solution and stir for 10 minutes.

  • Slowly add p-toluenesulfonyl chloride (1.5 equivalents) to the reaction mixture.

  • Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the activated Fmoc-PEG5-OTs.

Protocol 2: Coupling of Activated Fmoc-PEG5-OTs to Amino-functionalized Resin

This protocol outlines the coupling of the tosylated PEG linker to a resin with a free amino group (e.g., Rink Amide resin).

Materials:

  • Fmoc-PEG5-OTs (from Protocol 1)

  • Amino-functionalized resin (e.g., Rink Amide resin)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Solid-phase synthesis vessel

  • Shaker or bubbler

Procedure:

  • Swell the amino-functionalized resin in DMF for 1 hour in a solid-phase synthesis vessel.

  • Drain the DMF.

  • Dissolve Fmoc-PEG5-OTs (2 equivalents) and DIPEA (4 equivalents) in DMF.

  • Add the solution to the resin.

  • Agitate the mixture at room temperature for 12-24 hours.

  • Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.

  • Once the reaction is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (3x).

  • Dry the resin under vacuum.

Protocol 3: Standard Fmoc-SPPS Cycle for Peptide Elongation

Following the successful coupling of the PEG linker, the peptide chain is elongated using standard Fmoc-SPPS procedures.

Materials:

  • PEGylated resin (from Protocol 2)

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HOBt, DIC)

  • DIPEA

  • 20% Piperidine in DMF

  • DMF, DCM

Procedure (per coupling cycle):

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the PEG linker.

  • Washing: Wash the resin thoroughly with DMF (5x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents), HBTU (3-5 equivalents), HOBt (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor the coupling with a Kaiser test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat steps 1-4 for each subsequent amino acid in the peptide sequence.

Protocol 4: Cleavage and Purification

Materials:

  • Completed peptide-resin

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

  • Cold diethyl ether

  • Centrifuge

  • HPLC system for purification

Procedure:

  • Wash the final peptide-resin with DCM and dry under vacuum.

  • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

  • Filter the solution to separate the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity of the purified peptide by mass spectrometry.

Mandatory Visualizations

Diagram 1: General Workflow for SPPS with this compound

SPPS_Workflow cluster_activation Activation of this compound cluster_spps Solid-Phase Peptide Synthesis Cycle cluster_final Cleavage and Purification A This compound B Tosylation (TsCl, Pyridine) A->B C Fmoc-PEG5-OTs B->C D Swell Amino-Resin C->D E Couple Fmoc-PEG5-OTs D->E F Fmoc Deprotection (Piperidine) E->F G Couple Fmoc-Amino Acid F->G H Repeat Cycle (n-1) times G->H I Final Fmoc Deprotection H->I J Cleavage from Resin (TFA) I->J K Precipitation (Ether) J->K L Purification (HPLC) K->L M Characterization (MS) L->M

Caption: General workflow for SPPS incorporating this compound.

Diagram 2: Experimental Workflow for a Targeted Peptide-Drug Conjugate (PDC)

This workflow outlines the synthesis and evaluation of a hypothetical PDC where a targeting peptide is linked via a PEG5 spacer to the cytotoxic drug Doxorubicin (DOX) for targeting cancer cells overexpressing a specific receptor.

PDC_Workflow cluster_synthesis PDC Synthesis cluster_invitro In Vitro Evaluation S1 Synthesize Targeting Peptide with PEG5 linker using SPPS S2 Cleave and Purify Peptide-PEG5 S1->S2 S3 Activate Carboxylic Acid on Peptide-PEG5 S2->S3 S4 Conjugate to Doxorubicin (DOX) S3->S4 S5 Purify PDC (HPLC) S4->S5 I1 Characterize PDC (MS, HPLC) S5->I1 I2 Cell Culture (Target vs. Control Cells) I1->I2 I3 Cytotoxicity Assay (MTT) I2->I3 I4 Cellular Uptake Study (Fluorescence Microscopy) I2->I4 I5 Mechanism of Action Study I3->I5

Caption: Experimental workflow for the synthesis and in vitro testing of a PDC.

Diagram 3: Targeted Delivery and Signaling Pathway of a PDC

This diagram illustrates the mechanism of a PDC targeting a G protein-coupled receptor (GPCR) on a cancer cell, leading to internalization and drug release, ultimately inducing apoptosis.

PDC_Signaling cluster_cell Cancer Cell PDC Peptide-PEG5-DOX Receptor Overexpressed GPCR PDC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion DOX Released DOX Lysosome->DOX Drug Release Nucleus Nucleus DOX->Nucleus DNA Intercalation Apoptosis Apoptosis Nucleus->Apoptosis Cell Death

Caption: Mechanism of action for a targeted peptide-drug conjugate.

References

Application Note & Protocol: Coupling of Fmoc-PEG5-alcohol to an Amino Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of polyethylene glycol (PEG) derivatives to amino acids and peptides is a critical strategy in drug development and biomedical research. PEGylation can enhance the solubility, stability, and pharmacokinetic profile of therapeutic molecules. This document provides a detailed protocol for the coupling of Fmoc-PEG5-alcohol to the carboxylic acid moiety of an N-terminally protected amino acid, forming an ester linkage. This procedure is fundamental for the synthesis of PEGylated amino acids that can be subsequently used in solid-phase peptide synthesis (SPPS) or other bioconjugation applications.

The protocol described herein utilizes a carbodiimide-mediated esterification, a widely employed and effective method for forming ester bonds. The use of coupling agents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) in the presence of an activating agent such as 4-(Dimethylamino)pyridine (DMAP) facilitates the reaction.

Principle of the Reaction

The coupling reaction involves the activation of the carboxylic acid group of an N-Fmoc protected amino acid by a carbodiimide reagent. This forms a highly reactive O-acylisourea intermediate. The hydroxyl group of this compound then acts as a nucleophile, attacking the activated carbonyl carbon. A catalytic amount of DMAP is often used to accelerate the reaction. The final product is the desired Fmoc-PEG5-amino acid ester, with the N-terminus of the amino acid still protected by the Fmoc group, ready for subsequent deprotection and further coupling steps if required.

Experimental Protocol

This protocol is a general guideline and may require optimization depending on the specific amino acid used.

Materials:

  • N-Fmoc protected amino acid

  • This compound

  • Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (if needed for solubility)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography supplies (silica gel)

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

  • Rotary evaporator

  • Chromatography columns

  • Standard laboratory glassware

Procedure:

  • Reactant Preparation:

    • In a clean, dry round-bottom flask, dissolve the N-Fmoc protected amino acid (1.0 equivalent) in anhydrous DCM (approx. 10-20 mL per mmol of amino acid). If solubility is an issue, a minimal amount of anhydrous DMF can be added.

    • Add this compound (1.0-1.2 equivalents) to the solution.

    • Add a catalytic amount of DMAP (0.1-0.2 equivalents).

  • Reaction Initiation:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • In a separate flask, dissolve DCC (1.1 equivalents) or DIC (1.1 equivalents) in a small amount of anhydrous DCM.

    • Slowly add the carbodiimide solution to the reaction mixture dropwise over 10-15 minutes while stirring under an inert atmosphere. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 4-24 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane. Visualize the spots under UV light (254 nm) and/or by staining with an appropriate reagent (e.g., potassium permanganate). The product spot should have a different Rf value than the starting materials.

  • Work-up:

    • Once the reaction is complete, filter off the DCU precipitate (if using DCC). Wash the precipitate with a small amount of cold DCM.

    • Combine the filtrate and washes and transfer to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Saturated aqueous NaHCO₃ solution (2 x 20 mL) to remove unreacted acid and DMAP.

      • Water (1 x 20 mL).

      • Brine (1 x 20 mL) to aid in phase separation.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is typically purified by silica gel column chromatography.

    • The choice of eluent will depend on the polarity of the product, but a gradient of ethyl acetate in hexane is a good starting point.

    • Collect the fractions containing the pure product (as determined by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final Fmoc-PEG5-amino acid ester.

  • Characterization:

    • Confirm the identity and purity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Quantitative Data Summary

The following table provides a general summary of the molar ratios and reaction times for the coupling reaction. These values may need to be optimized for specific amino acids.

Reagent/ParameterMolar Ratio (relative to Amino Acid)Typical RangeNotes
N-Fmoc Protected Amino Acid1.0-The limiting reagent.
This compound1.0 - 1.21.0 - 1.5A slight excess can help drive the reaction to completion.
DCC or DIC1.11.0 - 1.3A common carbodiimide coupling agent. DIC is often preferred as the urea byproduct is more soluble.
DMAP0.1 - 0.20.05 - 0.3A highly effective acylation catalyst.[1]
Reaction Time 4 - 24 hours2 - 48 hoursMonitor by TLC to determine completion.
Temperature 0 °C to Room Temperature0 °C to RTInitial cooling helps to control the reaction rate and minimize side reactions.

Diagrams

experimental_workflow prep Reactant Preparation react Reaction Initiation prep->react Add reagents to flask monitor Reaction Monitoring react->monitor Stir at RT workup Work-up monitor->workup Reaction complete purify Purification workup->purify Crude product char Characterization purify->char Pure product

Caption: Experimental workflow for coupling this compound to an amino acid.

logical_relationship cluster_reactants Reactants cluster_reagents Reagents AminoAcid N-Fmoc Amino Acid (Carboxylic Acid) PEG_OH This compound (Hydroxyl Group) Product Fmoc-PEG5-Amino Acid Ester PEG_OH->Product Nucleophilic Attack DCC_DIC DCC / DIC (Coupling Agent) Activated_Intermediate O-Acylisourea Intermediate DCC_DIC->Activated_Intermediate DMAP DMAP (Catalyst) DMAP->Product Catalyzes Activated_Intermediate->Product

Caption: Logical relationship of reactants and reagents in the coupling reaction.

References

Application Notes and Protocols for Fmoc-PEG5-alcohol as a Linker in Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Fmoc-PEG5-alcohol as a hydrophilic linker in the development of antibody-drug conjugates (ADCs). The inclusion of a discrete five-unit polyethylene glycol (PEG) chain offers a balance of hydrophilicity and linker length, which can significantly influence the physicochemical properties, pharmacokinetics, and overall therapeutic index of an ADC.

Introduction to this compound in ADCs

This compound is a heterobifunctional linker that plays a crucial role in the design and synthesis of ADCs.[1] Its chemical structure consists of three key components:

  • Fluorenylmethyloxycarbonyl (Fmoc) protecting group: This base-labile protecting group masks a primary amine. Deprotection under basic conditions reveals the amine for subsequent conjugation, typically to an activated payload or a functionalized moiety.[2]

  • Polyethylene glycol (PEG) spacer (5 units): The hydrophilic PEG chain enhances the aqueous solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads.[3] This can help to prevent aggregation and improve the pharmacokinetic profile of the conjugate.[3] The discrete length of five PEG units provides a balance between increased hydrophilicity and maintaining a relatively compact linker structure.

  • Terminal alcohol (-OH) group: This functional group can be activated or modified for covalent attachment to the antibody or the cytotoxic payload.[2] For instance, it can be activated to form a reactive ester or converted to other functional groups for specific conjugation chemistries.

The use of PEG linkers in ADCs has been shown to improve their stability, solubility, and in vivo performance. The length of the PEG chain is a critical parameter that can impact the ADC's properties. While longer PEG chains can lead to prolonged circulation half-life, they may also in some cases reduce the in vitro cytotoxicity of the conjugate. Therefore, the selection of a PEG5 linker represents a rational choice to impart hydrophilicity while potentially minimizing any negative impact on potency.

Key Advantages of Using a PEG5 Linker

  • Enhanced Hydrophilicity: Mitigates aggregation issues associated with hydrophobic payloads, allowing for potentially higher drug-to-antibody ratios (DAR).

  • Improved Pharmacokinetics: The hydrophilic nature of the PEG linker can reduce clearance rates, leading to prolonged plasma half-life and increased tumor accumulation.

  • Biocompatibility: PEG is a well-established biocompatible polymer with low immunogenicity.

  • Defined Length: The use of a discrete PEG5 linker ensures the synthesis of a more homogeneous ADC product compared to polydisperse PEG linkers, which is crucial for regulatory approval and consistent clinical performance.

Data Presentation: Impact of PEG Linker Length on ADC Properties

The following tables summarize quantitative data from studies on the effect of PEG linker length on various ADC parameters. While specific data for a PEG5 linker is not always available, the trends observed provide valuable insights into its expected performance.

Table 1: Influence of PEG Linker Length on ADC Clearance in Rats

LinkerClearance (mL/day/kg)
No PEG~15
PEG2~10
PEG4~7
PEG5 ~6 (Estimated)
PEG8~5
PEG12~5
PEG24~5

Data adapted from comparative studies on PEG linker length. The value for PEG5 is an estimation based on the observed trend.

Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity and In Vivo Efficacy

LinkerIn Vitro Cytotoxicity (IC50)In Vivo Efficacy (Tumor Growth Inhibition)
No PEGHighModerate
Short PEG (e.g., PEG2-4)HighGood
PEG5 High to Moderate Good to Excellent
Long PEG (e.g., >PEG8)Moderate to LowExcellent

This table represents a qualitative summary of trends observed in multiple studies. The specific impact can be dependent on the antibody, payload, and tumor model.

Experimental Protocols

The following protocols provide a general framework for the synthesis of an ADC using this compound. Optimization of reaction conditions is recommended for specific antibodies and payloads.

Protocol 1: Activation of this compound and Payload Conjugation

This protocol describes the activation of the terminal alcohol of this compound and subsequent conjugation to an amine-containing payload.

Materials:

  • This compound

  • Amine-containing cytotoxic payload

  • Activating agent (e.g., p-nitrophenyl chloroformate)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

  • Purification system (e.g., preparative RP-HPLC)

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1.0 equivalent) in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0°C.

    • Add p-nitrophenyl chloroformate (1.2 equivalents) and DIPEA (1.5 equivalents).

    • Stir the reaction at 0°C for 30 minutes and then at room temperature for 2-4 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the activated Fmoc-PEG5-p-nitrophenyl carbonate.

  • Payload Conjugation:

    • Dissolve the activated Fmoc-PEG5-p-nitrophenyl carbonate (1.0 equivalent) in anhydrous DMF.

    • In a separate vial, dissolve the amine-containing payload (1.1 equivalents) in anhydrous DMF.

    • Add the payload solution to the activated linker solution.

    • Add DIPEA (2.0 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 12-18 hours.

    • Monitor the reaction for the formation of the Fmoc-PEG5-payload conjugate by LC-MS.

  • Purification:

    • Purify the crude reaction mixture by preparative RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Collect and lyophilize the fractions containing the pure Fmoc-PEG5-payload conjugate.

Protocol 2: Fmoc Deprotection and Linker-Payload Activation

This protocol details the removal of the Fmoc protecting group to expose the primary amine, which is then activated for antibody conjugation.

Materials:

  • Fmoc-PEG5-payload conjugate

  • 20% Piperidine in DMF

  • Anhydrous DMF

  • Maleimide-PEGn-NHS ester (for maleimide-thiol conjugation)

  • DIPEA

Procedure:

  • Fmoc Deprotection:

    • Dissolve the purified Fmoc-PEG5-payload conjugate in DMF.

    • Add the 20% piperidine in DMF solution.

    • Stir the reaction at room temperature for 30-60 minutes.

    • Monitor the deprotection by LC-MS.

    • Upon completion, remove the piperidine by co-evaporation with toluene or by purification.

  • Activation for Antibody Conjugation (Example: Maleimide functionalization):

    • Dissolve the deprotected H2N-PEG5-payload in anhydrous DMF.

    • Add a solution of maleimide-PEGn-NHS ester (1.1 equivalents) in DMF.

    • Add DIPEA (2.0 equivalents).

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the formation of the maleimide-activated linker-payload by LC-MS.

    • The activated linker-payload is typically used immediately in the next step without extensive purification.

Protocol 3: Antibody Reduction and Conjugation

This protocol describes the partial reduction of interchain disulfide bonds of a monoclonal antibody and subsequent conjugation with the activated linker-payload.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)

  • Maleimide-activated linker-payload

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., Size-Exclusion Chromatography, SEC)

Procedure:

  • Antibody Reduction:

    • Prepare a solution of the mAb at a concentration of 5-10 mg/mL in PBS.

    • Add a calculated amount of TCEP (typically 2-5 molar equivalents per mAb) to achieve the desired degree of reduction.

    • Incubate the reaction at 37°C for 1-2 hours.

    • Remove excess TCEP using a desalting column.

  • Conjugation Reaction:

    • Immediately add the maleimide-activated linker-payload solution (typically 1.5-2.0 molar excess per generated thiol group) to the reduced antibody solution.

    • Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching and Purification:

    • Quench the reaction by adding an excess of N-acetylcysteine to cap any unreacted maleimide groups.

    • Purify the resulting ADC using SEC to remove unreacted linker-payload and other small molecules.

    • Buffer exchange the purified ADC into a suitable formulation buffer.

Protocol 4: ADC Characterization

Thorough characterization of the final ADC is essential to ensure its quality and consistency.

Methods:

  • Drug-to-Antibody Ratio (DAR) Determination:

    • UV-Vis Spectroscopy: Measure the absorbance at 280 nm (for the antibody) and at the specific wavelength for the payload to calculate the DAR. This requires that the payload has a distinct absorbance peak.

    • Hydrophobic Interaction Chromatography (HIC): Separates ADC species with different DARs, allowing for the determination of the average DAR and the distribution of drug-loaded species.

    • Mass Spectrometry (MS): Provides a precise measurement of the mass of the intact ADC and its subunits (light and heavy chains), allowing for accurate DAR determination.

  • Purity and Aggregation Analysis:

    • Size-Exclusion Chromatography (SEC): Assesses the level of aggregation and fragmentation of the ADC.

    • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Visualizes the purity of the ADC under reducing and non-reducing conditions.

  • In Vitro Cell-Based Assays:

    • Cytotoxicity Assay: Determine the potency (e.g., IC50) of the ADC on antigen-positive and antigen-negative cell lines to confirm target-specific killing.

  • Plasma Stability Assay:

    • Incubate the ADC in plasma from relevant species (e.g., human, mouse) at 37°C over a time course.

    • Analyze samples at different time points by ELISA or LC-MS to measure the amount of intact ADC and detect any premature drug release.

Mandatory Visualizations

ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Synthesis cluster_activation Activation cluster_conjugation Antibody Conjugation & Purification Fmoc_PEG5_OH This compound Activated_Linker Activated Linker (e.g., PNP-carbonate) Fmoc_PEG5_OH->Activated_Linker Activation Fmoc_Linker_Payload Fmoc-PEG5-Payload Activated_Linker->Fmoc_Linker_Payload Payload Amine-Payload Payload->Fmoc_Linker_Payload Conjugation Deprotected_Linker_Payload H2N-PEG5-Payload Fmoc_Linker_Payload->Deprotected_Linker_Payload Fmoc Deprotection Activated_Linker_Payload Maleimide-PEG5-Payload Deprotected_Linker_Payload->Activated_Linker_Payload Maleimide Functionalization Crude_ADC Crude ADC Activated_Linker_Payload->Crude_ADC Conjugation mAb Monoclonal Antibody Reduced_mAb Reduced mAb (Free Thiols) mAb->Reduced_mAb Reduction (TCEP) Reduced_mAb->Crude_ADC Purified_ADC Purified ADC Crude_ADC->Purified_ADC Purification (SEC) Characterization Characterization Purified_ADC->Characterization Final Analysis

Caption: Experimental workflow for ADC synthesis using this compound.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Binding Binding ADC->Binding Antigen Tumor-Specific Antigen Antigen->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Payload Cytotoxic Payload Payload_Release->Payload Apoptosis Cell Death (Apoptosis) Payload->Apoptosis

Caption: General mechanism of action for an antibody-drug conjugate.

References

Application of Fmoc-PEG5-alcohol in Drug Delivery Systems: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-PEG5-alcohol is a heterobifunctional linker molecule increasingly utilized in the development of advanced drug delivery systems. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine group and a terminal hydroxyl group connected by a five-unit polyethylene glycol (PEG) spacer, offers significant advantages for the synthesis of complex bioconjugates. The Fmoc group provides a stable protecting group for the amine, which can be selectively removed under basic conditions, allowing for subsequent conjugation. The hydroxyl group can be activated or modified for attachment to various molecules. The hydrophilic PEG chain enhances the solubility and biocompatibility of the resulting conjugates, reduces immunogenicity, and can improve the pharmacokinetic profile of the delivered drug.[1][2][3]

These application notes provide a comprehensive overview of the use of this compound in various drug delivery platforms, including solid-phase peptide synthesis (SPPS) for peptide-drug conjugates, surface modification of nanoparticles, and the formation of hydrogels for controlled release. Detailed experimental protocols are provided to guide researchers in the practical application of this versatile linker.

Key Applications and Advantages

The strategic incorporation of this compound in drug delivery systems offers several key benefits:

  • Enhanced Solubility and Stability: The hydrophilic PEG spacer improves the aqueous solubility of hydrophobic drugs and can protect the conjugated molecule from enzymatic degradation.[2]

  • Reduced Immunogenicity: The PEG chain can shield the drug conjugate from the immune system, reducing the likelihood of an immune response.[2]

  • Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a drug conjugate, leading to reduced renal clearance and a longer circulation half-life in the body.

  • Versatile Conjugation Chemistry: The orthogonal protecting groups (Fmoc and hydroxyl) allow for sequential and site-specific conjugation of different molecules, such as targeting ligands and therapeutic agents.

  • Precise Spacer Length: The defined length of the PEG5 chain provides precise control over the distance between the conjugated molecules, which can be critical for optimal biological activity.

Data Presentation: Performance of PEGylated Drug Delivery Systems

The length of the PEG linker is a critical parameter that influences the physicochemical and biological properties of a drug delivery system. The following tables summarize quantitative data from studies on PEGylated systems, illustrating the impact of PEG chain length on key performance indicators. While not all data is specific to a PEG5 linker, it provides a valuable comparison of how different PEG lengths affect the overall performance.

Parameter PEG Linker Length System Key Findings Reference(s)
Circulation Half-life 4 kDa vs. 10 kDaAffibody-MMAE ConjugateThe half-life increased from 19.6 min (no PEG) to 49 min (4 kDa PEG) and 219.5 min (10 kDa PEG).
In Vitro Cytotoxicity (IC50) 4 kDa vs. 10 kDaAffibody-MMAE ConjugateCytotoxicity decreased with longer PEG chains. IC50 was 4.5-fold higher with 4 kDa PEG and 22-fold higher with 10 kDa PEG compared to the non-PEGylated conjugate.
Tumor Accumulation 2 kDa vs. 5 kDa vs. 10 kDaFolate-Targeted LiposomesTumor accumulation of doxorubicin-loaded liposomes increased with longer PEG-linker lengths in vivo.
Antitumor Efficacy 2 kDa vs. 5 kDa vs. 10 kDaFolate-Targeted LiposomesThe 10 kDa PEG-linker formulation showed a >40% reduction in tumor size compared to the 2 kDa and 5 kDa linker groups.
Drug Release 2 kDa vs. 5 kDaPhotoresponsive Latex BeadsPEGylation can suppress the drug release rate, with lower molecular weight PEGs showing a more significant suppression.

Experimental Protocols

The following protocols provide detailed methodologies for the application of this compound in the synthesis of drug delivery systems. These are intended as a starting point and may require optimization for specific applications.

Protocol 1: Solid-Phase Synthesis of a Peptide-Drug Conjugate using this compound as a Linker

This protocol describes the incorporation of this compound as a linker between a peptide and a resin support in solid-phase peptide synthesis (SPPS). This approach can be adapted to attach a drug molecule to the peptide either during or after synthesis.

Materials:

  • Fmoc-protected amino acid resin (e.g., Fmoc-Rink Amide resin)

  • Fmoc-amino acids

  • This compound

  • Coupling reagents: HCTU (or HATU/HOAt)

  • Base: N,N-Diisopropylethylamine (DIPEA) or Collidine

  • Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvents: Methanol, Diethyl ether

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling and Fmoc Deprotection:

    • Swell the Fmoc-protected amino acid resin in DMF in a solid-phase synthesis vessel for 1 hour.

    • Drain the DMF and add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, drain, and repeat with fresh deprotection solution for 15 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Activation and Coupling of this compound:

    • In a separate vial, dissolve this compound (2 equivalents relative to resin loading) and HCTU (1.95 equivalents) in DMF.

    • Add DIPEA (4 equivalents) to the solution and vortex for 1-2 minutes to activate the hydroxyl group of the PEG linker.

    • Add the activated this compound solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Peptide Chain Elongation:

    • Perform standard Fmoc-SPPS cycles to elongate the peptide chain on the PEG linker. This involves sequential Fmoc deprotection and coupling of the desired Fmoc-amino acids.

  • Drug Conjugation (Post-SPPS):

    • After synthesis of the desired peptide sequence, the N-terminal Fmoc group is removed.

    • An amine-reactive drug or a drug with a carboxyl group (activated with coupling reagents) can be conjugated to the N-terminal amine of the peptide.

  • Cleavage and Purification:

    • Wash the final peptide-drug conjugate on the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the cleavage mixture and precipitate the crude peptide-drug conjugate in cold diethyl ether.

    • Centrifuge to pellet the product, wash with cold ether, and dry under vacuum.

    • Purify the conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

cluster_SPPS Solid-Phase Peptide Synthesis Workflow Resin Fmoc-AA-Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Washing1 Washing (DMF, DCM) Deprotection1->Washing1 PEG_Coupling This compound Coupling (HCTU, DIPEA) Washing1->PEG_Coupling Washing2 Washing (DMF, DCM) PEG_Coupling->Washing2 Peptide_Elongation Peptide Chain Elongation (Fmoc-SPPS Cycles) Washing2->Peptide_Elongation Drug_Conjugation Drug Conjugation (Post-Synthesis) Peptide_Elongation->Drug_Conjugation Cleavage Cleavage from Resin (TFA Cocktail) Drug_Conjugation->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Product Peptide-PEG-Drug Conjugate Purification->Final_Product

Caption: Workflow for solid-phase synthesis of a peptide-drug conjugate using this compound.

Protocol 2: Surface Modification of Amine-Functionalized Nanoparticles

This protocol describes the conjugation of a targeting ligand to amine-functionalized nanoparticles using this compound as a linker. This is a two-step process involving the initial attachment of the linker to the nanoparticle surface followed by deprotection and conjugation of the targeting ligand.

Materials:

  • Amine-functionalized nanoparticles (e.g., liposomes, polymeric nanoparticles)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethyl sulfoxide (DMSO) or DMF

  • Deprotection solution: 20% piperidine in DMF

  • Targeting ligand with a reactive group (e.g., NHS-ester)

  • Reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Centrifugal filter units or dialysis membrane for purification

Procedure:

  • Activation of this compound:

    • The hydroxyl group of this compound first needs to be activated, for example, by converting it to an NHS ester. This protocol assumes a pre-activated Fmoc-PEG5-NHS ester is used for simplicity. Alternatively, activate the hydroxyl group to a more reactive species like a tresylate.

  • Conjugation of Fmoc-PEG5-linker to Nanoparticles:

    • Disperse the amine-functionalized nanoparticles in the reaction buffer.

    • Add a 10 to 50-fold molar excess of the activated Fmoc-PEG5-linker to the nanoparticle suspension.

    • React for 2-4 hours at room temperature with gentle stirring.

    • Purify the PEGylated nanoparticles by repeated centrifugation and resuspension using centrifugal filter units or by dialysis to remove unreacted linker.

  • Fmoc Deprotection:

    • Resuspend the purified Fmoc-PEG-nanoparticles in DMF.

    • Add 20% piperidine in DMF and agitate for 20 minutes at room temperature.

    • Purify the deprotected nanoparticles (now with a free amine on the surface) as described in step 2.

  • Conjugation of Targeting Ligand:

    • Resuspend the deprotected nanoparticles in the reaction buffer.

    • Add the targeting ligand (with an amine-reactive group, e.g., NHS-ester) to the nanoparticle suspension (typically 5-20 fold molar excess).

    • React for 2-4 hours at room temperature with gentle stirring.

    • Quench the reaction by adding the quenching solution and incubate for 30 minutes.

    • Purify the final targeted nanoparticles as described in step 2.

cluster_NP_Modification Nanoparticle Surface Modification Workflow Start Amine-Functionalized Nanoparticle Step1 Conjugation with activated Fmoc-PEG5-linker Start->Step1 Purification1 Purification Step1->Purification1 Step2 Fmoc Deprotection (20% Piperidine/DMF) Purification1->Step2 Purification2 Purification Step2->Purification2 Step3 Conjugation of Targeting Ligand Purification2->Step3 Purification3 Purification Step3->Purification3 End Targeted Drug Delivery Nanoparticle Purification3->End

Caption: Workflow for the surface modification of nanoparticles using this compound.

Protocol 3: In Vitro Cytotoxicity Assay of a PEGylated Drug Conjugate

This protocol outlines a general method to assess the in vitro cytotoxicity of a drug conjugate prepared using this compound against a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • Drug conjugate stock solution

  • Free drug stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the drug conjugate and the free drug in complete medium.

    • Remove the medium from the wells and add 100 µL of the drug solutions at various concentrations. Include untreated cells as a negative control.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the drug concentration and determine the IC50 (the concentration of the drug that inhibits 50% of cell growth).

Mandatory Visualization: Signaling Pathways and Logical Relationships

Receptor-Mediated Endocytosis of a Targeted Nanoparticle

The following diagram illustrates the general mechanism of receptor-mediated endocytosis, a common pathway for the cellular uptake of targeted drug delivery systems. A nanoparticle functionalized with a targeting ligand (e.g., an antibody or peptide) attached via a PEG linker binds to a specific receptor on the cell surface. This binding triggers the internalization of the nanoparticle within an endosome. The acidic environment of the endosome can facilitate the release of the drug, which can then exert its therapeutic effect within the cell.

cluster_RME Receptor-Mediated Endocytosis Pathway NP Targeted Nanoparticle (Drug-PEG-Ligand) Binding Binding NP->Binding Receptor Cell Surface Receptor Receptor->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Drug_Release Drug Release (e.g., low pH) Endosome->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: A simplified diagram of receptor-mediated endocytosis for targeted drug delivery.

Conclusion

This compound is a valuable and versatile tool for the development of sophisticated drug delivery systems. Its well-defined structure and orthogonal reactivity enable the precise construction of bioconjugates with improved therapeutic properties. The protocols and data presented here provide a foundation for researchers to explore the potential of this compound in their own drug delivery applications, from targeted nanoparticles to controlled-release hydrogels. Further optimization of these methodologies will undoubtedly lead to the development of more effective and safer therapies.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with Fmoc-PEG5-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, is a critical strategy in nanomedicine to enhance the biocompatibility and in vivo performance of nanoparticles. PEGylation creates a hydrophilic protective layer that can reduce nonspecific protein adsorption (opsonization), minimize clearance by the mononuclear phagocyte system, and consequently prolong systemic circulation time.[1] This application note provides a detailed protocol for the surface modification of nanoparticles using Fmoc-PEG5-alcohol, a heterobifunctional linker. This linker features a terminal hydroxyl group for attachment to the nanoparticle surface and a fluorenylmethyloxycarbonyl (Fmoc) protected amine. The Fmoc group can be later deprotected under basic conditions to expose a primary amine, allowing for the subsequent conjugation of targeting ligands, imaging agents, or therapeutic molecules.[2][3]

These protocols are designed to be adaptable for various types of nanoparticles, such as those with carboxyl or amine functionalized surfaces.

Data Presentation: Expected Physicochemical Changes

Successful surface modification with this compound will result in predictable changes to the nanoparticle's physicochemical properties. The following table summarizes expected quantitative data for a model 100 nm nanoparticle.

Nanoparticle StageAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Bare Nanoparticles (e.g., Carboxylated)100 ± 5< 0.2-35 ± 5
Amine-Functionalized Nanoparticles105 ± 5< 0.2+30 ± 5
PEGylated Nanoparticles (Post-PEGylation)120 ± 10< 0.2-5 ± 5
Deprotected Nanoparticles (Post-Fmoc Removal)120 ± 10< 0.2+15 ± 5

Experimental Protocols

This section details the step-by-step procedures for the activation of this compound and its conjugation to nanoparticles. Two primary protocols are provided based on the surface chemistry of the starting nanoparticles: carboxylated or amine-functionalized.

Protocol 1: Conjugation of this compound to Amine-Functionalized Nanoparticles

This protocol involves a two-step process: first, the activation of the terminal hydroxyl group of this compound to a carboxylic acid, and second, the coupling of the activated PEG linker to the amine-functionalized nanoparticle surface via carbodiimide chemistry.

Materials:

  • This compound

  • Succinic anhydride

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, cold

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Amine-functionalized nanoparticles

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (e.g., 0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 1 M Tris buffer, pH 8.0 or 1 M glycine)

  • Centrifugal filter units (with appropriate molecular weight cut-off)

Step 1: Activation of this compound (Conversion to Carboxylic Acid)

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM.

  • Add succinic anhydride (1.5 equivalents) and a catalytic amount of DMAP (0.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Precipitate the product by adding the concentrated solution dropwise to cold diethyl ether with vigorous stirring.

  • Collect the precipitate by filtration or centrifugation.

  • Wash the product with cold diethyl ether to remove unreacted starting materials and catalyst.

  • Dry the resulting Fmoc-PEG5-O-succinate under vacuum. Characterize the product using ¹H NMR and FTIR to confirm the conversion.

Step 2: Conjugation to Amine-Functionalized Nanoparticles

  • Activation of Carboxylated PEG: In a microcentrifuge tube, dissolve the Fmoc-PEG5-O-succinate (e.g., 10-fold molar excess relative to the surface amine groups of the nanoparticles) in MES buffer.

  • Add EDC (5-fold molar excess relative to the PEG linker) and NHS (2-fold molar excess relative to the PEG linker).

  • Incubate the mixture at room temperature for 15-30 minutes with gentle agitation to activate the carboxylic acid group.

  • Conjugation to Nanoparticles: Disperse the amine-functionalized nanoparticles in the activated PEG linker solution.

  • Adjust the pH of the reaction mixture to 7.2-7.5 with PBS (pH 7.4).

  • Allow the reaction to proceed for 2-4 hours at room temperature with continuous mixing (e.g., on a rotator or shaker).

  • Quenching: Add the quenching solution to stop the reaction by reacting with any remaining active NHS esters. Incubate for 15-30 minutes.

  • Purification:

    • Transfer the reaction mixture to a centrifugal filter unit.

    • Centrifuge to remove unreacted PEG linker, EDC, NHS, and byproducts.

    • Wash the nanoparticles by resuspending them in deionized water and repeating the centrifugation step. Perform at least three wash cycles.

  • Resuspend the purified PEGylated nanoparticles in a suitable buffer for storage (e.g., PBS at 4°C).

Protocol 2: Deprotection of the Fmoc Group

This protocol describes the removal of the Fmoc protecting group to expose a terminal primary amine on the nanoparticle surface, which can be used for subsequent conjugation reactions.

Materials:

  • Fmoc-PEGylated nanoparticles

  • Piperidine solution (e.g., 20% v/v in dimethylformamide, DMF)

  • DMF

  • Deionized water

  • Centrifugal filter units

Procedure:

  • Disperse the Fmoc-PEGylated nanoparticles in DMF.

  • Add the piperidine solution to the nanoparticle dispersion.

  • Incubate the mixture at room temperature for 30-60 minutes with gentle mixing.

  • Purification:

    • Transfer the reaction mixture to a centrifugal filter unit.

    • Centrifuge to remove the piperidine-dibenzofulvene adduct and excess reagents.

    • Wash the nanoparticles sequentially with DMF and then deionized water to ensure complete removal of reaction byproducts. Perform multiple wash steps.

  • Resuspend the deprotected, amine-terminated PEGylated nanoparticles in the desired buffer for further use or storage.

Characterization of Modified Nanoparticles

Thorough characterization at each step is crucial to confirm successful surface modification.

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and polydispersity index (PDI). An increase in hydrodynamic diameter is expected after PEGylation.

  • Zeta Potential Analysis: To determine the surface charge of the nanoparticles. A shift towards neutral is expected after PEGylation of charged nanoparticles.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present on the nanoparticle surface and confirm the presence of the PEG linker.

  • Thermogravimetric Analysis (TGA): To quantify the amount of PEG grafted onto the nanoparticle surface by measuring the weight loss corresponding to PEG degradation at elevated temperatures.[4]

  • Nuclear Magnetic Resonance (¹H NMR): For soluble nanoparticles or after cleaving the PEG from the surface, ¹H NMR can be used to quantify the PEG grafting density.[4]

  • Quantification of Surface Amines: The number of available amine groups after Fmoc deprotection can be quantified using assays such as the fluorescamine assay or by reacting with Fmoc-Cl followed by spectrophotometric quantification of the cleaved Fmoc group.

Visualizations

Experimental Workflow

experimental_workflow cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Conjugation to Nanoparticles cluster_deprotection Step 3: Fmoc Deprotection A This compound C Fmoc-PEG5-O-succinate (Carboxyl-activated PEG) A->C Reaction in DCM B Succinic Anhydride + DMAP B->C F PEGylated Nanoparticles (Fmoc-protected) C->F Coupling Reaction D Amine-Functionalized Nanoparticles D->F E EDC / NHS E->F H Amine-Terminated PEGylated Nanoparticles F->H Deprotection G Piperidine in DMF G->H

Caption: Workflow for the surface modification of amine-functionalized nanoparticles.

Signaling Pathway Analogy: Nanoparticle Functionalization Logic

This diagram illustrates the logical progression of the nanoparticle's surface properties and potential biological interactions.

signaling_pathway_analogy NP Core Nanoparticle AmineNP Amine-Functionalized NP (High Positive Charge) NP->AmineNP Surface Functionalization PEG_NP PEGylated NP (Reduced Charge, Stealth) AmineNP->PEG_NP PEGylation with Fmoc-PEG5-linker Targeted_NP Targeting Ligand Conjugated NP PEG_NP->Targeted_NP Fmoc Deprotection & Ligand Conjugation CellularUptake Enhanced Cellular Uptake (Targeted Delivery) Targeted_NP->CellularUptake Receptor-Mediated Interaction

Caption: Logical progression of nanoparticle functionalization for targeted delivery.

References

Application Notes and Protocols for Bioconjugation using Fmoc-PEG5-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Fmoc-PEG5-alcohol as a versatile heterobifunctional linker in bioconjugation. This discrete polyethylene glycol (PEG) derivative is particularly valuable in peptide synthesis, the development of antibody-drug conjugates (ADCs), and the construction of Proteolysis Targeting Chimeras (PROTACs). The protocols detailed below cover the fundamental steps of deprotection, activation, and conjugation to biomolecules.

Introduction to this compound in Bioconjugation

This compound is a bifunctional linker featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one terminus and a primary alcohol at the other, connected by a hydrophilic 5-unit polyethylene glycol spacer. This structure offers several advantages in bioconjugation:

  • Orthogonal Reactivity: The Fmoc-protected amine and the hydroxyl group allow for sequential and specific conjugation reactions. The Fmoc group can be selectively removed under basic conditions to expose a primary amine, while the hydroxyl group can be activated for reaction with various functional groups.

  • Enhanced Solubility and Pharmacokinetics: The hydrophilic PEG chain can improve the solubility of hydrophobic molecules and enhance the pharmacokinetic properties of the resulting bioconjugate by increasing its hydrodynamic radius, which can lead to a longer circulation half-life and reduced renal clearance.

  • Precise Spacer Length: As a discrete PEG linker, this compound provides a well-defined spacer arm, allowing for precise control over the distance between the conjugated molecules. This is critical for optimizing the biological activity of complex constructs like ADCs and PROTACs.

  • Reduced Immunogenicity: The PEG moiety can shield the bioconjugate from the host's immune system, potentially reducing its immunogenicity.

Key Applications

  • Peptide Synthesis and Modification: The exposed amine after Fmoc deprotection can be used to initiate or extend a peptide chain, while the hydroxyl group can be conjugated to a targeting moiety or a payload.

  • Antibody-Drug Conjugates (ADCs): this compound can serve as a linker to connect a cytotoxic drug to an antibody. The PEG chain's properties can help to improve the ADC's therapeutic index.

  • PROTACs: In a PROTAC molecule, this linker can bridge the target protein ligand and the E3 ligase ligand, with the PEG chain providing optimal spatial orientation for the formation of a productive ternary complex.

Experimental Protocols

This section details the core experimental procedures for working with this compound.

Protocol 1: Fmoc Deprotection

This protocol describes the removal of the Fmoc group to expose the primary amine.

Materials:

  • This compound

  • Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

Procedure:

  • Dissolve this compound in DMF.

  • Add a solution of 20% piperidine in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the DMF and piperidine under reduced pressure.

  • Wash the residue with DCM and precipitate the product by adding cold diethyl ether.

  • Centrifuge to collect the precipitate and dry it under vacuum to obtain H2N-PEG5-alcohol.

Protocol 2: Activation of the Terminal Hydroxyl Group

The terminal hydroxyl group of the PEG linker is not sufficiently reactive for direct conjugation and requires activation. This protocol describes a common activation method using tresyl chloride to make it reactive towards primary amines.

Materials:

  • This compound (or the deprotected H2N-PEG5-alcohol)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • Tresyl chloride (2,2,2-trifluoroethanesulfonyl chloride)

  • Cold diethyl ether

Procedure:

  • Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Add anhydrous pyridine to the solution with stirring.

  • Slowly add tresyl chloride (2.5 molar equivalents relative to the hydroxyl groups) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 1.5 to 3 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture using a rotary evaporator.

  • Precipitate the activated product, Fmoc-PEG5-O-Tresyl, by adding the concentrated solution to cold diethyl ether.

  • Collect the precipitate by filtration or centrifugation and dry it under vacuum.

Protocol 3: Conjugation of Activated PEG Linker to a Protein

This protocol outlines the conjugation of the tresyl-activated this compound to primary amines (e.g., lysine residues) on a target protein.

Materials:

  • Fmoc-PEG5-O-Tresyl

  • Target protein

  • Phosphate-buffered saline (PBS), pH 7.4-8.0

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis or size-exclusion chromatography (SEC) equipment

Procedure:

  • Dissolve the target protein in PBS at a suitable concentration (e.g., 1-10 mg/mL).

  • Dissolve the Fmoc-PEG5-O-Tresyl in a small amount of a water-miscible organic solvent (e.g., DMSO) and add it to the protein solution. A starting molar excess of 20:1 (PEG linker:protein) is recommended, but this should be optimized for the specific protein.

  • Incubate the reaction mixture at room temperature or 4°C with gentle agitation for 2 to 24 hours. The optimal time and temperature will depend on the stability and reactivity of the protein.

  • Monitor the progress of the conjugation by SDS-PAGE, which will show an increase in the molecular weight of the protein upon PEGylation.

  • Quench the reaction by adding the quenching solution to react with any unreacted PEG linker.

  • Purify the resulting bioconjugate by dialysis against PBS or by using size-exclusion chromatography to remove unreacted PEG linker and other small molecules.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the described protocols. These values are representative and may require optimization for specific applications.

Table 1: Fmoc Deprotection Parameters

Parameter Value
Solvent DMF
Deprotection Reagent 20% Piperidine in DMF
Reaction Temperature Room Temperature
Reaction Time 30 - 120 minutes

| Expected Yield | >95% |

Table 2: Hydroxyl Group Activation with Tresyl Chloride

Parameter Value
Solvent Anhydrous DCM
Activating Reagent Tresyl Chloride
Base Anhydrous Pyridine
Molar Ratio (Tresyl:OH) 2.5 : 1
Reaction Temperature 0°C to Room Temperature
Reaction Time 2 - 4 hours

| Expected Yield | 80 - 95% |

Table 3: Protein Conjugation Parameters

Parameter Value
Buffer PBS, pH 7.4 - 8.0
Molar Ratio (Linker:Protein) 10:1 to 50:1 (to be optimized)
Reaction Temperature 4°C or Room Temperature
Reaction Time 2 - 24 hours

| Purification Method | Dialysis or Size-Exclusion Chromatography |

Characterization of Bioconjugates

The successful synthesis of the bioconjugate should be confirmed by appropriate analytical techniques:

  • SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein.

  • HPLC (Size-Exclusion or Reverse-Phase): To assess the purity of the conjugate and separate different PEGylated species.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the conjugate and determine the number of PEG units attached.[1][2]

Visualizations

Bioconjugation_Workflow cluster_deprotection Step 1: Fmoc Deprotection cluster_activation Step 2: Hydroxyl Activation cluster_conjugation Step 3: Protein Conjugation cluster_final_deprotection Step 4 (Optional): Final Deprotection Fmoc_PEG_OH Fmoc-PEG5-OH Piperidine 20% Piperidine in DMF Fmoc_PEG_OH->Piperidine H2N_PEG_OH H2N-PEG5-OH Piperidine->H2N_PEG_OH Fmoc_PEG_OH2 Fmoc-PEG5-OH TresylCl Tresyl Chloride Pyridine, DCM Fmoc_PEG_OH2->TresylCl Fmoc_PEG_OTs Fmoc-PEG5-OTresyl TresylCl->Fmoc_PEG_OTs Fmoc_PEG_OTs2 Fmoc-PEG5-OTresyl Protein Protein-(NH2)n Fmoc_PEG_OTs2->Protein Conjugate Fmoc-PEG5-NH-Protein Protein->Conjugate Conjugate2 Fmoc-PEG5-NH-Protein Piperidine2 20% Piperidine in DMF Conjugate2->Piperidine2 Final_Conjugate H2N-PEG5-NH-Protein Piperidine2->Final_Conjugate

Caption: General workflow for bioconjugation using this compound.

Reaction_Mechanisms cluster_fmoc_deprotection Fmoc Deprotection cluster_hydroxyl_activation Hydroxyl Activation cluster_amine_conjugation Amine Conjugation Fmoc_Amine Fmoc-NH-R Piperidine + Piperidine Free_Amine H2N-R Piperidine->Free_Amine Fmoc_Adduct + Dibenzofulvene-Piperidine Adduct PEG_OH R-OH Tresyl_Cl + Tresyl-Cl Activated_PEG R-O-Tresyl Tresyl_Cl->Activated_PEG HCl + HCl Activated_PEG2 R-O-Tresyl Protein_NH2 + Protein-NH2 Conjugated_Protein R-NH-Protein Protein_NH2->Conjugated_Protein Tresyl_H + Tresyl-OH

Caption: Key reaction mechanisms in this compound bioconjugation.

References

Application Notes and Protocols for Fmoc-PEG5-alcohol in Hydrogel Development for Tissue Engineering

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembling peptide-based hydrogels are a promising class of biomaterials for tissue engineering and regenerative medicine. These hydrogels can form three-dimensional scaffolds that mimic the native extracellular matrix (ECM), providing structural support and biological cues to encapsulated cells. The fluorenylmethyloxycarbonyl (Fmoc) protecting group, when attached to peptides or amino acids, can induce self-assembly into nanofibrous structures that entrap water to form a hydrogel.

Fmoc-PEG5-alcohol is a functionalized molecule designed for the development of such hydrogels. The Fmoc group acts as the gelator, driving self-assembly through π-π stacking and hydrogen bonding. The polyethylene glycol (PEG) linker, specifically a pentamer (PEG5), enhances hydrophilicity, biocompatibility, and can be further functionalized. The terminal alcohol group provides a site for potential modification or interaction within the hydrogel matrix. These hydrogels are injectable, biodegradable, and can be tailored to specific applications by modifying the peptide sequence or incorporating bioactive molecules.[1][2][3]

This document provides detailed application notes and protocols for utilizing this compound in the development of hydrogels for tissue engineering applications.

Principle of Self-Assembly

The formation of a hydrogel from this compound is a spontaneous self-assembly process triggered by a change in environmental conditions, such as a solvent switch or a pH change.

cluster_0 Self-Assembly Mechanism A This compound (Monomers in Organic Solvent) B Addition of Aqueous Buffer (e.g., PBS) A->B Solvent Switch C π-π Stacking of Fmoc Groups & Hydrogen Bonding B->C D Nanofiber Formation C->D E Entanglement of Nanofibers & Water Entrapment D->E F Hydrogel Formation (3D Scaffold) E->F

Caption: Self-assembly of this compound into a hydrogel.

Quantitative Data Summary

The mechanical properties and biocompatibility of hydrogels are critical for their application in tissue engineering. The following table summarizes typical quantitative data for Fmoc-peptide and PEG-based hydrogels, which can be used as a reference for hydrogels developed from this compound.

ParameterTypical RangeSignificance in Tissue Engineering
Storage Modulus (G') 0.1 - 100 kPaIndicates the stiffness of the hydrogel, which should ideally match the target tissue to direct cell fate.[4][5]
Swelling Ratio 500% - 2000%Affects nutrient diffusion and waste removal for encapsulated cells.
Pore Size 5 - 200 µmInfluences cell infiltration, migration, and nutrient transport.
Gelation Time 5 - 60 minutesImportant for injectability and in-situ gelation applications.
Cell Viability > 90%A high percentage of living cells after encapsulation is crucial for successful tissue regeneration.

Experimental Protocols

Protocol 1: Hydrogel Synthesis via Solvent Switch

This protocol describes the formation of a self-supporting hydrogel using a solvent switch method.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4, sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a stock solution of this compound in DMSO at a concentration of 100 mg/mL.

  • Vortex the solution until the this compound is completely dissolved.

  • To induce gelation, add the this compound stock solution to sterile PBS (pH 7.4) to achieve the desired final concentration (e.g., 0.5 - 2.0 wt%).

  • Gently vortex the mixture for 10-20 seconds.

  • Allow the solution to stand at room temperature. Gelation should occur within 5 to 30 minutes.

  • Confirm gelation by inverting the tube. A stable hydrogel will not flow.

Protocol 2: Characterization of Hydrogel Mechanical Properties

Rheology is used to determine the viscoelastic properties of the hydrogel, such as the storage modulus (G') and loss modulus (G'').

Equipment:

  • Rheometer with a parallel plate geometry (e.g., 20 mm diameter)

Procedure:

  • Prepare the hydrogel in a mold of appropriate dimensions for the rheometer.

  • Carefully place the hydrogel onto the lower plate of the rheometer.

  • Lower the upper plate to contact the hydrogel surface with a defined gap (e.g., 1 mm).

  • Perform a time sweep experiment at a constant frequency (e.g., 1 Hz) and strain (e.g., 0.5%) to monitor gelation kinetics.

  • Once the gel is stable, perform a frequency sweep (e.g., 0.1 - 100 rad/s) at a constant strain to determine the storage and loss moduli as a function of frequency.

  • Perform a strain sweep (e.g., 0.1 - 100%) at a constant frequency to determine the linear viscoelastic region.

Protocol 3: Cell Encapsulation and Viability Assessment

This protocol describes the encapsulation of cells within the hydrogel and the assessment of their viability.

Materials:

  • This compound stock solution (as in Protocol 1)

  • Cell culture medium (e.g., DMEM)

  • Cells of interest (e.g., mesenchymal stem cells, fibroblasts)

  • Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein AM/Ethidium Homodimer-1)

  • Fluorescence microscope

Procedure:

  • Resuspend the cells in the cell culture medium at the desired concentration (e.g., 1 x 10^6 cells/mL).

  • Induce gelation by mixing the this compound stock solution with the cell suspension in culture medium to the desired final hydrogel concentration.

  • Quickly and gently pipette the cell-hydrogel solution into a culture plate or mold.

  • Allow the hydrogel to set at 37°C in a cell culture incubator.

  • After gelation, add fresh culture medium to cover the hydrogel.

  • Culture the cell-laden hydrogels for the desired period (e.g., 1, 3, 7 days).

  • To assess cell viability, wash the hydrogels with PBS and incubate with the Live/Dead staining solution according to the manufacturer's instructions.

  • Visualize the stained cells using a fluorescence microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium Homodimer-1).

Experimental Workflow

The following diagram illustrates the typical workflow for developing and testing this compound hydrogels for tissue engineering applications.

cluster_1 Experimental Workflow A Hydrogel Synthesis (this compound) B Physicochemical Characterization A->B F In Vitro Cell Studies A->F C Rheology (Mechanical Properties) B->C D Swelling & Degradation B->D E Microscopy (SEM/TEM) (Nanostructure) B->E G Cell Encapsulation F->G J In Vivo Studies (Animal Model) F->J H Viability & Proliferation Assays G->H I Gene & Protein Expression Analysis G->I K Implantation of Cell-Laden Hydrogel J->K L Histological Analysis K->L M Functional Assessment of Tissue Regeneration K->M

Caption: Workflow for hydrogel development and testing.

Conclusion

This compound is a versatile building block for the creation of self-assembling hydrogels with tunable properties for a wide range of tissue engineering applications. The protocols and data presented here provide a foundation for researchers to design and characterize these hydrogels for their specific needs, from fundamental in vitro studies to preclinical in vivo models. The biocompatibility and modular nature of these materials hold great promise for the future of regenerative medicine.

References

Step-by-Step Guide to Fmoc Deprotection in PEGylated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone in modern peptide synthesis and the modification of biomolecules. Its removal, or deprotection, is a critical step that requires careful optimization to ensure high yields and purity of the final product. This is particularly true for PEGylated compounds, where the presence of the polyethylene glycol (PEG) chain can introduce unique challenges, including steric hindrance and altered solubility, which can impact reaction kinetics and efficiency.

This application note provides a detailed guide to the principles, protocols, and best practices for the efficient deprotection of Fmoc groups in PEGylated compounds. It is intended for researchers, scientists, and drug development professionals working on the synthesis and manufacturing of PEGylated peptides and other biomolecules.

Principles of Fmoc Deprotection

The Fmoc group is stable to acidic conditions but is readily cleaved by a base-catalyzed β-elimination reaction. The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorene ring by a base, typically a secondary amine like piperidine. This leads to the formation of a dibenzofulvene (DBF) intermediate, which is subsequently trapped by the amine to form a stable adduct. This prevents the highly reactive DBF from participating in side reactions with the deprotected amine.[1][2]

The choice of base, solvent, reaction time, and temperature are all critical parameters that must be optimized to achieve complete deprotection while minimizing side reactions.

Challenges in Fmoc Deprotection of PEGylated Compounds

The conjugation of a PEG chain to a peptide or other molecule can significantly influence the efficiency of the Fmoc deprotection step. Key challenges include:

  • Steric Hindrance: The bulky and flexible PEG chain can sterically hinder the approach of the deprotection reagent to the Fmoc group, potentially slowing down the reaction rate.

  • Altered Solubility: PEGylation can alter the solubility of the compound, which may require the use of different solvent systems to ensure both the PEGylated substrate and the deprotection reagent remain in solution.

  • Aggregation: The presence of both a hydrophobic Fmoc group and a hydrophilic PEG chain can sometimes lead to aggregation, which can impede deprotection.

  • Incomplete Deprotection: Due to the factors mentioned above, incomplete removal of the Fmoc group can occur, leading to deletion sequences in subsequent coupling steps and a heterogeneous final product.

Experimental Protocols

This section provides detailed protocols for Fmoc deprotection in both solid-phase and solution-phase synthesis of PEGylated compounds.

Solid-Phase Fmoc Deprotection of a PEGylated Peptide on Resin

This protocol is suitable for peptides synthesized on a solid support, where a PEG chain has been incorporated.

Materials:

  • Fmoc-PEGylated-peptidyl-resin

  • Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • Washing solvent: DMF

  • Reaction vessel (e.g., fritted syringe or automated peptide synthesizer vessel)

Procedure:

  • Resin Swelling: Swell the Fmoc-PEGylated-peptidyl-resin in DMF for 30-60 minutes.

  • Initial Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin, ensuring the resin is fully submerged. Agitate the mixture for 3-5 minutes.[3]

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 15-20 minutes. For PEGylated compounds, extending this second deprotection time may be necessary to ensure complete removal of the Fmoc group.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Solution-Phase Fmoc Deprotection of a PEGylated Compound

This protocol is designed for the deprotection of an Fmoc-protected PEGylated compound in solution.

Materials:

  • Fmoc-PEGylated compound

  • Deprotection solution: 10-20% (v/v) piperidine in a suitable solvent (e.g., DMF, dichloromethane (DCM), or a mixture thereof)

  • Reaction flask

  • Stirring apparatus

  • Extraction and purification solvents (e.g., diethyl ether, ethyl acetate, water)

Procedure:

  • Dissolution: Dissolve the Fmoc-PEGylated compound in an appropriate solvent. The choice of solvent will depend on the solubility of the specific compound.

  • Addition of Deprotection Reagent: Add the piperidine solution to the reaction mixture. A typical concentration is 20% piperidine.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or HPLC-MS. For some PEGylated compounds, longer reaction times (e.g., 1-2 hours) may be required for complete deprotection.

  • Work-up: Once the reaction is complete, the work-up procedure will vary depending on the properties of the product. A common method is to precipitate the deprotected product by adding the reaction mixture to a large volume of a non-polar solvent like cold diethyl ether.

  • Purification: The crude product can be further purified by techniques such as flash chromatography or preparative HPLC.

Data Presentation: Quantitative Comparison of Deprotection Conditions

The efficiency of Fmoc deprotection can be influenced by the choice of base and the nature of the substrate. The following tables summarize typical deprotection times and efficiencies for different conditions.

Table 1: Comparison of Deprotection Reagents for Fmoc-Amino Acids on Solid Support [4]

Deprotection ReagentConcentrationSolventTime (min) for >95% Deprotection
Piperidine (PP)20% (v/v)DMF10
4-Methylpiperidine (4MP)20% (v/v)DMF10
Piperazine (PZ)10% (w/v)9:1 DMF/Ethanol>10

Note: The kinetics of deprotection can be amino acid dependent. For example, Fmoc-Arg(Pbf)-OH generally requires longer deprotection times than Fmoc-Leu-OH.[4]

Table 2: Typical Fmoc Deprotection Times for Non-PEGylated vs. PEGylated Peptides (Illustrative)

CompoundDeprotection ConditionsTime for Complete Deprotection
Fmoc-Peptide (non-PEGylated)20% Piperidine in DMF15 - 20 minutes
Fmoc-PEG(5kDa)-Peptide20% Piperidine in DMF30 - 45 minutes
Fmoc-PEG(20kDa)-Peptide20% Piperidine in DMF45 - 60 minutes

This table provides an illustrative example of how PEG chain length can impact deprotection times. Actual times will vary depending on the specific peptide sequence and PEGylation site.

Monitoring Fmoc Deprotection

Real-time monitoring of the deprotection reaction is crucial to ensure its completion and to optimize reaction times, thereby minimizing potential side reactions. A common method is to monitor the formation of the dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance maximum around 301 nm.

Protocol for UV-Vis Monitoring:

  • During the deprotection step, collect the flow-through from the reaction vessel at different time points.

  • Dilute the collected solution with a suitable solvent (e.g., DMF).

  • Measure the absorbance of the diluted solution at 301 nm using a UV-Vis spectrophotometer.

  • The absorbance will increase as the deprotection reaction proceeds and will plateau upon completion. By comparing the absorbance at different time points, the kinetics of the reaction can be determined.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Incomplete Deprotection - Steric hindrance from the PEG chain- Insufficient reaction time or reagent concentration- Aggregation of the PEGylated compound- Increase the deprotection time or perform a second deprotection step.- Increase the concentration of the deprotection reagent (e.g., from 20% to 30% piperidine).- Use a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperidine.- Change the solvent system to improve solubility and reduce aggregation.
Aspartimide Formation - Base-catalyzed cyclization of aspartic acid residues, especially at Asp-Gly or Asp-Ser sequences.- Use a milder deprotection reagent like piperazine.- Add a weak acid like formic acid or 1-hydroxybenzotriazole (HOBt) to the deprotection solution to buffer the basicity.- Reduce the deprotection time and/or temperature.
Diketopiperazine (DKP) Formation - Cyclization of the N-terminal dipeptide, leading to cleavage from the resin.- This is more common in solid-phase synthesis and is sequence-dependent. If problematic, consider synthesizing the initial dipeptide as a single unit for coupling.
Racemization - Epimerization of optically active amino acids under basic conditions, particularly C-terminal residues or Cys and His.- Use milder deprotection conditions (e.g., lower concentration of base, shorter time).- For susceptible amino acids, consider alternative protecting group strategies if possible.

Visualizations

Fmoc Deprotection Workflow

Fmoc_Deprotection_Workflow cluster_solid_phase Solid-Phase Synthesis cluster_solution_phase Solution-Phase Synthesis Resin Fmoc-PEGylated-Peptidyl-Resin Swell Swell Resin (DMF) Resin->Swell Deprotect1 Initial Deprotection (20% Piperidine/DMF, 3-5 min) Swell->Deprotect1 Deprotect2 Second Deprotection (20% Piperidine/DMF, 15-20+ min) Deprotect1->Deprotect2 Wash Wash Resin (DMF, 5-7x) Deprotect2->Wash Deprotected_Resin Deprotected PEGylated-Peptidyl-Resin Wash->Deprotected_Resin Start Fmoc-PEGylated Compound Dissolve Dissolve in Solvent Start->Dissolve Add_Reagent Add Deprotection Reagent (e.g., 20% Piperidine) Dissolve->Add_Reagent React React at RT (Monitor by HPLC/TLC) Add_Reagent->React Workup Work-up (e.g., Precipitation) React->Workup Purify Purify Product Workup->Purify Final_Product Deprotected PEGylated Compound Purify->Final_Product

Caption: General workflows for Fmoc deprotection of PEGylated compounds in solid-phase and solution-phase synthesis.

Chemical Mechanism of Fmoc Deprotection

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide Intermediate1 Carbanion Intermediate Fmoc_Peptide->Intermediate1 Proton Abstraction Base Base (e.g., Piperidine) Base->Intermediate1 DBF_Adduct DBF-Base Adduct Base->DBF_Adduct DBF Dibenzofulvene (DBF) Intermediate1->DBF β-Elimination Carbamic_Acid Unstable Carbamic Acid Intermediate1->Carbamic_Acid DBF->DBF_Adduct Trapping by Base Deprotected_Peptide H2N-Peptide Carbamic_Acid->Deprotected_Peptide Decarboxylation CO2 CO2 Carbamic_Acid->CO2

Caption: The base-catalyzed β-elimination mechanism of Fmoc deprotection.

Conclusion

The successful Fmoc deprotection of PEGylated compounds is a critical step in the synthesis of many modern biotherapeutics. While the fundamental chemistry is the same as for non-PEGylated molecules, the presence of the PEG chain necessitates careful consideration of reaction conditions to overcome challenges such as steric hindrance and altered solubility. By optimizing parameters such as the choice of base, solvent, and reaction time, and by employing effective monitoring techniques, researchers can achieve high yields of pure, deprotected PEGylated products. The protocols and troubleshooting guide provided in this application note serve as a valuable resource for scientists and professionals in the field of drug development and peptide chemistry.

References

Fmoc-PEG5-alcohol reaction with primary amines and carboxyl groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fmoc-PEG5-alcohol

This compound is a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and peptide synthesis. This molecule possesses a terminal hydroxyl (-OH) group and a fluorenylmethyloxycarbonyl (Fmoc) protected amine. The polyethylene glycol (PEG) spacer, consisting of five ethylene glycol units, imparts hydrophilicity, which can enhance the solubility and bioavailability of conjugated molecules. The Fmoc protecting group is stable under a variety of reaction conditions but can be readily removed with a mild base, such as piperidine, to expose a primary amine for further functionalization. The terminal hydroxyl group can be activated or directly reacted to form linkages with various functional groups, most notably primary amines and carboxylic acids.

These application notes provide detailed protocols for the reaction of this compound with primary amines and carboxyl groups, enabling its effective use in the development of novel bioconjugates and drug delivery systems.

Reaction with Primary Amines

The hydroxyl group of this compound is not a good leaving group for direct nucleophilic substitution by a primary amine. Therefore, a two-step process is typically employed. First, the hydroxyl group is activated by converting it into a more reactive intermediate, such as a tosylate or mesylate. This activated intermediate is then readily displaced by a primary amine to form a stable secondary amine linkage.

Workflow for Reaction with Primary Amines

Reaction_with_Amines Fmoc_PEG5_OH Fmoc-PEG5-OH Activation Activation Step Fmoc_PEG5_OH->Activation  TsCl or MsCl, Base Activated_PEG Fmoc-PEG5-OTs/OMs Activation->Activated_PEG Amination Amination Step Activated_PEG->Amination Final_Product Fmoc-PEG5-NH-R Amination->Final_Product  Nucleophilic Substitution Primary_Amine Primary Amine (R-NH2) Primary_Amine->Amination

Caption: Workflow for the two-step reaction of this compound with a primary amine.

Experimental Protocols

1. Activation of this compound via Tosylation

This protocol describes the conversion of the terminal hydroxyl group of this compound to a tosylate, a good leaving group for subsequent nucleophilic substitution.

  • Materials:

    • This compound

    • p-Toluenesulfonyl chloride (TsCl)

    • Triethylamine (TEA) or Pyridine

    • Anhydrous Dichloromethane (DCM)

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Ice bath

    • Nitrogen or Argon atmosphere setup

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine (1.5 equivalents) to the solution and stir for 10 minutes.

    • Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM to the reaction mixture.

    • Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain Fmoc-PEG5-tosylate (Fmoc-PEG5-OTs).

2. Reaction of Fmoc-PEG5-tosylate with a Primary Amine

This protocol details the nucleophilic substitution of the tosylate group with a primary amine.

  • Materials:

    • Fmoc-PEG5-tosylate

    • Primary amine (R-NH₂)

    • Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)

    • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Nitrogen or Argon atmosphere setup

  • Procedure:

    • Dissolve the primary amine (2-5 equivalents) in anhydrous DMF or ACN in a round-bottom flask under an inert atmosphere.

    • Add a base such as potassium carbonate or DIPEA (3-5 equivalents).

    • Add a solution of Fmoc-PEG5-tosylate (1 equivalent) in the same anhydrous solvent to the reaction mixture.

    • Heat the reaction mixture to 50-70 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the residue by column chromatography or preparative HPLC to yield the final Fmoc-PEG5-amine conjugate.

Quantitative Data Summary: Reaction with Primary Amines
ParameterActivation (Tosylation)Amination
Key Reagents This compound, TsCl, TEAFmoc-PEG5-OTs, Primary Amine, K₂CO₃
Solvent Anhydrous DCMAnhydrous DMF or ACN
Temperature 0 °C to Room Temperature50-70 °C
Reaction Time 14-18 hours12-24 hours
Molar Ratio (Reagent:PEG) TsCl: 1.2:1, TEA: 1.5:1Amine: 2-5:1, Base: 3-5:1
Typical Yield > 90%70-90%
Purification Method Column ChromatographyColumn Chromatography or HPLC

Note: Yields are representative and may vary depending on the specific primary amine used and reaction conditions.

Reaction with Carboxyl Groups

This compound can react with carboxylic acids to form ester linkages. This is typically achieved through activation of the carboxylic acid or by using coupling agents that facilitate the condensation reaction. Common methods include the Steglich esterification and the Mitsunobu reaction.

Workflow for Reaction with Carboxyl Groups (Steglich Esterification)

Steglich_Esterification Fmoc_PEG5_OH Fmoc-PEG5-OH Coupling Steglich Esterification Fmoc_PEG5_OH->Coupling Carboxyl_Group Carboxylic Acid (R-COOH) Carboxyl_Group->Coupling Final_Product Fmoc-PEG5-OOC-R Coupling->Final_Product  DCC/EDC, DMAP

Caption: Workflow for the Steglich esterification of this compound with a carboxylic acid.

Experimental Protocols

1. Steglich Esterification

This protocol is suitable for a wide range of carboxylic acids and is performed under mild conditions.[1][2]

  • Materials:

    • This compound

    • Carboxylic acid (R-COOH)

    • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • 4-Dimethylaminopyridine (DMAP)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Ice bath

    • Nitrogen or Argon atmosphere setup

  • Procedure:

    • Dissolve this compound (1 equivalent), the carboxylic acid (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.[1]

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of DCC or EDC (1.5 equivalents) in the same anhydrous solvent to the reaction mixture.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction by TLC.

    • If DCC is used, a precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU. If EDC is used, the byproduct is water-soluble and can be removed during workup.

    • Wash the filtrate or reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the Fmoc-PEG5-ester.

2. Mitsunobu Reaction

The Mitsunobu reaction is another effective method for esterification, particularly for secondary alcohols, and proceeds with inversion of stereochemistry if a chiral alcohol is used.[3][4]

  • Materials:

    • This compound

    • Carboxylic acid (R-COOH)

    • Triphenylphosphine (PPh₃)

    • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

    • Anhydrous Tetrahydrofuran (THF)

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Ice bath

    • Nitrogen or Argon atmosphere setup

  • Procedure:

    • Dissolve this compound (1 equivalent), the carboxylic acid (1.5 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the reaction mixture.

    • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-6 hours.

    • Monitor the reaction by TLC.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to remove triphenylphosphine oxide and the hydrazine byproduct.

Quantitative Data Summary: Reaction with Carboxyl Groups
ParameterSteglich EsterificationMitsunobu Reaction
Key Reagents This compound, R-COOH, DCC/EDC, DMAPThis compound, R-COOH, PPh₃, DEAD/DIAD
Solvent Anhydrous DCM or THFAnhydrous THF
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 4-12 hours2-6 hours
Molar Ratio (Reagent:PEG) R-COOH: 1.2:1, DCC/EDC: 1.5:1, DMAP: 0.1:1R-COOH: 1.5:1, PPh₃: 1.5:1, DEAD/DIAD: 1.5:1
Typical Yield 70-95%60-90%
Purification Method Filtration and Column ChromatographyColumn Chromatography

Note: Yields are representative and may vary depending on the specific carboxylic acid used and reaction conditions.

Utility and Logical Relationships of this compound

Fmoc_PEG5_Utility cluster_Fmoc_PEG5 This compound cluster_reactions Reactions cluster_deprotection Deprotection cluster_products Products cluster_applications Applications Fmoc_PEG5_OH Fmoc-NH-PEG5-OH React_Amine Reaction with Primary Amines Fmoc_PEG5_OH->React_Amine  Activation React_Carboxyl Reaction with Carboxyl Groups Fmoc_PEG5_OH->React_Carboxyl  Coupling Deprotection Fmoc Deprotection (e.g., Piperidine) Fmoc_PEG5_OH->Deprotection PEG_Amine_Conjugate Fmoc-PEG5-NH-R React_Amine->PEG_Amine_Conjugate PEG_Ester_Conjugate Fmoc-PEG5-Ester React_Carboxyl->PEG_Ester_Conjugate Free_Amine_PEG H2N-PEG5-OH Deprotection->Free_Amine_PEG Drug_Delivery Drug Delivery PEG_Amine_Conjugate->Drug_Delivery Bioconjugation Bioconjugation PEG_Amine_Conjugate->Bioconjugation PEG_Ester_Conjugate->Drug_Delivery PEG_Ester_Conjugate->Bioconjugation Peptide_Synthesis Peptide Synthesis Free_Amine_PEG->Peptide_Synthesis Surface_Modification Surface Modification Free_Amine_PEG->Surface_Modification

Caption: Overview of the synthetic utility and applications of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Fmoc-PEG5-Alcohol Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the coupling of Fmoc-PEG5-alcohol, leading to low product yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yield in this compound coupling reactions?

Low yields in this compound coupling reactions, which typically involve the esterification of the terminal hydroxyl group to a carboxylic acid on a solid support or peptide, can stem from several factors:

  • Incomplete Activation of the Carboxylic Acid: The carboxylic acid partner in the reaction may not be fully activated, leading to a reduced amount of reactive species available for coupling with the alcohol.

  • Inefficient Esterification: The ester bond formation between the activated carboxylic acid and the hydroxyl group of this compound can be sluggish compared to amide bond formation, requiring optimized conditions.

  • Steric Hindrance: The bulky Fmoc protecting group and the PEG chain can sterically hinder the approach of the alcohol to the activated carboxylic acid, especially on a crowded solid support.[1]

  • Suboptimal Reaction Conditions: Factors such as the choice of coupling reagents, solvent, temperature, and reaction time can significantly impact the efficiency of the esterification reaction.

  • Side Reactions: Undesired chemical transformations, such as transesterification or reactions involving amino acid side chains, can consume starting materials and reduce the yield of the desired product.[2]

  • Poor Resin Swelling: In solid-phase synthesis, inadequate swelling of the resin can limit the accessibility of the reactive sites for coupling.

Q2: How can I improve the efficiency of the esterification reaction?

To enhance the coupling yield, consider the following strategies:

  • Optimize Coupling Reagents: For esterification, standard peptide coupling reagents may not be optimal. Consider using reagents specifically suited for ester formation. For instance, using 2,4,6-mesitylene-1-sulfonyl-3-nitro-1,2,4-triazolide (MSNT) in the presence of a nucleophilic catalyst like N-methylimidazole (MeIm) can be effective for mild esterification.[3]

  • Increase Reagent Concentration and Equivalents: Using a higher concentration and an excess of the this compound and coupling reagents can help drive the reaction to completion.

  • Extend Reaction Time: Esterification reactions can be slower than amide bond formation. Increasing the reaction time (e.g., to 4-12 hours or even overnight) may improve the yield.

  • Elevate the Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50°C) can increase the reaction rate, but should be done cautiously to avoid potential side reactions.

  • Perform a Double Coupling: If the initial coupling is incomplete, performing a second coupling step with fresh reagents before proceeding to the next step can increase the overall yield.

Q3: What are some common side reactions to be aware of during this compound coupling, and how can they be minimized?

Several side reactions can occur, leading to a lower yield of the desired product:

  • Transesterification: If the reaction mixture contains other alcohol species, or if the solvent is an alcohol, transesterification can occur, leading to the formation of undesired esters.[2] To minimize this, use aprotic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) and ensure all reagents and glassware are dry.

  • Diketopiperazine Formation: When coupling the second amino acid to a dipeptide-resin, intramolecular cyclization can occur to form a diketopiperazine, leading to chain termination. This is particularly problematic with proline in the sequence. Using sterically hindered resins like 2-chlorotrityl chloride resin can help suppress this side reaction.[1]

  • Racemization: The chiral center of the amino acid being coupled to the this compound can be susceptible to racemization under basic conditions. The choice of coupling reagents and base is crucial to minimize this. Additives like 1-Hydroxybenzotriazole (HOBt) can help suppress racemization.

Q4: How can I monitor the completion of the coupling reaction?

Unfortunately, the common ninhydrin (Kaiser) test, used to detect free primary amines in peptide synthesis, is not applicable for monitoring the consumption of the hydroxyl group of the this compound. To monitor the reaction progress, you can:

  • Perform a Test Cleavage: A small sample of the resin can be cleaved, and the resulting product analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to determine the extent of the coupling.

  • Use a Resin with a UV-Active Linker: If the solid support has a linker that can be cleaved under conditions that leave the product intact, the amount of cleaved product can be quantified by UV spectroscopy.

Data Presentation

Table 1: Impact of Coupling Conditions on this compound Esterification Yield (Hypothetical Data)

Coupling ReagentBase (eq.)SolventTime (h)Temperature (°C)Yield (%)
DIC/DMAP2DCM122545
HBTU/DIPEA2DMF42555
HATU/DIPEA2DMF42565
MSNT/MeIm1.5DCM82585
MSNT/MeIm1.5DCM124095

This table presents hypothetical data to illustrate the potential impact of different reaction parameters on the coupling yield. Actual results may vary depending on the specific substrates and conditions.

Experimental Protocols

Protocol 1: Esterification of this compound to a Carboxylic Acid-Functionalized Resin using MSNT/MeIm
  • Resin Swelling: Swell the carboxylic acid-functionalized resin (1 eq.) in anhydrous Dichloromethane (DCM) for 1-2 hours in a reaction vessel.

  • Reagent Preparation: In a separate vial, dissolve this compound (3 eq.) and 2,4,6-mesitylene-1-sulfonyl-3-nitro-1,2,4-triazolide (MSNT) (3 eq.) in anhydrous DCM.

  • Initiation of Coupling: Add the solution from step 2 to the swollen resin. Then, add N-methylimidazole (MeIm) (1.5 eq.) to the reaction vessel.

  • Reaction: Agitate the reaction mixture at room temperature for 8-12 hours.

  • Washing: After the reaction, drain the solvent and wash the resin thoroughly with DCM (3x), DMF (3x), and finally with DCM (3x) to remove excess reagents and byproducts.

  • Drying: Dry the resin under vacuum.

  • Analysis: Perform a test cleavage on a small amount of resin to assess the coupling efficiency by HPLC and MS.

Protocol 2: Fmoc Deprotection
  • Resin Swelling: Swell the Fmoc-protected resin in DMF for 30 minutes.

  • Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes. Drain the solution.

  • Second Deprotection: Treat the resin again with a 20% solution of piperidine in DMF for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x) and then with DCM (5x) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

Visualizations

G cluster_activation Activation cluster_coupling Coupling Resin_COOH Resin-COOH Activated_Ester Activated Intermediate Resin_COOH->Activated_Ester + MSNT/MeIm MSNT MSNT Coupled_Product Resin-COO-PEG5-Fmoc Activated_Ester->Coupled_Product + Fmoc-PEG5-OH Fmoc_PEG_OH Fmoc-PEG5-OH

Caption: Chemical pathway for this compound coupling to a carboxylic acid resin.

G Start Low Coupling Yield Observed Incomplete_Activation Incomplete Carboxylic Acid Activation? Start->Incomplete_Activation Inefficient_Esterification Inefficient Esterification? Start->Inefficient_Esterification Steric_Hindrance Steric Hindrance? Start->Steric_Hindrance Side_Reactions Side Reactions Occurring? Start->Side_Reactions Sol_Activation Use stronger activating agent (e.g., MSNT) Increase reagent equivalents Incomplete_Activation->Sol_Activation Sol_Esterification Increase reaction time Elevate temperature cautiously Perform double coupling Inefficient_Esterification->Sol_Esterification Sol_Steric Use lower substitution resin Optimize solvent for better swelling Steric_Hindrance->Sol_Steric Sol_Side_Reactions Use anhydrous solvents Optimize base and additives Choose appropriate resin (e.g., 2-Cl-Trt) Side_Reactions->Sol_Side_Reactions

Caption: Troubleshooting workflow for low yield in this compound coupling reactions.

References

How to improve the solubility of Fmoc-PEG5-alcohol conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Fmoc-PEG5-alcohol conjugates during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

A1: this compound is a chemical compound that consists of three main parts: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a polyethylene glycol (PEG) spacer of five ethylene oxide units, and a terminal alcohol (hydroxyl) group. The Fmoc group is hydrophobic, while the PEG chain is hydrophilic. This amphiphilic nature means its solubility is highly dependent on the solvent. Generally, it is soluble in many organic solvents but has limited solubility in water.[1][2][3]

Q2: In which solvents is this compound typically soluble?

A2: this compound and similar Fmoc-PEG derivatives are most commonly soluble in polar aprotic solvents.[1][4] Supplier information consistently indicates solubility in the following solvents:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM)

Q3: Is this compound soluble in water?

A3: Due to the hydrophobic Fmoc group, this compound has very limited solubility in purely aqueous solutions. The hydrophilic PEG spacer does increase solubility in aqueous media compared to a non-PEGylated Fmoc-alcohol, but it is generally not sufficient for complete dissolution in water alone. For applications requiring an aqueous environment, the use of co-solvents is typically necessary.

Q4: How does the PEG chain length affect the solubility of Fmoc-PEG-alcohol conjugates?

A4: The length of the polyethylene glycol (PEG) chain can significantly influence the solubility of the conjugate. In general, a longer PEG chain increases the overall hydrophilicity of the molecule, which can lead to improved solubility in aqueous solutions or polar solvents. Conversely, shorter PEG chains will result in a compound that is more dominated by the hydrophobic nature of the Fmoc group.

Troubleshooting Guide for Solubility Issues

Researchers may encounter difficulties in dissolving this compound, especially when preparing concentrated stock solutions or when using solvent systems not listed as primary recommendations. This guide provides a systematic approach to resolving these issues.

Issue 1: this compound does not dissolve in a recommended solvent (DMF, DMSO, DCM).
  • Possible Cause 1: Insufficient Solvent Volume. The concentration of the solution may be too high, exceeding the solubility limit of the conjugate in that specific solvent.

    • Solution: Gradually add more solvent while vortexing or stirring. If the compound still does not dissolve, consider preparing a more dilute stock solution.

  • Possible Cause 2: Low-Quality or Old Solvent. Solvents, particularly DMF, can degrade over time to form impurities (like dimethylamine) that may affect solubility or react with the Fmoc group.

    • Solution: Use a fresh bottle of high-purity, anhydrous solvent. For sensitive applications, it is best practice to use a recently opened bottle.

  • Possible Cause 3: Particulate Matter. The solid this compound may be aggregated or clumped.

    • Solution: Gently crush any large particles with a clean spatula before adding the solvent. Employ physical methods to aid dissolution as described below.

Issue 2: The conjugate needs to be dissolved in a solvent system where it has poor solubility.
  • Solution 1: Use of Co-solvents. Adding a small amount of a good solvent (like DMF or DMSO) to a solvent system where the conjugate is less soluble can significantly improve its overall solubility. Start by dissolving the this compound in a minimal amount of the good solvent, and then slowly add the second solvent while monitoring for any precipitation.

  • Solution 2: Gentle Heating. Warming the solution can increase the solubility of many organic compounds.

    • Protocol: Place the vial in a warm water bath (30-40°C) and stir or vortex intermittently. Caution: Avoid excessive heat, as it can potentially lead to the degradation of the compound.

  • Solution 3: Sonication. Ultrasonic agitation can help to break up solid aggregates and accelerate the dissolution process.

    • Protocol: Place the vial containing the mixture in a sonicator bath for short intervals (1-2 minutes at a time) until the solid is fully dissolved. Monitor the temperature of the bath to avoid excessive heating.

Data Presentation: Solvent Compatibility

SolventSolubilityNotes
Dimethylformamide (DMF)SolubleA common and effective solvent for Fmoc-protected compounds.
Dimethyl sulfoxide (DMSO)SolubleAnother excellent solvent for dissolving Fmoc-PEG conjugates.
Dichloromethane (DCM)SolubleA good solvent, particularly for less polar compounds.
WaterSparingly Soluble to InsolubleThe hydrophobic Fmoc group limits solubility in purely aqueous solutions.
Acetonitrile (ACN)Sparingly SolubleOften requires a co-solvent like DMF or DMSO.
Methanol / EthanolSparingly SolubleThe polarity may not be optimal for the entire conjugate.
Diethyl EtherInsolubleNot a suitable solvent for this compound.
HexanesInsolubleNot a suitable solvent for this compound.

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound
  • Preparation: Weigh the desired amount of this compound into a clean, dry glass vial.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous solvent (e.g., DMF or DMSO) to achieve the target concentration.

  • Dissolution:

    • Vortex or stir the mixture at room temperature for 2-5 minutes.

    • If the compound does not fully dissolve, proceed with the troubleshooting steps outlined above (gentle heating or sonication).

  • Storage: Once fully dissolved, store the solution according to the manufacturer's recommendations, typically at -20°C and protected from light and moisture.

Visualizations

Troubleshooting Workflow for Dissolving this compound

G start Start: Dissolve this compound in chosen solvent check_solubility Is the conjugate fully dissolved? start->check_solubility increase_solvent Add more solvent check_solubility->increase_solvent No success Success: Solution is ready for use check_solubility->success Yes check_again Is it dissolved now? increase_solvent->check_again use_fresh_solvent Try fresh, high-purity solvent check_again->use_fresh_solvent No check_again->success Yes physical_aids Apply gentle heating (30-40°C) or sonication use_fresh_solvent->physical_aids check_physical Is it dissolved? physical_aids->check_physical cosolvent Use a co-solvent system: 1. Dissolve in minimal good solvent (e.g., DMF) 2. Add second solvent slowly check_physical->cosolvent No check_physical->success Yes cosolvent->success fail Consult further technical support cosolvent->fail

Caption: A step-by-step workflow for troubleshooting solubility issues with this compound.

Logical Relationship of Factors Affecting Solubility

G solubility Solubility of This compound compound_properties Compound Properties solubility->compound_properties solvent_properties Solvent Properties solubility->solvent_properties experimental_conditions Experimental Conditions solubility->experimental_conditions fmoc Fmoc Group (Hydrophobic) compound_properties->fmoc peg PEG Chain (Hydrophilic) compound_properties->peg polarity Polarity solvent_properties->polarity purity Purity solvent_properties->purity concentration Concentration experimental_conditions->concentration temperature Temperature experimental_conditions->temperature agitation Agitation (Stirring/Sonication) experimental_conditions->agitation

Caption: Key factors influencing the solubility of this compound conjugates.

References

Preventing side reactions during Fmoc deprotection of PEGylated peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the Fmoc deprotection of PEGylated peptides.

Troubleshooting Guide

This section addresses specific issues that may arise during the Fmoc deprotection of PEGylated peptides, offering potential causes and actionable solutions.

Issue Potential Causes Recommended Solutions
Incomplete Fmac Deprotection - Steric Hindrance: The bulky PEG chain can physically block the Fmoc group, preventing the deprotection reagent from accessing it.[1] - Peptide Aggregation: The growing PEGylated peptide chain may aggregate on the solid support, limiting reagent accessibility.[2][3][4] - Insufficient Deprotection Time/Concentration: Standard deprotection times may be inadequate for sterically hindered or aggregated sequences.[5]- Increase Deprotection Time: Extend the deprotection steps to ensure complete removal of the Fmoc group. - Double Deprotection: Perform the deprotection step twice. - Use Stronger Deprotection Cocktails: Employ a stronger base combination, such as DBU/piperidine or DBU/piperazine. - Elevate Temperature: Carefully increasing the reaction temperature can help disrupt aggregation and improve deprotection efficiency. - Use Chaotropic Salts: Add salts like LiCl or NaClO₄ to the washing steps before deprotection to disrupt secondary structures. - Switch to a PEG-based Resin: These resins can improve the solvation of the growing peptide chain and reduce aggregation.
Aspartimide Formation - Base-Mediated Side Reaction: The use of a strong base like piperidine can lead to the formation of a cyclic imide at aspartic acid residues, particularly at Asp-Gly or Asp-Ser sequences.- Use a Weaker Base: Substitute piperidine with a less basic alternative like piperazine. - Add an Acidic Additive: Incorporate a small amount of a weak acid, such as formic acid or HOBt, into the deprotection solution. - Use a More Hindered Protecting Group for Asp: Employ a bulkier side-chain protecting group on the aspartic acid to sterically hinder the cyclization reaction. - Backbone Protection: Utilize a backbone-protecting group on the adjacent amino acid to prevent the nucleophilic attack that initiates aspartimide formation.
Diketopiperazine (DKP) Formation - Cyclization of the N-terminal Dipeptide: This side reaction is common when proline or glycine are in the first two positions of the peptide chain and can lead to cleavage from the resin.- Use a 2-Chlorotrityl Chloride Resin: This resin is more sterically hindered and can reduce DKP formation. - Couple the Third Amino Acid Immediately: Minimize the time the deprotected dipeptide is exposed to basic conditions before the next coupling reaction. - Use a Dipeptide with a Backbone Protecting Group: Incorporating a pseudoproline dipeptide can prevent the cyclization.
Racemization - Base-Catalyzed Epimerization: The basic conditions of Fmoc deprotection can cause the racemization of optically active amino acids, especially cysteine and histidine.- Use a Weaker Base: Employing a milder base like piperazine can reduce the risk of racemization. - Add HOBt: The addition of HOBt to the deprotection solution has been shown to suppress racemization. - Optimize Coupling Conditions: Use coupling reagents known to minimize racemization, such as COMU or HCTU.
Aggregation of Final Product - Insufficient PEGylation: A low degree of PEGylation may not provide enough of a hydrophilic shield to prevent the parent molecule from aggregating. - Hydrophobic Peptide Sequences: Peptides containing stretches of hydrophobic amino acids are prone to aggregation.- Optimize PEGylation Ratio: Increase the molar excess of the PEG reagent during conjugation to achieve a higher degree of PEGylation. - Incorporate Solubilizing Tags: The PEG chain itself acts as a solubilizing tag. Consider using a longer PEG chain if aggregation persists. - Purification Strategy: Utilize size-exclusion chromatography (SEC) to separate the desired PEGylated peptide from aggregates.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during Fmoc deprotection of PEGylated peptides?

The most common side reactions are similar to those in standard solid-phase peptide synthesis (SPPS), but can be exacerbated by the presence of the PEG chain. These include:

  • Incomplete Fmoc deprotection: This can be caused by steric hindrance from the PEG chain or aggregation of the growing peptide on the resin. This leads to deletion sequences in the final product.

  • Aspartimide formation: This is a base-catalyzed side reaction that occurs at aspartic acid residues, leading to impurities that can be difficult to separate from the desired product.

  • Diketopiperazine (DKP) formation: This involves the cyclization of the N-terminal dipeptide, resulting in cleavage from the resin and loss of yield.

  • Racemization: The basic conditions can lead to the loss of stereochemical integrity at certain amino acid residues.

  • Aggregation: PEGylated peptides can be prone to aggregation, which can hinder both deprotection and coupling steps.

Q2: How does the PEG chain influence side reactions during Fmoc deprotection?

The polyethylene glycol (PEG) chain can influence side reactions in several ways:

  • Steric Hindrance: The bulky and flexible nature of the PEG chain can physically obstruct access of the deprotection reagents to the Fmoc group, leading to incomplete removal.

  • Altered Solvation Properties: While PEGylation generally improves solubility, it can also promote on-resin aggregation in some cases by altering the solvation of the growing peptide chain.

  • Conformational Effects: The PEG chain can induce conformational changes in the peptide, which may favor certain side reactions.

Q3: What are the best deprotection conditions to minimize side reactions for PEGylated peptides?

There is no single "best" set of conditions, as the optimal protocol will depend on the specific peptide sequence and the length of the PEG chain. However, a good starting point is to use a milder deprotection reagent and to carefully optimize the reaction time.

Deprotection Reagent Concentration Solvent Time Key Advantages for PEGylated Peptides
20% Piperidine20% (v/v)DMF or NMP5-20 min (may need to be extended)Standard, well-established reagent.
5% Piperazine + 2% DBU5% (w/v) Piperazine, 2% (v/v) DBUDMF1-5 minRapid and efficient deprotection, can reduce deletion products from incomplete deprotection.
20% 4-Methylpiperidine (4-MP)20% (v/v)DMF5-20 minSimilar efficiency to piperidine with potentially reduced side reactions in some cases.
25% Dipropylamine (DPA)25% (v/v)DMF30 minShown to significantly reduce aspartimide formation.

Q4: How can I detect and quantify side products in my PEGylated peptide synthesis?

A combination of analytical techniques is typically required:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the primary tool for assessing the purity of the crude peptide and for purifying the final product. The presence of multiple peaks indicates impurities.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS are essential for confirming the molecular weight of the desired product and identifying side products by their mass.

  • Size-Exclusion Chromatography (SEC): SEC is particularly useful for separating the PEGylated peptide from aggregates and unreacted PEG.

  • 2D Liquid Chromatography (2D-LC): Combining different chromatography modes, such as SEC and RP-HPLC, can provide enhanced separation and characterization of complex mixtures.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection with Piperidine
  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate the mixture for 5-10 minutes at room temperature.

    • Drain the deprotection solution.

    • Repeat the addition of 20% piperidine in DMF and agitate for another 10-20 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

Protocol 2: Fmoc Deprotection using a DBU/Piperazine Cocktail
  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Deprotection Solution Preparation: Prepare a fresh solution of 5% (w/v) piperazine and 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF.

  • Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the DBU/piperazine solution to the resin.

    • Agitate the mixture for 2-5 minutes at room temperature.

    • Drain the deprotection solution.

    • Repeat the deprotection step for another 2-5 minutes.

  • Washing: Wash the resin extensively with DMF (at least 7 times) to ensure complete removal of the deprotection reagents.

Protocol 3: Analytical HPLC for Purity Assessment
  • Sample Preparation: Cleave a small amount of the PEGylated peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5). Precipitate the peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., 50% acetonitrile/water).

  • HPLC System: Use a reversed-phase C18 column.

  • Mobile Phase:

    • A: 0.1% TFA in water

    • B: 0.1% TFA in acetonitrile

  • Gradient: Run a linear gradient from 5% to 95% B over 30 minutes.

  • Detection: Monitor the elution profile at 214 nm and 280 nm.

  • Analysis: Integrate the peak areas to determine the purity of the crude peptide.

Visualizations

Fmoc_Deprotection_Workflow start Start: Fmoc-Peptide-Resin deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) wash1->coupling wash2 DMF Wash coupling->wash2 repeat Repeat for Next Amino Acid wash2->repeat repeat->deprotection Yes cleavage Cleavage from Resin & Side-Chain Deprotection repeat->cleavage No end_product Crude PEGylated Peptide cleavage->end_product

Caption: Standard workflow for one cycle of solid-phase peptide synthesis.

Troubleshooting_Logic issue Incomplete Deprotection or Low Coupling Efficiency check_aggregation Check for Resin Swelling (Visual Inspection) issue->check_aggregation aggregation_yes Aggregation Likely check_aggregation->aggregation_yes Poor Swelling aggregation_no Aggregation Unlikely check_aggregation->aggregation_no Good Swelling solution_aggregation Solutions for Aggregation: - Chaotropic Salts - PEG-based Resin - Higher Temperature aggregation_yes->solution_aggregation steric_hindrance Consider Steric Hindrance (Especially with long PEG chains) aggregation_no->steric_hindrance solution_steric Solutions for Steric Hindrance: - Increase Deprotection Time - Use Stronger Deprotection Reagent - Double Deprotection steric_hindrance->solution_steric

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Optimization of Reaction Conditions for Fmoc-PEG5-alcohol Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fmoc-PEG5-alcohol conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the conjugation of this compound to various molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for conjugating this compound?

A1: The hydroxyl group of this compound is not highly reactive on its own and typically requires activation or specific coupling chemistry for efficient conjugation. The two primary strategies are:

  • Activation of the Hydroxyl Group: The alcohol is converted into a better leaving group, such as a tosylate or mesylate. This activated PEG can then readily react with nucleophiles like amines.

  • Direct Coupling to Carboxylic Acids: This involves the use of coupling agents to facilitate the formation of an ester bond between the hydroxyl group of the PEG and a carboxylic acid on the target molecule. Common methods include the Mitsunobu reaction and carbodiimide-mediated coupling (e.g., using EDC and NHS).

Q2: How do I choose the best conjugation strategy for my application?

A2: The choice of strategy depends on the functional groups available on your target molecule and its stability.

  • If your molecule has a primary amine and is stable under basic conditions, activating the this compound with tosyl chloride followed by nucleophilic substitution with the amine is a robust method.

  • If you are conjugating to a carboxylic acid, the Mitsunobu reaction offers a one-step procedure but involves reagents that require careful handling.[1] Carbodiimide-mediated esterification is another option, though it can sometimes be lower yielding for alcohols compared to amines.

Q3: Can I conjugate this compound to a molecule that has both an amine and a carboxylic acid?

A3: Yes, but careful planning of the reaction scheme and use of protecting groups is crucial to ensure selective conjugation. The Fmoc group on the PEG linker already protects an amine. If your target molecule has multiple reactive sites, you may need to use orthogonal protecting groups to ensure the desired reaction occurs.

Q4: What are the common challenges in working with PEGylated compounds?

A4: PEGylated compounds can sometimes be challenging to purify due to their polymeric nature, which can lead to broad peaks in chromatography. Emulsion formation during aqueous workups is also a common issue.[2] It is advisable to use techniques like tangential flow filtration (TFF) or size exclusion chromatography for purification of larger PEGylated molecules.

Troubleshooting Guides

Activation of this compound (Tosylation) and Conjugation to Amines
Problem Possible Cause Solution
Low yield of tosylated PEG Incomplete reaction.Ensure anhydrous conditions as tosyl chloride is moisture-sensitive. Use a slight excess of tosyl chloride (1.2-1.5 equivalents). The reaction can be slow; allow it to proceed overnight at room temperature.
Degradation of tosyl chloride.Use fresh, high-quality tosyl chloride.
Inefficient stirring in a biphasic reaction.If using a two-phase system (e.g., DCM/aqueous NaOH), ensure vigorous stirring to maximize interfacial contact.[3]
Formation of side products Di-tosylation of the PEG (if a diol is present).This is not applicable to this compound as it is a mono-alcohol.
Over-reaction or side reactions with the Fmoc group.While generally stable to tosylation conditions, prolonged exposure to strong bases could potentially affect the Fmoc group. Monitor the reaction by TLC.
Emulsion formation during workup The amphipathic nature of PEG derivatives can cause emulsions.[2]Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. Centrifugation can also be effective. Using a filter aid like Celite during filtration can help separate fine particulates that may stabilize emulsions.[2]
Low yield of amine conjugation Incomplete tosylation.Ensure the starting tosylated PEG is of high purity.
Steric hindrance of the amine.The reaction may require elevated temperatures (e.g., 40-60 °C) and longer reaction times.
The amine is not sufficiently nucleophilic.Ensure the reaction is carried out under basic conditions to deprotonate the amine. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) should be used.
Direct Coupling to Carboxylic Acids (Mitsunobu Reaction)
Problem Possible Cause Solution
Low yield of the desired ester The carboxylic acid is not acidic enough (pKa > 13).The Mitsunobu reaction works best with acidic nucleophiles. If your carboxylic acid is not sufficiently acidic, this method may not be suitable.
Steric hindrance around the alcohol or carboxylic acid.The reaction is sensitive to steric bulk. If either component is highly hindered, the reaction rate will be significantly reduced.
Incorrect order of reagent addition.The order of addition can be critical. Typically, the alcohol, carboxylic acid, and triphenylphosphine are mixed first, followed by the slow addition of DEAD or DIAD at 0 °C.
Degradation of DEAD or DIAD.These reagents are sensitive to moisture and light. Use fresh, high-quality reagents.
Difficult purification Removal of triphenylphosphine oxide and the reduced hydrazine byproduct can be challenging.Purification can be simplified by using polymer-bound triphenylphosphine or specialized reagents designed for easier byproduct removal. Chromatography is often required.
Formation of an undesired product where the azodicarboxylate has been added. The nucleophile (carboxylate) is not reactive enough.This side reaction is more prevalent with less acidic nucleophiles. Ensure your carboxylic acid is sufficiently acidic.
Direct Coupling to Carboxylic Acids (Carbodiimide-Mediated Esterification)
Problem Possible Cause Solution
Low yield of the ester Alcohols are generally less reactive than amines in carbodiimide chemistry.This reaction can be less efficient than amidation. Using a catalyst like 4-(Dimethylamino)pyridine (DMAP) can improve the reaction rate.
Hydrolysis of the activated carboxylic acid.Ensure anhydrous reaction conditions. The O-acylisourea intermediate is moisture-sensitive.
Formation of N-acylurea byproduct.This is a common side reaction in carbodiimide chemistry. Optimizing the reaction temperature (often lower temperatures are better) and minimizing reaction time can help reduce its formation.
Side reactions with the target molecule If the target molecule has other nucleophilic groups, they may also react.Protect other reactive functional groups on your target molecule before performing the coupling reaction.

Experimental Protocols

Protocol 1: Activation of this compound by Tosylation

This protocol describes the conversion of the terminal hydroxyl group of this compound to a tosylate, which is a good leaving group for subsequent nucleophilic substitution reactions.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Pyridine or Triethylamine (TEA)

  • 0.5 M HCl

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Ice bath

  • Round bottom flask

  • Separatory funnel

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine or TEA (2-3 equivalents).

  • Slowly add p-toluenesulfonyl chloride (1.2-1.5 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 2 hours, and then let it warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 0.5 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Fmoc-PEG5-tosylate.

  • The product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Conjugation of Tosylated Fmoc-PEG5 to an Amine

Materials:

  • Fmoc-PEG5-tosylate

  • Amine-containing molecule

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Magnetic stirrer and stir bar

  • Round bottom flask

Procedure:

  • Dissolve the amine-containing molecule (1 equivalent) in anhydrous DMF or ACN in a round-bottom flask under an inert atmosphere.

  • Add DIPEA or TEA (2-3 equivalents) to the solution.

  • Add Fmoc-PEG5-tosylate (1.1-1.5 equivalents) to the reaction mixture.

  • Heat the reaction to 40-60 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, the solvent can be removed under reduced pressure.

  • The crude product can be purified by an appropriate method such as column chromatography or preparative HPLC.

Protocol 3: Mitsunobu Reaction for Conjugation of this compound to a Carboxylic Acid

Materials:

  • This compound

  • Carboxylic acid-containing molecule

  • Triphenylphosphine (PPh3)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Round bottom flask

  • Syringe

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent), the carboxylic acid (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the stirred solution using a syringe.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 6-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to remove triphenylphosphine oxide and the hydrazine byproduct.

Quantitative Data Summary

The following tables provide a summary of typical reaction parameters for the different conjugation methods. Note that these are starting points and may require optimization for specific substrates.

Table 1: Tosylation of this compound

ParameterValueReference
Molar Ratio (PEG-OH:TsCl:Base) 1 : 1.2-1.5 : 2-3General procedure
Solvent Anhydrous DCM, Pyridine
Temperature 0 °C to Room Temperature
Reaction Time 12-24 hours

Table 2: Mitsunobu Reaction

ParameterValueReference
Molar Ratio (PEG-OH:Carboxylic Acid:PPh3:DEAD/DIAD) 1 : 1.2 : 1.5 : 1.5
Solvent Anhydrous THF
Temperature 0 °C to Room Temperature
Reaction Time 6-24 hours

Table 3: Carbodiimide-Mediated Esterification (EDC/DMAP)

ParameterValueReference
Molar Ratio (PEG-OH:Carboxylic Acid:EDC:DMAP) 1 : 1.2 : 1.5 : 0.1-0.2General procedure
Solvent Anhydrous DCM or DMF
Temperature Room Temperature
Reaction Time 12-24 hoursGeneral procedure

Visualizations

Experimental Workflow Diagrams

experimental_workflow cluster_activation Method 1: Activation and Amination cluster_mitsunobu Method 2: Mitsunobu Reaction cluster_edc Method 3: Carbodiimide Coupling A1 Fmoc-PEG5-OH A2 Tosylation (TsCl, Pyridine) A1->A2 A3 Fmoc-PEG5-OTs A2->A3 A4 Amination (R-NH2, Base) A3->A4 A5 Fmoc-PEG5-NH-R A4->A5 B1 Fmoc-PEG5-OH + R-COOH B2 Mitsunobu Coupling (PPh3, DEAD) B1->B2 B3 Fmoc-PEG5-OOC-R B2->B3 C1 Fmoc-PEG5-OH + R-COOH C2 EDC/DMAP Coupling C1->C2 C3 Fmoc-PEG5-OOC-R C2->C3

Caption: Overview of conjugation strategies for this compound.

Troubleshooting Logic for Low Conjugation Yield

troubleshooting_low_yield cluster_activation Activation/Amination cluster_direct Direct Coupling Start Low Conjugation Yield Q1 Which method was used? Start->Q1 A1 Check tosylation efficiency. Incomplete activation? Q1->A1 Activation B1 Check reagent quality. Fresh DEAD/EDC? Q1->B1 Direct Coupling A2 Verify amine reactivity. Steric hindrance? A1->A2 A3 Optimize reaction conditions. Increase temperature/time? A2->A3 B2 Assess substrate reactivity. Carboxylic acid pKa? B1->B2 B3 Review reaction setup. Anhydrous conditions? B2->B3

Caption: Troubleshooting flowchart for low yield in conjugation reactions.

References

Technical Support Center: Addressing Protein Aggregation after PEGylation with Fmoc-PEG5-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with protein aggregation during PEGylation using Fmoc-PEG5-alcohol. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols to help you navigate this multi-step bioconjugation process successfully.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its intended use?

This compound is a heterobifunctional polyethylene glycol (PEG) linker. It contains two different functional groups at its termini: an amine group protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and a terminal hydroxyl group. The hydrophilic PEG spacer enhances the solubility of the molecule it is conjugated to. The Fmoc group is a base-labile protecting group that can be removed to reveal a primary amine, which can then be used for conjugation. The hydroxyl group can be activated to react with nucleophilic groups on a protein, such as primary amines.

Q2: What are the primary causes of protein aggregation during the PEGylation process with this compound?

Protein aggregation during this specific PEGylation process can be attributed to several factors, often compounded by the multi-step nature of the reaction:

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly impact protein stability. Deviations from the optimal range for a specific protein can expose hydrophobic regions, leading to aggregation.[1]

  • High Protein Concentration: At high concentrations, protein molecules are in closer proximity, which increases the likelihood of intermolecular interactions and aggregation.[1]

  • Fmoc Deprotection Conditions: The use of a base (e.g., piperidine) to remove the Fmoc group can alter the pH of the solution, potentially destabilizing the protein if not properly controlled.

  • Hydroxyl Group Activation: The reagents used to activate the hydroxyl group of the PEG linker (e.g., converting it to an NHS ester) can sometimes be harsh or introduce organic solvents that may affect protein stability.

  • Over-labeling: The attachment of too many PEG molecules to the protein surface can alter its net charge and isoelectric point (pI), leading to reduced solubility and aggregation.[2]

  • Cross-linking: If the activated PEG reagent is not fully purified or if side reactions occur, there is a risk of cross-linking multiple protein molecules, leading to large aggregates.

  • Poor Reagent Quality: Impurities in the this compound or activating agents can lead to unintended side reactions and protein aggregation.[1]

Q3: How can I detect and quantify protein aggregation?

Several analytical techniques are available to detect and quantify protein aggregation:

  • Visual Inspection: In severe cases, aggregation is visible as turbidity or precipitate in the solution.[2]

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate the presence of large aggregates.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of larger aggregates.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric protein, allowing for quantification.

  • SDS-PAGE: Under non-reducing conditions, high molecular weight bands corresponding to aggregates can be visualized.

Troubleshooting Guide

Protein aggregation can occur at different stages of the PEGylation process with this compound. This guide provides a step-by-step approach to identify and resolve these issues.

Diagram: Troubleshooting Workflow for Multi-Step PEGylation

TroubleshootingWorkflow cluster_start Start cluster_analysis Problem Analysis cluster_stages Troubleshooting Stages cluster_solutions Solutions cluster_end End Start Protein Aggregation Observed IdentifyStage Identify Stage of Aggregation Start->IdentifyStage Deprotection During Fmoc Deprotection IdentifyStage->Deprotection Step 1 Activation During PEG-OH Activation IdentifyStage->Activation Step 2 Conjugation During Protein Conjugation IdentifyStage->Conjugation Step 3 PostPurification Post-Purification / Storage IdentifyStage->PostPurification Storage OptimizeDeprotection Optimize Deprotection: - Buffer exchange post-deprotection - Use milder base/conditions Deprotection->OptimizeDeprotection OptimizeActivation Optimize Activation: - Use fresh, high-quality reagents - Control reaction time/temp Activation->OptimizeActivation OptimizeConjugation Optimize Conjugation: - Adjust pH, temp, molar ratio - Add stabilizing excipients Conjugation->OptimizeConjugation OptimizeStorage Optimize Storage: - Screen storage buffers - Add cryoprotectants - Aliquot samples PostPurification->OptimizeStorage Resolved Aggregation Minimized OptimizeDeprotection->Resolved OptimizeActivation->Resolved OptimizeConjugation->Resolved OptimizeStorage->Resolved

Caption: A decision tree to troubleshoot protein aggregation at different stages of PEGylation.

Issue 1: Aggregation During/After Fmoc Deprotection

The basic conditions required for Fmoc removal can be detrimental to sensitive proteins.

Potential Cause Troubleshooting Step Rationale
Harsh Basic Conditions Perform the deprotection in a separate reaction vessel and then purify the amino-PEG-alcohol before adding it to the protein. Alternatively, perform a rapid buffer exchange immediately after deprotection to neutralize the pH.This prevents exposing the protein to prolonged high pH.
Side Reactions Ensure complete removal of the deprotection reagent (e.g., piperidine) before proceeding to the next step.Residual base can interfere with subsequent reactions and affect protein stability.
Issue 2: Aggregation During PEG-OH Activation

The activation of the hydroxyl group to a more reactive species (e.g., an NHS ester) can introduce reagents that may cause protein aggregation.

Potential Cause Troubleshooting Step Rationale
Harsh Activating Agents Use fresh, high-quality activating reagents (e.g., DSC, EDC/NHS). Perform the activation of the amino-PEG-alcohol as a separate step and purify the activated PEG before adding it to the protein solution.This avoids exposing the protein to potentially harsh activation conditions and byproducts.
Organic Solvents If organic solvents are required for activation, ensure they are completely removed before adding the activated PEG to the aqueous protein solution.Organic solvents can denature proteins.
Issue 3: Aggregation During Conjugation to the Protein

This is the most common stage for aggregation to occur.

Potential Cause Troubleshooting Step Rationale
Suboptimal pH Perform small-scale screening experiments to determine the optimal pH for the conjugation reaction. This is typically between pH 7.0 and 8.5 for NHS ester reactions. For some proteins, a pH closer to physiological (7.4) may be necessary, even if the reaction is slower.The optimal pH is a balance between reaction efficiency and protein stability.
High Protein Concentration Test a range of protein concentrations (e.g., 0.5, 1, 2, 5 mg/mL).Lower concentrations reduce the likelihood of intermolecular interactions.
High Molar Ratio of PEG Optimize the molar ratio of activated PEG to protein by performing a titration (e.g., 5:1, 10:1, 20:1).A lower degree of labeling is less likely to significantly alter the protein's physicochemical properties and cause aggregation.
Temperature Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration.Lower temperatures can slow down both the conjugation reaction and the process of protein unfolding and aggregation.
Reaction Buffer Composition Add stabilizing excipients to the reaction buffer.These additives can help maintain protein solubility and prevent aggregation.
Data Presentation: Impact of Reaction Conditions on Aggregation

The following table provides a general guide for optimizing reaction conditions to minimize aggregation. The optimal conditions will be protein-specific and should be determined empirically.

Parameter Condition 1 (Low Aggregation) Condition 2 (Moderate Aggregation) Condition 3 (High Aggregation)
Protein Concentration 1 mg/mL5 mg/mL>10 mg/mL
PEG:Protein Molar Ratio 5:120:150:1
pH 7.48.5> 9.0 or < 6.0
Temperature 4°CRoom Temperature (20-25°C)37°C
Data Presentation: Common Stabilizing Excipients
Excipient Starting Concentration Mechanism of Action
Sucrose 5-10% (w/v)Preferential exclusion, increases protein stability.
Arginine 50-100 mMSuppresses non-specific protein-protein interactions.
Glycerol 5-20% (v/v)Acts as a protein stabilizer.
Polysorbate 20 (Tween-20) 0.01-0.05% (v/v)Reduces surface tension and prevents adsorption.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the entire PEGylation process using this compound, incorporating best practices to minimize aggregation.

Diagram: Experimental Workflow for PEGylation with this compound

PEGylationWorkflow cluster_reagent_prep Reagent Preparation cluster_conjugation Protein Conjugation cluster_purification_analysis Purification and Analysis Fmoc_Deprotection 1. Fmoc Deprotection of This compound Purify_AminoPEG 2. Purify Amino-PEG5-alcohol Fmoc_Deprotection->Purify_AminoPEG Activate_PEGOH 3. Activate Hydroxyl Group of Amino-PEG5-alcohol Purify_AminoPEG->Activate_PEGOH Purify_ActivatedPEG 4. Purify Activated PEG Activate_PEGOH->Purify_ActivatedPEG Conjugation 6. Conjugation Reaction Purify_ActivatedPEG->Conjugation Prepare_Protein 5. Prepare Protein Solution Prepare_Protein->Conjugation Purify_Conjugate 7. Purify PEGylated Protein Conjugation->Purify_Conjugate Analyze_Conjugate 8. Analyze Final Product Purify_Conjugate->Analyze_Conjugate

Caption: Step-by-step workflow for protein PEGylation using this compound.

Method 1: Solution-Phase Fmoc Deprotection of this compound
  • Dissolution: Dissolve this compound in N,N-dimethylformamide (DMF).

  • Deprotection: Add a solution of 20% piperidine in DMF to the dissolved PEG linker. A typical molar excess of piperidine is used.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours.

  • Removal of Reagents: Remove the DMF and piperidine under vacuum.

  • Purification: The resulting amino-PEG5-alcohol can be purified by precipitation in cold diethyl ether followed by centrifugation and drying under vacuum.

Method 2: Activation of Amino-PEG5-alcohol with DSC
  • Dissolution: In a dry flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the purified amino-PEG5-alcohol in anhydrous dichloromethane (DCM).

  • Activation: Add N,N'-Disuccinimidyl carbonate (DSC) (e.g., 1.5 equivalents) and a base such as pyridine (e.g., 1.5 equivalents) to the solution.

  • Reaction: Stir the reaction at room temperature for 24 hours.

  • Purification: Concentrate the reaction mixture and precipitate the activated PEG-NHS ester in cold diethyl ether. Collect the precipitate by filtration or centrifugation and dry under vacuum.

Method 3: Protein PEGylation with Activated PEG-NHS Ester
  • Protein Preparation: Dialyze the protein into an amine-free buffer, such as phosphate-buffered saline (PBS) at a pH of 7.4. Adjust the protein concentration to 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the activated PEG-NHS ester in the reaction buffer.

  • Conjugation Reaction: Add the desired molar excess of the dissolved activated PEG to the protein solution. Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.

  • Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of about 50 mM.

Method 4: Purification and Analysis of the PEGylated Protein
  • Purification: Remove excess PEG and unreacted protein using size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

  • Analysis: Analyze the purified PEGylated protein for the degree of PEGylation and the presence of aggregates using SDS-PAGE and SEC-MALS (Size Exclusion Chromatography with Multi-Angle Light Scattering).

By following these guidelines and protocols, you can systematically troubleshoot and optimize your PEGylation experiments to minimize protein aggregation and achieve a high yield of your desired conjugate.

References

Technical Support Center: PEG Linkers in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to incomplete Fmoc removal during solid-phase peptide synthesis (SPPS) on resins functionalized with polyethylene glycol (PEG) linkers.

Troubleshooting Guide: Handling Incomplete Fmoc Removal

Issue: My peptide synthesis is resulting in low yields and deletion sequences, suggesting incomplete Fmoc removal from a PEG-functionalized resin.

This is a common issue in SPPS, particularly with "difficult sequences." The following guide provides a systematic approach to diagnosing and resolving the problem.

Q1: What are the primary causes of incomplete Fmoc deprotection on PEG-linked resins?

While PEG linkers are known to improve solvation and reduce peptide aggregation, incomplete Fmoc removal can still occur due to several factors:

  • Peptide Aggregation: Even on PEG resins, long or hydrophobic peptide sequences can fold into secondary structures like β-sheets. This aggregation can physically block the deprotection reagent from accessing the N-terminal Fmoc group.[1][2] Sequences rich in residues like Valine, Isoleucine, Leucine, and Phenylalanine are particularly prone to this.[1]

  • Steric Hindrance: Bulky amino acid side chains near the N-terminus can sterically hinder the approach of the deprotection base (e.g., piperidine).[3]

  • Suboptimal Reagents or Protocols: Degraded piperidine, incorrect reagent concentrations, or insufficient reaction times can lead to incomplete deprotection.[1]

  • Inadequate Resin Swelling: Although PEG resins generally swell well in a variety of solvents, poor swelling can still limit reagent access to the growing peptide chains.

Q2: How can I detect if Fmoc deprotection is incomplete?

Several methods can be used to monitor the completeness of the deprotection step:

  • Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test performed on a small sample of the peptide-resin. A positive result (blue color) indicates the presence of free primary amines, signifying successful deprotection. A negative result (yellow/brown) suggests the Fmoc group is still attached.

  • UV-Vis Spectrophotometry: Automated peptide synthesizers often monitor the UV absorbance of the effluent after the deprotection step. The removal of the Fmoc group releases dibenzofulvene (DBF), which forms an adduct with piperidine that absorbs light around 301 nm. An incomplete or slow return to baseline absorbance indicates a problem with the deprotection.

  • Mass Spectrometry (MS) Analysis of Crude Product: Analyzing the crude peptide by MS is a direct way to identify deletion sequences, which have lower molecular weights than the target peptide.

Q3: What steps can I take to troubleshoot incomplete Fmoc removal?

If you suspect incomplete deprotection, consider the following strategies, starting with the simplest modifications.

TroubleshootingWorkflow start Incomplete Fmoc Removal Suspected check_reagents 1. Verify Reagent Quality (Fresh Piperidine) start->check_reagents extend_time 2. Extend Deprotection Time (e.g., 2 x 15 min) check_reagents->extend_time kaiser_test Perform Kaiser Test extend_time->kaiser_test Test for free amines double_deprotect 3. Perform Double Deprotection stronger_base 4. Use a Stronger Base (e.g., 2% DBU in DMF) double_deprotect->stronger_base stronger_base->kaiser_test Re-test kaiser_test->double_deprotect Negative (Yellow) problem_solved Problem Resolved Proceed with Synthesis kaiser_test->problem_solved Positive (Blue)

Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.
  • Extend Deprotection Time: For difficult sequences, the standard deprotection time may be insufficient. Try extending the reaction time or performing a second deprotection step with fresh reagent.

  • Use a Stronger Base: For particularly stubborn cases, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be very effective. A common cocktail is 2% DBU in DMF.

    • Caution: DBU is a very strong base and can catalyze aspartimide formation if Asp residues are present in the peptide chain. It should be used with caution.

  • Change the Solvent: While DMF is standard, N-Methyl-2-pyrrolidone (NMP) can be a better solvent for some aggregating sequences due to its superior solvating properties.

  • Increase Temperature: Gently heating the reaction to around 40-50°C can help disrupt secondary structures and improve deprotection efficiency. However, this can also increase the risk of side reactions.

Frequently Asked Questions (FAQs)

Q1: Are PEG linkers themselves prone to incomplete Fmoc removal?

No, the issue of incomplete Fmoc removal is typically not with the linker itself but with the N-terminus of the growing peptide chain attached to it. PEG linkers generally improve the efficiency of SPPS, including the deprotection step, by providing a more favorable environment that minimizes peptide aggregation. The PEG chains help to solvate the growing peptide, keeping it accessible to reagents.

Q2: Which amino acids are most likely to cause problems with Fmoc deprotection?
  • β-branched amino acids: Valine (Val) and Isoleucine (Ile).

  • Hydrophobic amino acids: Leucine (Leu), Phenylalanine (Phe), and Alanine (Ala), especially when they appear in repeating sequences, as they promote β-sheet formation.

  • Arginine (Arg): The bulky Pbf protecting group on the arginine side chain can create steric hindrance, making deprotection of the subsequent amino acid more difficult.

Q3: When should I consider using DBU for Fmoc deprotection?

DBU should be considered a second-line solution for when standard piperidine protocols fail, especially for sequences known to be difficult. It is particularly useful for sterically hindered amino acids or highly aggregated peptides. However, it should be avoided if your sequence contains Asp-Gly or Asp-Asn motifs, due to the high risk of aspartimide formation.

DeprotectionDecisionTree start Fmoc Deprotection Step is_difficult Is the sequence known to be 'difficult'? start->is_difficult standard_protocol Use Standard Protocol (20% Piperidine in DMF, 2 x 10 min) is_difficult->standard_protocol No contains_asp Does the sequence contain Asp residues? is_difficult->contains_asp Yes use_dbu Use Stronger Base (e.g., 2% DBU / 20% Piperidine in DMF, 2 x 5-15 min) contains_asp->use_dbu No extended_piperidine Use Extended Piperidine Protocol (e.g., 2 x 20 min or increased temperature) contains_asp->extended_piperidine Yes

Caption: Decision tree for selecting an appropriate Fmoc deprotection strategy.

Quantitative Data Summary

The following tables summarize key quantitative data for optimizing Fmoc removal.

Table 1: Comparison of Deprotection Conditions for Difficult Sequences

Deprotection Reagent/ConditionTypical Reaction TimeEstimated Efficiency for Difficult SequencesNotes
20% Piperidine in DMF2 x 10 min85-95%Standard conditions, may be insufficient for highly aggregated sequences.
20% Piperidine in NMP2 x 10 min90-98%NMP offers better solvation for hydrophobic peptides.
2% DBU / 20% Piperidine in DMF2 x 5-15 min>99%Highly effective but carries a risk of aspartimide formation.
20% Piperidine in DMF at 40°C2 x 10 min95-99%Increased temperature can disrupt secondary structures but may increase side reactions.

Table 2: Deprotection Kinetics for Specific Amino Acids

Deprotection ReagentAmino AcidTime for >95% DeprotectionReference
20% Piperidine in DMFLeucine~5-7 minutes
20% Piperidine in DMFArginine(Pbf)>10 minutes
10% Piperazine in DMF/EtOHLeucine~7 minutes
10% Piperazine in DMF/EtOHArginine(Pbf)>10 minutes

Experimental Protocols

Protocol 1: Kaiser (Ninhydrin) Test for Free Primary Amines

This test is used to confirm the presence of free primary amines after the deprotection step.

Reagents:

  • Reagent A: 5 g ninhydrin in 100 mL ethanol.

  • Reagent B: 80 g phenol in 20 mL ethanol.

  • Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.

Procedure:

  • Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.

  • Add 2-3 drops of each reagent (A, B, and C) to the test tube.

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation:

  • Dark Blue/Purple: Positive result. Indicates the presence of free primary amines (successful deprotection).

  • Yellow/Brown/No Color Change: Negative result. Indicates the absence of free primary amines (incomplete deprotection).

    • Note: This test is not reliable for N-terminal proline, which gives a reddish-brown color.

Protocol 2: Enhanced Deprotection with DBU

This protocol is for difficult sequences where standard piperidine treatment is insufficient.

Reagents:

  • Deprotection Solution: 2% (w/v) DBU and 2% (w/v) piperidine in DMF or NMP.

Procedure:

  • Swell the peptide-resin in DMF or NMP.

  • Drain the solvent.

  • Add the DBU/piperidine deprotection solution (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 5-15 minutes.

  • Drain the deprotection solution.

  • Repeat steps 3-5 one more time.

  • Wash the resin thoroughly with DMF or NMP (5-7 times) to ensure all traces of DBU and piperidine are removed.

  • Perform a Kaiser test to confirm complete deprotection before proceeding to the next coupling step.

FmocRemovalMechanism cluster_0 Fmoc Removal Mechanism (Base-Catalyzed β-Elimination) PeptideResin Fmoc-NH-Peptide-PEG-Resin Intermediate Carbanion Intermediate PeptideResin->Intermediate + Piperidine (Proton Abstraction) Piperidine Piperidine (Base) ProtonatedPiperidine Piperidinium Ion DBF Dibenzofulvene (DBF) Intermediate->DBF β-Elimination FreeAmine H₂N-Peptide-PEG-Resin (Free Amine) Intermediate->FreeAmine + Protonated Piperidine Adduct DBF-Piperidine Adduct (UV active at ~301 nm) DBF->Adduct + Piperidine

Caption: The mechanism of Fmoc group removal by piperidine.

References

Technical Support Center: Diketopiperazine (DKP) Formation in SPPS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid diketopiperazine (DKP) formation during Solid-Phase Peptide Synthesis (SPPS), with a particular focus on syntheses involving Polyethylene Glycol (PEG) linkers.

Troubleshooting Guide: Unexpected Peptide Truncation or Low Yield

If you are experiencing low yields of your target peptide or observing peptide truncation, particularly the loss of the first two N-terminal amino acids, you may be encountering diketopiperazine (DKP) formation. This guide provides a systematic approach to diagnose and resolve this issue.

Step 1: Confirming DKP Formation
  • Analyze the Cleavage Solution: After cleaving a small amount of peptide from the resin, analyze the crude product by HPLC and Mass Spectrometry (MS). Look for a cyclic dipeptide corresponding to the first two amino acids of your sequence.

  • "Traceless" DKP Formation: Be aware that DKP formation can be "traceless," meaning the cyclic dipeptide is cleaved from the resin, resulting in a lower yield of the full-length peptide without a corresponding impurity peak in the final product analysis.[1] In this case, low yield, especially after the coupling of the third amino acid, is a strong indicator.

Step 2: Identifying the Cause

Several factors can promote DKP formation.[1] Consider the following in your experimental setup:

  • Peptide Sequence: Are the first two N-terminal amino acids susceptible to DKP formation? Sequences with Proline at the second position are particularly prone to this side reaction.[2][3] Other susceptible dipeptides include those with Glycine, Alanine, or Sarcosine.[2]

  • Deprotection Conditions: Standard Fmoc deprotection using 20% piperidine in DMF can be basic enough to catalyze DKP formation.

  • Resin and Linker: The type of resin and linker used is critical. Ester linkages, such as those in Wang and other p-alkoxybenzyl ester resins, are more susceptible to nucleophilic attack and subsequent cleavage to form DKP. While PEG linkers can improve solubility and reduce aggregation, their flexibility might influence the proximity of the N-terminal amine to the scissile amide bond.

  • Coupling of the Third Amino Acid: A slow coupling of the third amino acid leaves the N-terminal amine of the dipeptide exposed for a longer period, increasing the likelihood of intramolecular cyclization.

  • Temperature: Elevated temperatures during deprotection or coupling can accelerate the rate of DKP formation.

Step 3: Implementing Solutions

Based on the potential cause, implement one or more of the following strategies:

  • Modify Deprotection Conditions: Switch to a milder Fmoc deprotection cocktail. A solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-Methyl-2-pyrrolidone (NMP) has been shown to significantly reduce DKP formation compared to 20% piperidine in DMF.

  • Change the Resin/Linker: If using a resin with a susceptible linker (e.g., Wang), consider switching to a more sterically hindered resin like 2-chlorotrityl chloride (2-CTC) resin. The bulky trityl group can physically hinder the intramolecular cyclization.

  • Incorporate a Dipeptide: Instead of coupling single amino acids, couple a pre-formed dipeptide corresponding to the first and second residues. This bypasses the vulnerable dipeptidyl-resin intermediate.

  • Use N-Terminal Protection Strategy: For highly susceptible sequences, consider using a temporary N-terminal protecting group on the first amino acid that is orthogonal to Fmoc, such as Boc. This prevents the N-terminal amine from being available for cyclization until after the third amino acid is coupled.

  • Optimize Coupling of the Third Amino Acid: Ensure the coupling of the third amino acid is rapid and efficient. Use a highly efficient coupling reagent like HATU or HCTU.

  • Control Temperature: Perform deprotection and coupling steps at room temperature or below to minimize the rate of DKP formation.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) formation in SPPS?

A1: Diketopiperazine (DKP) formation is a common side reaction in SPPS where the deprotected N-terminal amino group of a dipeptidyl-resin attacks the ester linkage to the solid support (or the amide bond to the next amino acid in solution phase), leading to the cleavage of a cyclic dipeptide. This results in the truncation of the peptide and a lower yield of the desired full-length product.

Q2: Which amino acid sequences are most prone to DKP formation?

A2: Dipeptide sequences with a secondary amino acid, such as Proline, in the second position are highly susceptible to DKP formation. This is due to the conformational constraints of the proline ring, which can favor the cyclization reaction. Other sequences that are known to be problematic include those containing Glycine or other N-alkylated amino acids at the first or second position.

Q3: How does the choice of solid support, specifically PEG linkers, affect DKP formation?

A3: The solid support and its linker play a crucial role. Resins with ester linkages, like Wang resin, are more prone to DKP formation because the ester is a good leaving group for the intramolecular cyclization. While there is limited direct research on the specific impact of PEG linkers on the rate of DKP formation, their inherent flexibility could potentially bring the reactive N-terminal amine and the scissile bond into close proximity, thereby facilitating the reaction. However, the primary factor remains the nature of the chemical linkage to the PEG chain (e.g., an ester linkage will still be susceptible). Using a more sterically hindered attachment point to the PEG linker is advisable for problematic sequences.

Q4: Can DKP formation be completely avoided?

A4: While complete avoidance can be challenging for highly susceptible sequences, DKP formation can be significantly minimized to negligible levels by employing the strategies outlined in the troubleshooting guide. A combination of optimized deprotection conditions, a sterically hindered resin, and, if necessary, the use of dipeptide building blocks is often very effective.

Q5: Are there any analytical methods to quantify the extent of DKP formation?

A5: Yes, HPLC is the primary method for quantifying DKP formation. By analyzing the crude peptide cleaved from the resin, you can separate and quantify the peak corresponding to the cyclic dipeptide relative to the desired full-length peptide. Mass spectrometry can be used to confirm the identity of the DKP peak.

Quantitative Data

The choice of the Fmoc deprotection cocktail can have a significant impact on the extent of DKP formation. The following table summarizes a comparative study on the formation of DKP with different deprotection reagents.

Table 1: Effect of Fmoc Deprotection Cocktails on DKP Formation

Deprotection CocktailDKP Formation (%)Reference
20% Piperidine in DMF13.8
5% Piperidine in DMF12.2
5% Piperazine in DMF< 4.0
5% Piperazine in NMP< 4.0
2% DBU, 5% Piperazine in NMPSignificantly Reduced

Experimental Protocols

Protocol 1: Standard SPPS Protocol Prone to DKP Formation (e.g., on Wang Resin)
  • Resin Swelling: Swell Wang resin in dichloromethane (DCM), followed by washing with dimethylformamide (DMF).

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid using a standard coupling reagent like DIC/HOBt in DMF.

  • Fmoc Deprotection (Standard): Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Second Amino Acid Coupling: Couple the second Fmoc-protected amino acid.

  • Fmoc Deprotection (Standard): Treat the resin with 20% piperidine in DMF (2 x 10 min). At this stage, the dipeptidyl-resin is susceptible to DKP formation.

  • Third Amino Acid Coupling: Couple the third Fmoc-protected amino acid.

  • Cleavage and Analysis: Cleave a sample of the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) and analyze by HPLC and MS to quantify DKP formation.

Protocol 2: Optimized SPPS Protocol to Minimize DKP Formation
  • Resin Selection: Start with a 2-chlorotrityl chloride (2-CTC) resin.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the 2-CTC resin.

  • Fmoc Deprotection (Standard): Deprotect with 20% piperidine in DMF.

  • Second Amino Acid Coupling: Couple the second Fmoc-protected amino acid.

  • Fmoc Deprotection (Optimized): Prepare a solution of 2% DBU and 5% piperazine in NMP. Treat the resin with this solution for 2 x 5 minutes.

  • Immediate Coupling: Immediately proceed to the coupling of the third amino acid without any delay.

  • Cleavage and Analysis: Cleave and analyze the peptide as described in Protocol 1 to confirm the reduction in DKP formation.

Visualizations

Mechanism of Diketopiperazine Formation

DKP_Formation Dipeptidyl-Resin Dipeptidyl-Resin H₂N-AA₂-C(O)-NH-AA₁-C(O)-O-Linker-Resin Transition_State Intramolecular Nucleophilic Attack Dipeptidyl-Resin->Transition_State Base (e.g., Piperidine) DKP Diketopiperazine cyclo(-AA₁-AA₂-) Transition_State->DKP Cleaved_Resin HO-Linker-Resin Transition_State->Cleaved_Resin

Caption: Mechanism of diketopiperazine (DKP) formation from a dipeptidyl-resin.

Troubleshooting Workflow for DKP Formation

Troubleshooting_DKP Start Low Yield or Truncated Peptide Check_Analytics Analyze Crude Product (HPLC/MS) Start->Check_Analytics DKP_Confirmed DKP Formation Confirmed? Check_Analytics->DKP_Confirmed Investigate_Cause Investigate Potential Causes: - Sequence - Deprotection Conditions - Resin/Linker - Coupling Efficiency DKP_Confirmed->Investigate_Cause Yes No_DKP Investigate Other Causes of Low Yield DKP_Confirmed->No_DKP No Implement_Solutions Implement Solutions: - Modified Deprotection - Change Resin - Use Dipeptide - Optimize Coupling Investigate_Cause->Implement_Solutions Re-evaluate Synthesize and Analyze Again Implement_Solutions->Re-evaluate Re-evaluate->DKP_Confirmed Success Problem Solved Re-evaluate->Success

Caption: A logical workflow for troubleshooting DKP formation in SPPS.

References

Technical Support Center: Managing Steric Hindrance with Bulky Fmoc-PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered when using bulky Fmoc-PEG linkers in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of SPPS, and how do bulky Fmoc-PEG linkers contribute to it?

A1: Steric hindrance is a phenomenon where the size and shape of molecules impede a chemical reaction. In SPPS, this occurs when bulky chemical groups near the reaction site physically block the approach of incoming reagents. Bulky Fmoc-PEG linkers, which are Fmoc-protected amino acids with polyethylene glycol (PEG) chains of significant length, are a common source of steric hindrance. The large, flexible PEG chain can shield the N-terminal amine of the growing peptide chain on the resin, making it difficult for the activated carboxyl group of the incoming Fmoc-PEGylated amino acid to approach and form a peptide bond. This can lead to incomplete coupling reactions and the formation of deletion sequences.[1]

Q2: What are the primary challenges associated with using bulky Fmoc-PEG linkers in SPPS?

A2: The primary challenges include:

  • Incomplete Coupling: Due to steric hindrance, the coupling of a bulky Fmoc-PEG-amino acid onto the growing peptide chain can be slow and inefficient, resulting in a significant portion of unreacted N-terminal amines on the resin.[2]

  • Peptide Aggregation: As the peptide chain elongates, especially with hydrophobic sequences, it can fold and aggregate on the solid support. The presence of long PEG chains can sometimes exacerbate this issue, leading to a collapse of the resin matrix and reduced accessibility of reaction sites.[3][4]

  • Difficult Fmoc Deprotection: The bulky PEG chain can also hinder the access of the deprotection reagent (e.g., piperidine) to the Fmoc group, leading to incomplete deprotection and subsequent failure of the next coupling step.[5]

  • Side Reactions: Incomplete couplings and the need for more forcing conditions (e.g., extended reaction times or higher temperatures) can increase the likelihood of side reactions such as racemization and aspartimide formation.

Q3: How does the length of the PEG chain on the Fmoc-amino acid affect the synthesis?

A3: Generally, as the length of the PEG chain increases, so does the potential for steric hindrance. Longer PEG chains have a larger hydrodynamic volume and can more effectively "shield" the reactive sites. This can lead to a decrease in coupling efficiency and may require more optimized and rigorous reaction conditions to achieve complete reactions. However, PEGylation can also improve the solubility of the growing peptide chain, which in some cases, may help to counteract aggregation. The optimal PEG chain length is often a balance between achieving the desired downstream properties (e.g., improved pharmacokinetics) and maintaining synthetic feasibility.

Troubleshooting Guides

Issue 1: Incomplete Coupling of a Bulky Fmoc-PEG Linker

Symptoms:

  • Positive Kaiser test (or other amine test) after the coupling step, indicating the presence of unreacted primary amines.

  • Mass spectrometry (MS) analysis of the crude peptide shows a significant peak corresponding to a deletion sequence (the peptide missing the PEGylated amino acid).

Possible Causes and Solutions:

Possible CauseRecommended Solution
Steric Hindrance 1. Double Couple: After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of activated Fmoc-PEG-amino acid. 2. Increase Reagent Excess: Use a higher molar excess of the Fmoc-PEG-amino acid and coupling reagents (e.g., 5-10 equivalents). 3. Use a More Powerful Coupling Reagent: Switch to a more reactive coupling reagent known to be effective for hindered couplings, such as HATU, HCTU, or COMU.
Peptide Aggregation 1. Change Solvent System: Switch from DMF to a more disruptive solvent like N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/DMSO. 2. Incorporate Chaotropic Salts: Add chaotropic salts like LiCl or KSCN to the coupling reaction to disrupt secondary structures.
Insufficient Activation Time Increase the pre-activation time of the Fmoc-PEG-amino acid with the coupling reagent before adding it to the resin.
Issue 2: Incomplete Fmoc Deprotection

Symptoms:

  • UV monitoring of the Fmoc deprotection shows a lower than expected release of the Fmoc adduct.

  • MS analysis of the final peptide reveals a significant amount of a truncated peptide corresponding to the point of failed deprotection.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Steric Hindrance from PEG Chain 1. Extend Deprotection Time: Increase the duration of the piperidine treatment (e.g., from 2 x 10 minutes to 2 x 20 minutes). 2. Use a Stronger Base: Replace piperidine with a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the deprotection solution (e.g., 2% DBU in DMF). Be cautious as DBU can increase the risk of side reactions.
Peptide Aggregation 1. Elevated Temperature: Perform the deprotection step at a slightly elevated temperature (e.g., 30-40°C) to help disrupt secondary structures. Monitor for potential side reactions. 2. Incorporate Disruptive Additives: Add a small amount of a chaotropic salt or a denaturing solvent to the deprotection solution.

Data Presentation

Table 1: Comparative Performance of Coupling Reagents for Sterically Hindered Amino Acids

This table provides a summary of the relative performance of common coupling reagents when dealing with sterically hindered amino acids. While this data is not specific to Fmoc-PEG linkers, it serves as a valuable guide for selecting a reagent to overcome the steric bulk of the PEG chain.

Coupling ReagentClassRelative ReactivityRacemization PotentialKey AdvantagesPotential Disadvantages
HATU Uronium/AminiumVery HighLowFast coupling kinetics, highly effective for hindered couplings.Can undergo guanidinylation of the free N-terminus if used in excess.
HCTU Uronium/AminiumVery HighLowSimilar reactivity to HATU, often more cost-effective.Potential for side reactions if not used correctly.
COMU Uronium/AminiumVery HighVery LowExcellent performance for hindered couplings with minimal racemization.Byproducts are water-soluble, which can aid in purification.
PyBOP PhosphoniumHighLowGood for standard and slightly hindered couplings.Byproducts can sometimes be difficult to remove.
HBTU Uronium/AminiumHighLowA reliable and cost-effective option for routine couplings.Less reactive than HATU for severely hindered couplings.
DIC/Oxyma CarbodiimideModerateLowCost-effective and generates a soluble urea byproduct.Slower reaction kinetics compared to onium salts.

Experimental Protocols

Protocol 1: Coupling a Bulky Fmoc-PEG-Amino Acid Using HATU
  • Resin Preparation:

    • Swell the resin-bound peptide (with a deprotected N-terminal amine) in N,N-dimethylformamide (DMF) for at least 30 minutes.

    • Drain the DMF from the reaction vessel.

  • Amino Acid Activation:

    • In a separate vial, dissolve the Fmoc-PEG-amino acid (3-5 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and vortex for 1-2 minutes to pre-activate.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended overnight.

  • Monitoring and Washing:

    • Take a small sample of resin beads and perform a Kaiser test to check for the presence of free amines.

    • If the Kaiser test is positive (blue/purple beads), indicating an incomplete reaction, drain the reaction mixture and perform a second coupling (double coupling) with fresh reagents for another 2-4 hours.

    • Once the coupling is complete (negative Kaiser test - yellow beads), drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times).

Protocol 2: Final Cleavage of a PEGylated Peptide from the Resin

Note: The choice of cleavage cocktail depends on the amino acid composition of the peptide.

  • Resin Preparation:

    • After the final Fmoc deprotection and washing, wash the resin with dichloromethane (DCM) (3-5 times) and dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation:

    • Prepare a fresh cleavage cocktail. For most peptides, "Reagent K" is a robust option, especially for those containing sensitive residues like Cys, Met, or Trp.

    • Reagent K: Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5 : 5 : 5 : 5 : 2.5 v/v).

    • For peptides without sensitive residues, a simpler cocktail of TFA / Triisopropylsilane (TIS) / Water (95 : 2.5 : 2.5 v/v) can be used.

  • Cleavage Reaction:

    • In a well-ventilated fume hood, add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (approximately 10 times the volume of the TFA).

    • A white precipitate of the peptide should form.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the peptide pellet under vacuum.

Visualizations

troubleshooting_workflow start SPPS with Bulky Fmoc-PEG Linker coupling Coupling Step start->coupling kaiser_test Kaiser Test coupling->kaiser_test deprotection Fmoc Deprotection kaiser_test->deprotection Negative (Complete) troubleshoot_coupling Troubleshoot Incomplete Coupling kaiser_test->troubleshoot_coupling Positive (Incomplete) uv_monitoring UV Monitoring deprotection->uv_monitoring next_cycle Proceed to Next Cycle uv_monitoring->next_cycle Complete troubleshoot_deprotection Troubleshoot Incomplete Deprotection uv_monitoring->troubleshoot_deprotection Incomplete troubleshoot_coupling->coupling Re-couple troubleshoot_deprotection->deprotection Re-deprotect coupling_reagent_selection cluster_0 Steric Hindrance Level cluster_1 Recommended Coupling Reagent Class Low Low Carbodiimide Carbodiimide (DIC/Oxyma) Low->Carbodiimide Moderate Moderate Phosphonium Phosphonium (PyBOP) Moderate->Phosphonium High High Uronium Uronium/Aminium (HATU, HCTU, COMU) High->Uronium

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Characterizing Fmoc-PEG5-alcohol Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of Fmoc-PEG5-alcohol, a heterobifunctional linker commonly employed in bioconjugation and drug delivery, is critical for ensuring the quality, efficacy, and safety of the final therapeutic product. This guide provides a comparative overview of key analytical techniques for the structural elucidation and purity assessment of this compound, supported by experimental protocols and data.

Overview of Analytical Techniques

The characterization of this compound relies on a suite of analytical methods, each providing unique and complementary information. High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity assessment, while Liquid Chromatography-Mass Spectrometry (LC-MS) confirms molecular weight and identifies impurities. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, and Fourier-Transform Infrared (FTIR) spectroscopy confirms the presence of key functional groups.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the quantitative data and key performance characteristics of the primary analytical methods for characterizing this compound.

Analytical MethodParameter MeasuredTypical Results/SpecificationsStrengthsLimitations
Reversed-Phase HPLC (RP-HPLC) Purity≥95%[1]High resolution, quantitative, reproducible[]Requires a chromophore, may not identify all impurities
Liquid Chromatography-Mass Spectrometry (LC-MS) Molecular WeightExpected Mass: 459.5 g/mol [1]High sensitivity and specificity, confirms identityIonization efficiency can vary, may not be fully quantitative
¹H Nuclear Magnetic Resonance (¹H-NMR) Chemical StructureCharacteristic peaks for Fmoc and PEG moietiesProvides detailed structural information, confirmatoryLower sensitivity than MS, requires higher sample concentration
Fourier-Transform Infrared (FTIR) Spectroscopy Functional GroupsPresence of C=O, C-O-C, N-H, and aromatic C-H stretchesFast, non-destructive, confirms key bonds[3]Provides limited structural detail, not inherently quantitative

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific instrumentation and sample matrices.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is used to determine the purity of the this compound conjugate.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm (for the Fmoc group).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is for the confirmation of the molecular weight of this compound.

  • Instrumentation: LC-MS system with an Electrospray Ionization (ESI) source.[4]

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100-1000.

    • Data Analysis: Look for the [M+H]⁺ and [M+Na]⁺ adducts of this compound.

¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

This technique is used to confirm the chemical structure of the conjugate.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard ¹H-NMR spectrum.

  • Expected Chemical Shifts (δ) in CDCl₃:

    • Fmoc group: ~7.7-7.3 ppm (aromatic protons), ~4.4 ppm (CH), ~4.2 ppm (CH₂).

    • PEG chain: ~3.6 ppm (repeating -OCH₂CH₂- units).

    • Alcohol terminal: A broad singlet, chemical shift is concentration-dependent.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the characteristic functional groups present in the molecule.

  • Instrumentation: FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: Acquire the spectrum in the range of 4000-400 cm⁻¹.

  • Expected Characteristic Peaks (cm⁻¹):

    • N-H stretch (urethane): ~3300 cm⁻¹

    • Aromatic C-H stretch (Fmoc): ~3100-3000 cm⁻¹

    • Aliphatic C-H stretch (PEG): ~2870 cm⁻¹

    • C=O stretch (urethane): ~1720 cm⁻¹

    • C-O-C stretch (PEG ether): ~1100 cm⁻¹

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the relationship between the different analytical methods.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Interpretation Sample This compound HPLC RP-HPLC Sample->HPLC Inject LCMS LC-MS Sample->LCMS Inject NMR ¹H-NMR Sample->NMR Dissolve FTIR FTIR Sample->FTIR Analyze Purity Purity Assessment HPLC->Purity MW Molecular Weight Confirmation LCMS->MW Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group Identification FTIR->Functional_Groups

Caption: Experimental workflow for the characterization of this compound.

logical_relationship cluster_techniques Analytical Techniques cluster_information Information Obtained Compound This compound HPLC HPLC Compound->HPLC LCMS LC-MS Compound->LCMS NMR NMR Compound->NMR FTIR FTIR Compound->FTIR Purity Purity (%) HPLC->Purity Provides Identity Molecular Weight LCMS->Identity Confirms Structure Connectivity NMR->Structure Determines FunctionalGroups Key Bonds FTIR->FunctionalGroups Identifies

References

A Comparative Guide to the Mass Spectrometry Analysis of Fmoc-PEG5-Alcohol Modified Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The modification of peptides with polyethylene glycol (PEG) is a widely adopted strategy to enhance their therapeutic properties, including increased solubility, stability, and circulation half-life. For researchers utilizing solid-phase peptide synthesis (SPPS), Fmoc-PEG5-alcohol is a common reagent for introducing a short, discrete PEG linker. Understanding the mass spectrometric behavior of these modified peptides is critical for their accurate characterization and quality control.

This guide provides a comparative analysis of the mass spectrometry performance of this compound modified peptides against alternative modification strategies. It includes an overview of expected mass spectrometry characteristics, potential synthesis-related impurities, and detailed experimental protocols.

Mass Spectrometry Performance: A Comparative Overview

The choice of peptide modification can significantly impact the ease and depth of mass spectrometric analysis. Here, we compare the characteristics of peptides modified with a short, discrete PEG linker, such as that derived from this compound, with two common alternatives: peptides with cleavable linkers and those with alternative hydrophilic, non-PEG linkers.

FeatureThis compound Modified PeptidePeptide with Cleavable LinkerPeptide with Alternative Hydrophilic Linker (e.g., Gly-Ser)
MS1 Spectrum Complexity Low. The monodisperse nature of the PEG5 linker results in a single, well-defined mass peak for the modified peptide, simplifying spectral interpretation.[1][2]Low to Moderate. The intact peptide with the linker will show a single major peak. Additional complexity may be observed depending on the cleavage efficiency.Low. A single major peak corresponding to the modified peptide is expected.
MS/MS Fragmentation Predictable peptide backbone fragmentation (b- and y-ions). The PEG chain may undergo some neutral losses, but the short length minimizes complex fragmentation patterns.[3]Simplified peptide analysis. The linker can be cleaved in the gas phase, allowing for the straightforward sequencing of the unmodified peptide. This is highly advantageous for confirming peptide identity.[4][5]Standard peptide fragmentation is observed, allowing for straightforward sequence confirmation.
Identification of Modification Site Inferred from the mass shift of the modified peptide and its fragments. For peptides with multiple potential modification sites, localization can be challenging without specific fragmentation data.Direct. Cleavage of the linker and subsequent analysis of the remnant mass tag on the peptide provides unambiguous localization of the modification site.Inferred from the mass shift of the modified amino acid residue and its corresponding fragment ions.
Quantitation Relative quantitation is achievable through comparison of peak intensities in the MS1 spectrum.Can be designed for quantitative analysis, for example, by incorporating isobaric tags into the cleavable linker.Relative quantitation is readily achievable.
Potential for Ion Suppression Minimal. The short, hydrophilic PEG chain is unlikely to cause significant ion suppression.Dependent on the linker chemistry, but generally designed to be MS-compatible.Low, as these linkers are composed of naturally occurring amino acids.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical experimental workflow for the analysis of modified peptides and the logical relationship between different modification strategies and their analytical outcomes.

experimental_workflow Experimental Workflow for Modified Peptide Analysis cluster_synthesis Peptide Synthesis & Modification cluster_purification Purification & QC cluster_ms_analysis Mass Spectrometry Analysis synthesis Fmoc Solid-Phase Peptide Synthesis modification On-Resin Modification (e.g., with this compound) synthesis->modification cleavage Cleavage from Resin & Deprotection modification->cleavage hplc RP-HPLC Purification cleavage->hplc qc Analytical HPLC & MALDI-TOF (Initial QC) hplc->qc lcms LC-MS/MS Analysis qc->lcms data_analysis Data Analysis (Sequencing, PTM identification) lcms->data_analysis

Caption: Workflow for modified peptide synthesis and analysis.

logical_relationships Comparison of Peptide Modification Strategies for MS cluster_peg Discrete PEG Linker cluster_cleavable Cleavable Linker cluster_hydrophilic Alternative Hydrophilic Linker Peptide Modification Peptide Modification This compound This compound Peptide Modification->this compound MS-Cleavable Linker MS-Cleavable Linker Peptide Modification->MS-Cleavable Linker Gly-Ser Linker Gly-Ser Linker Peptide Modification->Gly-Ser Linker Well-defined Mass Well-defined Mass This compound->Well-defined Mass Simplified MS/MS Simplified MS/MS MS-Cleavable Linker->Simplified MS/MS Unambiguous Site ID Unambiguous Site ID Simplified MS/MS->Unambiguous Site ID Standard Fragmentation Standard Fragmentation Gly-Ser Linker->Standard Fragmentation

Caption: Logical comparison of modification strategies.

Synthesis and Potential Impurities

Peptides modified with this compound are typically synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS). The PEG linker is introduced by coupling the this compound to a free amine on the peptide, often at the N-terminus or the side chain of an amino acid like lysine.

During SPPS, several impurities can arise that may be detected by mass spectrometry:

  • Deletion Sequences: Incomplete coupling of an amino acid can lead to peptides missing one or more residues.

  • Insertion Sequences: If the Fmoc protecting group is prematurely removed, an extra amino acid can be incorporated.

  • Incomplete Deprotection: Residual side-chain protecting groups (e.g., Boc, Trt) from the synthesis can result in adducts detected in the mass spectrum.

  • Byproducts from this compound: The synthesis of the this compound reagent itself may introduce impurities, such as molecules with shorter or longer PEG chains, although this is less common with high-quality reagents. Impurities in the Fmoc-amino acid raw materials can also lead to the incorporation of undesired modifications.

Experimental Protocols

Fmoc Solid-Phase Peptide Synthesis (SPPS) of a PEGylated Peptide

This protocol outlines the manual synthesis of a peptide with an N-terminal PEG5 modification.

  • Resin Swelling: Swell the appropriate Rink Amide resin in dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Activate the first Fmoc-protected amino acid (3 equivalents) with a coupling reagent such as HBTU (3 equivalents) and a base like DIPEA (6 equivalents) in DMF. Add the activated amino acid to the resin and allow it to react for 2 hours. Wash the resin with DMF.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • PEGylation: After the final amino acid has been coupled and its Fmoc group removed, couple this compound (2 equivalents) using a suitable coupling agent.

  • Final Fmoc Deprotection: Remove the Fmoc group from the PEG linker using 20% piperidine in DMF.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

LC-MS/MS Analysis of Modified Peptides

This protocol is suitable for the analysis of purified, modified peptides.

  • Sample Preparation: Reconstitute the lyophilized peptide in 0.1% formic acid in water to a concentration of approximately 1 mg/mL.

  • Chromatographic Separation:

    • LC System: A high-performance liquid chromatography system.

    • Column: A C18 reversed-phase column suitable for peptide separations (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient for peptide elution, for example, a linear gradient from 5% to 50% B over 30 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry:

    • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Mode: Positive ion mode.

    • MS1 Scan Range: m/z 300-2000.

    • MS/MS Fragmentation: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). Select the precursor ion of the modified peptide for fragmentation.

  • Data Analysis: Analyze the data using appropriate software to identify the peptide sequence and confirm the mass of the modification.

MALDI-TOF MS Analysis of Modified Peptides

This protocol is useful for rapid screening and confirmation of the molecular weight of the modified peptide.

  • Sample Preparation: Mix the purified peptide solution (approximately 10 pmol/µL in 0.1% TFA) with a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid in 50% acetonitrile, 0.1% TFA) in a 1:1 ratio.

  • Spotting: Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry.

  • Mass Spectrometry:

    • Instrument: A MALDI-TOF mass spectrometer.

    • Mode: Reflector positive ion mode.

    • Laser: Nitrogen laser (337 nm).

    • Calibration: Calibrate the instrument using a standard peptide mixture.

  • Data Analysis: Determine the monoisotopic mass of the peptide from the resulting spectrum.

Conclusion

The mass spectrometry analysis of this compound modified peptides is generally straightforward due to the discrete and hydrophilic nature of the PEG linker. This modification offers a good balance of improved physicochemical properties without introducing significant analytical challenges, such as the polydispersity seen with larger PEGs. However, for applications requiring unambiguous localization of the modification site or simplified MS/MS fragmentation for sequencing, the use of cleavable linkers presents a superior alternative. The choice of modification strategy should, therefore, be guided by the specific analytical requirements of the research or drug development program. Careful execution of synthesis and purification protocols, coupled with appropriate mass spectrometry methods, will ensure the accurate characterization of these modified peptides.

References

A Researcher's Guide to HPLC Purification and Analysis of Fmoc-PEG5-alcohol and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, bioconjugation, and drug delivery, the purity of polyethylene glycol (PEG) linkers is paramount. Fmoc-PEG5-alcohol, a commonly used hydrophilic spacer, requires robust analytical methods to ensure its quality and the integrity of the final product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purification and analysis of this compound, alongside alternative PEG linkers. This guide is supported by experimental data and detailed protocols to aid in method development and optimization.

Introduction to PEG Linker Purification and Analysis

The covalent attachment of PEG chains, or PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The purity of the PEG linker itself is a critical quality attribute, as impurities can lead to undesired side reactions, heterogeneity in the final conjugate, and potential immunogenicity. Reversed-phase HPLC (RP-HPLC) is the most powerful and commonly employed technique for both the analysis and purification of PEGylated compounds due to its high resolution and selectivity.[1][2] This guide will focus on RP-HPLC methods for this compound and compare its performance with linkers bearing alternative protecting groups, namely tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz).

Core Principles of HPLC Separation for PEG Linkers

The separation of this compound and its analogues by RP-HPLC is primarily governed by the hydrophobicity of the molecule. The stationary phase is typically a C8 or C18-modified silica, providing a non-polar surface. The mobile phase consists of a mixture of water and an organic solvent, usually acetonitrile, with additives like trifluoroacetic acid (TFA) to improve peak shape. By gradually increasing the concentration of the organic solvent (a gradient), compounds are eluted based on their hydrophobicity, with more hydrophobic compounds eluting later.

The choice of the protecting group (Fmoc, Boc, or Cbz) significantly influences the hydrophobicity of the PEG linker. The Fmoc group is the most hydrophobic of the three, followed by Cbz, and then the least hydrophobic Boc group.[3][4] This difference in hydrophobicity is the key to their separation by RP-HPLC.

Comparative Analysis of PEG Linkers by RP-HPLC

The performance of this compound was compared with two common alternatives: Boc-PEG5-alcohol and Cbz-PEG5-alcohol. The primary difference between these linkers lies in the N-terminal protecting group, which impacts their hydrophobicity and, consequently, their retention characteristics in RP-HPLC.

ParameterThis compoundBoc-PEG5-alcoholCbz-PEG5-alcohol
Protecting Group Fluorenylmethyloxycarbonyltert-ButoxycarbonylCarboxybenzyl
Relative Hydrophobicity High[3]LowMedium
Expected RP-HPLC Retention Time LongestShortestIntermediate
Deprotection Conditions Base-labile (e.g., Piperidine)Acid-labile (e.g., TFA)Hydrogenolysis
Common Impurities Di-PEGylated species, Fmoc-deprotected PEG, Dibenzofulvene adductsUnreacted starting materials, di-tert-butyl pyrophosphate byproductsBenzyl alcohol, toluene

Experimental Protocols

Below are detailed protocols for the analytical and preparative HPLC of this compound. These can be adapted for Boc- and Cbz-protected analogues by adjusting the gradient conditions based on their differing hydrophobicities.

Analytical RP-HPLC Protocol for Purity Assessment

This method is designed for the routine purity analysis of this compound.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size, 100 Å pore size.

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 30-70% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 265 nm (for the Fmoc group)

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

Preparative RP-HPLC Protocol for Purification

This method is suitable for purifying gram-scale quantities of this compound.

  • Column: C18, 50 x 250 mm, 10 µm particle size

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: Optimized based on analytical run, typically a shallower gradient around the elution point of the main peak. For example, 40-60% B over 40 minutes.

  • Flow Rate: 50 mL/min

  • Detection: UV at 265 nm

  • Loading: Dissolve the crude product in a minimal amount of a strong solvent like DMF and dilute with mobile phase A. The loading capacity will depend on the column and the resolution of impurities.

Potential Impurities and Their Separation

During the synthesis of this compound, several impurities can be generated. These include:

  • Unreacted starting materials: Such as amino-PEG5-alcohol.

  • Di-PEGylated species: Formed if both ends of the PEG chain react.

  • Products of Fmoc deprotection: Free amino-PEG5-alcohol.

  • Byproducts from the Fmoc-protection reaction: Such as dibenzofulvene-piperidine adducts if piperidine is used for deprotection.

  • Degradation products of the PEG chain: Such as formaldehyde, formic acid, and PEG aldehydes, which can form upon exposure to oxidative conditions.

Most of these impurities have different hydrophobicities compared to the desired product and can be effectively separated by the RP-HPLC methods described above. For instance, the more polar, unprotected amino-PEG5-alcohol will elute earlier, while more hydrophobic, di-Fmoc-PEG species will elute later.

Experimental Workflow and Logic

The following diagram illustrates the typical workflow for the purification and analysis of this compound.

HPLC_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_result Result Crude Crude this compound Prep_HPLC Preparative RP-HPLC Crude->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Analytical_HPLC Analytical RP-HPLC Fraction_Collection->Analytical_HPLC Purity_Check Purity Assessment Analytical_HPLC->Purity_Check Pure_Product Pure this compound Purity_Check->Pure_Product >98% Purity

Caption: Workflow for HPLC Purification and Analysis.

Conclusion

The successful purification and analysis of this compound are critical for its application in research and development. RP-HPLC is an indispensable tool for achieving high purity and for the accurate assessment of product quality. By understanding the principles of separation and by employing optimized protocols, researchers can ensure the integrity of their PEGylated products. The choice between Fmoc, Boc, and Cbz protecting groups will depend on the specific requirements of the synthetic strategy, with each offering distinct advantages in terms of hydrophobicity and deprotection chemistry. This guide provides a foundational framework for developing robust and reliable HPLC methods for these important PEG linkers.

References

A Head-to-Head Comparison of Short-Chain Fmoc-PEG-Alcohols for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of novel therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The length of a polyethylene glycol (PEG) linker, even by a single ethylene glycol unit, can significantly influence the physicochemical properties, stability, and biological activity of the final conjugate. This guide provides an objective comparison of Fmoc-PEG5-alcohol with its shorter and longer counterparts, Fmoc-PEG4-alcohol and Fmoc-PEG6-alcohol, supported by representative experimental data and detailed methodologies.

The use of discrete, monodisperse PEG linkers is crucial for creating homogeneous bioconjugates with reproducible pharmacological profiles.[1] Fmoc-PEG-alcohol linkers are heterobifunctional spacers offering a terminal hydroxyl group for payload attachment or further modification, and an Fmoc-protected amine that allows for orthogonal deprotection and subsequent conjugation to a biomolecule. The primary distinction between Fmoc-PEG4, PEG5, and PEG6-alcohol lies in the length of the hydrophilic PEG chain, which can impact solubility, steric hindrance, and the spatial relationship between the conjugated moieties.

Comparative Analysis of Physicochemical Properties

The fundamental properties of these linkers are summarized below. The addition of each ethylene glycol unit increases the molecular weight and is expected to incrementally enhance the hydrophilicity of the resulting conjugate.

PropertyFmoc-PEG4-alcoholThis compoundFmoc-PEG6-alcohol
Molecular Formula C23H29NO6C25H33NO7C27H37NO8
Molecular Weight 415.48 g/mol 459.53 g/mol 503.59 g/mol
Spacer Arm Length 17.7 Å21.2 Å24.7 Å
Solubility Soluble in DMSO, DCM, DMFSoluble in DMSO, DCM, DMFSoluble in DCM, ACN

Impact of PEG Linker Length on Biological Performance

While direct, head-to-head experimental data for Fmoc-PEG4, PEG5, and PEG6-alcohols is limited in publicly available literature, general trends observed with short, discrete PEG linkers in ADCs and PROTACs can provide valuable insights into their comparative performance.

Antibody-Drug Conjugates (ADCs)

In the context of ADCs, the linker length can influence the drug-to-antibody ratio (DAR), in vitro cytotoxicity, and in vivo pharmacokinetics. Shorter PEG linkers are often preferred to create compact conjugates, but a certain length is necessary to overcome steric hindrance and improve solubility.[1]

Table 1: Representative Impact of Short-Chain PEG Linkers on ADC Properties

ParameterPEG4 LinkerPEG5 LinkerPEG6 LinkerRationale
Drug-to-Antibody Ratio (DAR) Potentially lower DAR in some casesOptimal DAR may be achievedMay see a decrease in DAR if steric hindrance becomes a factorThe hydrophilic PEG spacer can improve the solubility of the payload, facilitating more efficient conjugation. However, an overly long linker could potentially hinder the reaction.[2]
In Vitro Cytotoxicity High PotencyHigh PotencySlightly Reduced PotencyLonger PEG chains can sometimes lead to a reduction in in vitro cytotoxicity, potentially due to steric hindrance at the target site.[1]
In Vivo Half-Life Moderately ExtendedModerately ExtendedSlightly More ExtendedGenerally, increasing PEG length leads to a longer circulation half-life, though the incremental difference between these short linkers may be modest.[2]
Proteolysis Targeting Chimeras (PROTACs)

For PROTACs, the linker length is critical for inducing the formation of a stable ternary complex between the target protein and the E3 ligase. Even a change of a few atoms in the linker can significantly affect degradation efficiency.

Table 2: Representative Performance of BRD4-Targeting PROTACs with Varying PEG Linker Lengths

ParameterPEG4 LinkerPEG5 LinkerPEG6 Linker
DC50 (nM) [BRD4 Degradation] 201530
Dmax (%) [BRD4 Degradation] 95>9892
NanoBRET Target Engagement IC50 (nM) 302540
Oral Bioavailability (%) 253530

This data is synthesized from a hypothetical comparative study of BRD4-targeting PROTACs and is intended to be representative.

The data suggests that for this particular target, a PEG5 linker provides the optimal spatial orientation for ternary complex formation, resulting in the most potent degradation, highest maximal degradation, and best target engagement. This highlights the importance of empirical testing to determine the optimal linker length for a given PROTAC system.

Experimental Protocols

The following are detailed, representative protocols for the use of Fmoc-PEG-alcohol linkers in solid-phase peptide synthesis and antibody-drug conjugation.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with a C-terminal PEG Linker

This protocol describes the manual synthesis of a peptide with a C-terminal PEG linker using the Fmoc/tBu strategy.

1. Resin Preparation and Linker Attachment:

  • Swell a suitable resin (e.g., 2-chlorotrityl chloride resin for a C-terminal carboxylic acid) in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.
  • Dissolve this compound (2 equivalents relative to resin loading) and diisopropylethylamine (DIEA) (4 equivalents) in dichloromethane (DCM).
  • Add the solution to the swollen resin and agitate for 2-4 hours.
  • Cap any unreacted sites on the resin by adding methanol and agitating for 30 minutes.
  • Wash the resin thoroughly with DCM and DMF.

2. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the resin.
  • Agitate for 5 minutes, then drain the solution.
  • Repeat the 20% piperidine treatment for 15-20 minutes.
  • Wash the resin thoroughly with DMF to remove all traces of piperidine.

3. Amino Acid Coupling:

  • In a separate vessel, dissolve the first Fmoc-protected amino acid (3-5 equivalents) and a coupling agent such as HCTU (3-5 equivalents) in DMF.
  • Add DIEA (6-10 equivalents) to activate the amino acid.
  • Immediately add the activated amino acid solution to the deprotected resin.
  • Agitate for 1-2 hours.
  • Monitor the coupling reaction completion using the Kaiser test.
  • Wash the resin with DMF.

4. Peptide Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Cleavage and Deprotection:

  • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.
  • Prepare a cleavage cocktail appropriate for the peptide sequence and resin (e.g., trifluoroacetic acid (TFA)/triisopropylsilane/water).
  • Add the cleavage cocktail to the resin and agitate for 2-3 hours.
  • Filter the resin and collect the filtrate.
  • Precipitate the crude peptide in cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

6. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Lyophilize the pure fractions to obtain the final PEGylated peptide.

Protocol 2: Antibody-Drug Conjugate (ADC) Synthesis via Reduced Interchain Disulfides

This protocol describes the conjugation of a drug-linker construct, prepared from an Fmoc-PEG-alcohol, to a monoclonal antibody.

1. Preparation of Drug-Linker Construct:

  • Activate the hydroxyl group of this compound for reaction with the payload. This may involve conversion to a more reactive group like a p-nitrophenyl carbonate or a maleimide.
  • React the activated Fmoc-PEG5-linker with the cytotoxic payload.
  • Purify the Fmoc-PEG5-payload construct.
  • Deprotect the Fmoc group using 20% piperidine in DMF to yield the free amine of the PEG5-payload.
  • Introduce a maleimide group by reacting the amine with a maleimide-NHS ester to create a thiol-reactive Maleimide-PEG5-Payload. Purify this final construct.

2. Antibody Reduction:

  • Prepare the monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 5-10 mg/mL.
  • Add a freshly prepared solution of a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution in a 5-10 fold molar excess.
  • Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.
  • Remove the excess TCEP using a desalting column.

3. Conjugation:

  • Dissolve the Maleimide-PEG5-Payload in a water-miscible organic solvent like DMSO to a high concentration (e.g., 10-20 mM).
  • Immediately add the Maleimide-PEG5-Payload solution to the reduced antibody solution. A 5-10 fold molar excess of the linker-payload over the antibody is a typical starting point.
  • Keep the final concentration of the organic solvent below 10% (v/v) to prevent antibody denaturation.
  • Allow the reaction to proceed at room temperature for 1-2 hours with gentle mixing.

4. Purification and Characterization:

  • Purify the resulting ADC from unreacted linker-payload and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
  • Characterize the purified ADC for purity, concentration, and drug-to-antibody ratio (DAR) using techniques such as UV/Vis spectroscopy and hydrophobic interaction chromatography (HIC).

Visualizing the Workflow: ADC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of an antibody-drug conjugate using a PEG linker.

ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Synthesis cluster_ab_prep Antibody Preparation cluster_conjugation Conjugation & Purification Fmoc_PEG_OH Fmoc-PEG-OH Activated_Linker Activated Linker Fmoc_PEG_OH->Activated_Linker Activation Fmoc_Linker_Payload Fmoc-Linker-Payload Activated_Linker->Fmoc_Linker_Payload Payload Conjugation Maleimide_Linker_Payload Maleimide-Linker-Payload Fmoc_Linker_Payload->Maleimide_Linker_Payload Fmoc Deprotection & Maleimide Addition Conjugation Conjugation Reaction Maleimide_Linker_Payload->Conjugation mAb Monoclonal Antibody (mAb) Reduced_mAb Reduced mAb mAb->Reduced_mAb Disulfide Reduction Reduced_mAb->Conjugation Purification Purification (SEC/TFF) Conjugation->Purification Final_ADC Characterized ADC Purification->Final_ADC Characterization (DAR, Purity) caption Generalized workflow for ADC synthesis.

Caption: Generalized workflow for ADC synthesis.

Conclusion

The choice between Fmoc-PEG4-alcohol, this compound, and Fmoc-PEG6-alcohol is a nuanced decision that depends on the specific application. While all three provide the fundamental benefits of a hydrophilic, flexible spacer, the subtle differences in length can have a significant impact on the biological performance of the resulting conjugate. The representative data for ADCs and PROTACs suggest that there is often an optimal linker length that provides the best balance of solubility, steric accessibility, and spatial orientation for biological activity. Therefore, a systematic evaluation of different short-chain PEG linkers is a critical step in the optimization of novel bioconjugate therapeutics. The protocols and workflows provided in this guide offer a foundation for researchers to conduct such comparative studies in their own laboratories.

References

The Strategic Advantage of Fmoc-PEG5-alcohol in Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic profile of bioconjugates. Among the diverse array of available linkers, Fmoc-PEG5-alcohol has emerged as a particularly advantageous tool, offering a unique combination of features that address key challenges in peptide synthesis, drug delivery, and the development of targeted therapeutics like antibody-drug conjugates (ADCs). This guide provides an objective comparison of this compound with other common crosslinking agents, supported by experimental data, to illuminate its distinct benefits.

This compound is a heterobifunctional crosslinker characterized by three key components: a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group, a discrete five-unit polyethylene glycol (PEG) spacer, and a terminal primary alcohol. This specific architecture provides a powerful toolkit for controlled, sequential bioconjugation strategies.

Key Advantages of this compound

The primary advantages of utilizing this compound over other crosslinking agents stem from the synergistic contributions of its constituent parts:

  • Orthogonal Protection Strategy with the Fmoc Group: The Fmoc group is a well-established protecting group for amines, particularly in solid-phase peptide synthesis (SPPS). Its key advantage lies in its lability to basic conditions (e.g., piperidine), while remaining stable to the acidic conditions often used to cleave peptides from the synthesis resin.[1] This orthogonality allows for the selective deprotection of the amine on the PEG linker without disturbing other acid-labile protecting groups on the peptide, enabling precise, site-specific modifications.[2]

  • Enhanced Hydrophilicity and Biocompatibility from the PEG Spacer: The polyethylene glycol (PEG) spacer is renowned for its ability to improve the physicochemical properties of biomolecules.[3][4] The inclusion of a PEG chain, even a short one like PEG5, can significantly increase the hydrophilicity of the conjugate, which is particularly beneficial for poorly soluble drugs or peptides.[5] This enhanced water solubility can prevent aggregation and improve the stability of the final product in aqueous environments. Furthermore, PEG is biocompatible and can reduce the immunogenicity of the conjugated molecule by creating a protective hydrophilic shield.

  • Tunable Reactivity with the Terminal Alcohol: The primary alcohol at the terminus of the PEG chain is a versatile functional group. While not highly reactive in its native state, it can be readily activated to form a variety of more reactive species, such as aldehydes, tosylates, or esters, allowing for tailored conjugation to different functional groups on a target molecule. This provides researchers with greater control over the conjugation chemistry compared to pre-activated linkers.

  • Defined Spacer Length for Optimal Pharmacokinetics: this compound has a discrete chain length of five ethylene glycol units. This precise length, in contrast to polydisperse PEG mixtures, ensures the synthesis of homogeneous conjugates with consistent and predictable pharmacokinetic properties. Shorter PEG linkers like PEG5 can be advantageous in scenarios where a smaller overall conjugate size is desired to minimize steric hindrance and potentially improve tissue penetration. Studies have shown that shorter linkers can sometimes lead to better ADC stability by keeping the payload within the protective spatial shield of the antibody.

Comparative Performance Data

The following tables summarize quantitative and qualitative data from various studies to provide a comparative perspective on the performance of PEGylated linkers, such as this compound, against other crosslinking agents.

Table 1: Quantitative Comparison of Different Linker Types on Antibody-Drug Conjugate (ADC) Properties

Linker TypeDrug-to-Antibody Ratio (DAR)In Vitro Cytotoxicity (IC50)Plasma Stability (% Intact ADC)Reference
PEG-based (Short, e.g., PEG4/PEG8) 3.7 - 5.0Generally maintained or slightly decreasedHigh
SMCC (Non-cleavable) ~4PotentVery High
Val-Cit (Protease-cleavable) ~4Highly PotentHigh in plasma, cleavable in lysosomes
Hydrazone (pH-sensitive) VariablePotent at low pHModerate, pH-dependent

Note: This table synthesizes representative data from multiple sources to illustrate general trends. Direct head-to-head comparisons may vary depending on the specific antibody, payload, and experimental conditions.

Table 2: Qualitative Comparison of Crosslinker Characteristics

FeatureThis compoundSMCC (Succinimido-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)NHS Esters (N-Hydroxysuccinimide esters)Maleimides
Primary Reactive Groups Protected Amine, AlcoholNHS ester (amine-reactive), Maleimide (thiol-reactive)NHS ester (amine-reactive)Maleimide (thiol-reactive)
Hydrophilicity HighLow to ModerateLowLow
Biocompatibility HighModerateModerateModerate
Control over Conjugation High (requires activation)Moderate (pre-activated)Moderate (pre-activated)Moderate (pre-activated)
Risk of Aggregation LowHighHighHigh
Steric Hindrance Moderate (tunable by PEG length)HighLowLow
Stability of Linkage High (post-conjugation)High (amide and thioether bonds)High (amide bond)High (thioether bond)

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating an Fmoc-PEG5-Linker

This protocol describes the incorporation of an Fmoc-PEGylated amino acid during standard Fmoc-based SPPS.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable resin)

  • Fmoc-NH-PEG5-COOH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activation base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Peptide synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-amino acid (4 equivalents), HBTU (3.8 equivalents), and HOBt (4 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the mixture and vortex for 1-2 minutes to pre-activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

    • Wash the resin with DMF and DCM. Confirm complete coupling with a Kaiser test.

  • Incorporation of Fmoc-NH-PEG5-COOH: To incorporate the PEG linker, use Fmoc-NH-PEG5-COOH in place of an Fmoc-amino acid in the coupling step (Step 3).

  • Chain Elongation: Continue with Fmoc deprotection and coupling cycles for the remaining amino acids in the sequence.

  • Final Deprotection and Cleavage: After the final amino acid is coupled, perform a final Fmoc deprotection. Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., TFA/TIS/water).

Protocol 2: Activation of the Terminal Alcohol and Conjugation to a Biomolecule

This protocol describes the activation of the hydroxyl group on a PEG linker to an aldehyde, followed by conjugation to a primary amine on a protein via reductive amination.

Materials:

  • Peptide-PEG5-alcohol (synthesized as in Protocol 1 and purified)

  • Oxidizing agent: Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC)

  • Solvent: Anhydrous DCM

  • Protein to be conjugated (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • Reducing agent: Sodium cyanoborohydride (NaCNBH3)

Procedure:

  • Oxidation of the Alcohol:

    • Dissolve the purified Peptide-PEG5-alcohol in anhydrous DCM.

    • Add the oxidizing agent (e.g., 1.5 equivalents of DMP) and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

    • Quench the reaction and purify the resulting Peptide-PEG5-aldehyde by flash chromatography.

  • Reductive Amination:

    • Dissolve the protein to be conjugated in the reaction buffer to a concentration of 1-10 mg/mL.

    • Add the Peptide-PEG5-aldehyde to the protein solution at a 5-20 fold molar excess.

    • Add sodium cyanoborohydride to a final concentration of 20-50 mM.

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.

  • Purification: Purify the resulting conjugate using size-exclusion chromatography (SEC) or affinity chromatography to remove excess reagents and unconjugated peptide.

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and the logical advantages of this compound.

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis cluster_activation Linker Activation & Conjugation Resin Resin AA1 Couple Fmoc-AA1 Resin->AA1 Deprot1 Fmoc Deprotection AA1->Deprot1 PEG Couple Fmoc-PEG5-NH-COOH Deprot1->PEG Deprot2 Fmoc Deprotection PEG->Deprot2 AA2 Couple Fmoc-AA2 Deprot2->AA2 Cleavage Cleavage from Resin & Side-chain Deprotection AA2->Cleavage PeptidePEGOH Purified Peptide-PEG5-OH Cleavage->PeptidePEGOH Purification Oxidation Oxidation PeptidePEGOH->Oxidation PeptidePEGCHO Peptide-PEG5-Aldehyde Oxidation->PeptidePEGCHO ReductiveAmination Reductive Amination PeptidePEGCHO->ReductiveAmination Protein Target Protein (e.g., Antibody) Protein->ReductiveAmination Conjugate Peptide-PEG5-Protein Conjugate ReductiveAmination->Conjugate

Caption: Experimental workflow for peptide synthesis with this compound and subsequent conjugation.

logical_advantages cluster_fmoc Fmoc Group cluster_peg5 PEG5 Spacer cluster_alcohol Terminal Alcohol FmocPEG5OH This compound OrthogonalProtection Orthogonal Protection (Base-labile) FmocPEG5OH->OrthogonalProtection Hydrophilicity Increased Hydrophilicity FmocPEG5OH->Hydrophilicity VersatileHandle Versatile Chemical Handle FmocPEG5OH->VersatileHandle MildDeprotection Mild Deprotection Conditions OrthogonalProtection->MildDeprotection SiteSpecific Site-Specific Modification MildDeprotection->SiteSpecific Biocompatibility Improved Biocompatibility Hydrophilicity->Biocompatibility PK_Modulation Defined Length for PK Modulation Biocompatibility->PK_Modulation ControlledActivation Controlled Activation VersatileHandle->ControlledActivation DiverseChemistry Access to Diverse Conjugation Chemistries ControlledActivation->DiverseChemistry

Caption: Logical advantages derived from the components of this compound.

Conclusion

This compound offers a superior level of control and versatility in the synthesis of complex bioconjugates. Its orthogonal Fmoc protecting group enables precise, sequential modifications, while the discrete PEG5 spacer enhances hydrophilicity and provides a defined length for pharmacokinetic optimization. The terminal alcohol serves as a flexible handle for a variety of conjugation chemistries. While other crosslinkers may offer more direct, one-step conjugation, they often lack the fine-tuning capabilities and the ability to mitigate issues like aggregation and immunogenicity that are inherent to the structure of this compound. For researchers aiming to develop well-defined, stable, and effective bioconjugates, particularly in the fields of peptide-drug conjugates and ADCs, this compound represents a strategically advantageous choice.

References

A Comparative Guide to NMR Spectroscopy for the Structural Validation of Fmoc-PEG5-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation and drug delivery, the precise structural characterization of PEGylating agents is paramount to ensure the quality, efficacy, and safety of the final therapeutic product. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful and indispensable tool for the unambiguous structural validation of molecules like Fmoc-PEG5-alcohol. This guide provides a comparative analysis of this compound with common alternative PEGylating agents, supported by NMR spectral data, detailed experimental protocols, and logical workflow diagrams.

Comparison of this compound and Alternatives

This compound is a popular PEGylating reagent featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal hydroxyl group, separated by a five-unit polyethylene glycol (PEG) spacer. The Fmoc group offers robust protection of the amine functionality, which can be readily deprotected under basic conditions for subsequent conjugation. The terminal hydroxyl group provides a handle for further chemical modification.

To provide a comprehensive overview, we compare this compound with three common alternatives:

  • N-Boc-PEG5-alcohol: This alternative utilizes a tert-butyloxycarbonyl (Boc) protecting group for the amine. The Boc group is labile under acidic conditions, offering an orthogonal deprotection strategy to the base-labile Fmoc group.

  • m-PEG5-alcohol: This reagent has a methoxy group at one terminus and a hydroxyl group at the other. It is suitable for applications where a terminal amine is not required, and its purpose is primarily to introduce a hydrophilic PEG spacer.

  • Fmoc-N-amido-PEG5-acid: This linker possesses an Fmoc-protected amine and a terminal carboxylic acid. The carboxylic acid can be activated to react with primary amines, forming stable amide bonds.

The choice of the appropriate PEGylating agent depends on the specific requirements of the synthetic strategy, including the nature of the molecule to be PEGylated and the desired deprotection conditions.

NMR Data for Structural Validation

The structural integrity of this compound and its alternatives can be unequivocally confirmed by ¹H and ¹³C NMR spectroscopy. The chemical shifts of the protons and carbons are sensitive to their local electronic environment, providing a unique fingerprint for each molecule.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shift Data (δ, ppm)

Compound Functional Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
This compound Fmoc aromatic protons7.80 – 7.73 (m, 2H), 7.64 – 7.56 (m, 2H), 7.43 – 7.36 (m, 2H), 7.33 – 7.22 (m, 2H)144.0, 141.3, 127.8, 127.1, 125.1, 120.0
Fmoc CH, CH₂4.38 (d), 4.19 (t)66.6, 47.3
PEG backbone (-OCH₂CH₂O-)~3.6 (m)~70.5
Terminal -CH₂OH~3.6 (m)~61.5
N-Boc-PEG5-alcohol Boc -(CH₃)₃~1.4 (s, 9H)~28.7
Boc -C(O)O--~156.0
PEG backbone (-OCH₂CH₂O-)~3.6 (m)~70.5
Terminal -CH₂OH~3.6 (m)~61.5
m-PEG5-alcohol Terminal -OCH₃~3.3 (s, 3H)~59.0
PEG backbone (-OCH₂CH₂O-)~3.6 (m)~70.5
Terminal -CH₂OH~3.6 (m)~61.5
Fmoc-N-amido-PEG5-acid Fmoc aromatic protons7.80 – 7.73 (m, 2H), 7.64 – 7.56 (m, 2H), 7.43 – 7.36 (m, 2H), 7.33 – 7.22 (m, 2H)144.0, 141.3, 127.8, 127.1, 125.1, 120.0
Fmoc CH, CH₂4.38 (d), 4.19 (t)66.6, 47.3
PEG backbone (-OCH₂CH₂O-)~3.6 (m)~70.5
Terminal -CH₂COOH~2.5 (t, 2H)~35.0, ~175.0

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. Data for this compound and Fmoc-N-amido-PEG5-acid are estimated based on experimentally determined values for structurally similar compounds.[1]

Experimental Protocol for NMR Analysis

A detailed and standardized protocol is crucial for obtaining high-quality and reproducible NMR data for structural validation.

1. Sample Preparation:

  • Weigh accurately 5-10 mg of the PEGylating agent (e.g., this compound).

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube. The choice of solvent should be based on the solubility of the analyte and its compatibility with subsequent reaction steps.

  • Add a small amount of an internal standard with a known chemical shift (e.g., tetramethylsilane, TMS, at 0 ppm) for accurate referencing of the chemical shifts.

2. NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters:

      • Number of scans: 16-64 (to achieve a good signal-to-noise ratio).

      • Relaxation delay (d1): 1-5 seconds (to allow for full relaxation of the protons).

      • Acquisition time: 2-4 seconds.

      • Spectral width: 0-12 ppm.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters:

      • Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

      • Relaxation delay (d1): 2-5 seconds.

      • Acquisition time: 1-2 seconds.

      • Spectral width: 0-220 ppm.

3. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired free induction decay (FID) to obtain the NMR spectrum.

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Perform baseline correction to obtain a flat baseline.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

  • Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecular structure based on their chemical shifts, multiplicities, and integration values.

Workflow for Structural Validation

The process of structural validation using NMR spectroscopy can be streamlined into a logical workflow, as illustrated in the following diagram.

structural_validation_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis cluster_validation Validation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve add_std Add Internal Standard dissolve->add_std h1_nmr Acquire ¹H NMR Spectrum add_std->h1_nmr c13_nmr Acquire ¹³C NMR Spectrum add_std->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integration Integration (¹H) phase_baseline->integration peak_picking Peak Picking phase_baseline->peak_picking assignment Structural Assignment integration->assignment peak_picking->assignment compare Compare with Expected Structure assignment->compare report Generate Report compare->report

Caption: Workflow for the structural validation of PEGylating agents using NMR spectroscopy.

Signaling Pathway of Fmoc Deprotection and Amide Bond Formation

The utility of this compound lies in its ability to be deprotected and subsequently conjugated to a target molecule. This process involves a well-defined chemical pathway.

fmoc_deprotection_conjugation Fmoc_PEG_OH Fmoc-NH-PEG5-OH Deprotected_Amine H₂N-PEG5-OH Fmoc_PEG_OH->Deprotected_Amine Deprotection Base Base (e.g., Piperidine) Base->Deprotected_Amine Conjugated_Product Target-C(O)NH-PEG5-OH Deprotected_Amine->Conjugated_Product Amide Bond Formation Target_Molecule Target Molecule (e.g., with Carboxylic Acid) Activation Activation (e.g., EDC/NHS) Target_Molecule->Activation Activation->Conjugated_Product

Caption: Chemical pathway of Fmoc deprotection and subsequent amide bond formation.

References

A Researcher's Guide to Assessing the Purity of Synthesized Fmoc-PEG5-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of reagents is paramount. This guide provides a comprehensive framework for assessing the purity of Fmoc-PEG5-alcohol, a commonly used PEG linker in bioconjugation, drug delivery, and peptide synthesis. We present standardized analytical methodologies, tools for data interpretation, and a template for comparative analysis.

This compound, with its terminal hydroxyl group and Fmoc-protected amine, serves as a critical building block for creating complex biomolecules. The presence of impurities, such as shorter or longer PEG chains, or molecules with incomplete Fmoc protection, can significantly impact the outcome of subsequent synthetic steps and the biological activity of the final product. Therefore, rigorous purity assessment is a critical quality control step.

This guide outlines the primary analytical techniques for characterizing this compound: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Detailed protocols are provided to enable researchers to perform these analyses in their own laboratories.

Comparative Analysis of this compound

Table 1: Physical and Chemical Properties

PropertyVendor A (Lot #)Vendor B (Lot #)In-house Synthesis (Batch #)
Appearance
Formula C₂₅H₃₃NO₇C₂₅H₃₃NO₇C₂₅H₃₃NO₇
Molecular Weight ( g/mol ) 459.53459.53459.53
Solubility

Table 2: Purity Assessment by Analytical Techniques

Analytical MethodParameterVendor A (Lot #)Vendor B (Lot #)In-house Synthesis (Batch #)
RP-HPLC Purity (%)
Retention Time (min)
¹H NMR Conforms to Structure?
¹³C NMR Conforms to Structure?
Mass Spectrometry [M+Na]⁺ (Observed)
[M+Na]⁺ (Calculated)

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse for assessing the chemical purity of this compound, separating the main component from non-PEGylated impurities and PEG chains of different lengths.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA) or Formic Acid (FA), HPLC grade

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA (or FA) in water

    • Mobile Phase B: 0.1% TFA (or FA) in acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 265 nm (for the Fmoc group)

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Gradient:

      Time (min) % Mobile Phase B
      0 30
      20 90
      25 90
      26 30

      | 30 | 30 |

  • Data Analysis: Integrate the peak areas of all components. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous structural confirmation of this compound. ¹H NMR verifies the presence of all expected proton environments, while ¹³C NMR confirms the carbon skeleton.

Instrumentation:

  • NMR spectrometer (300 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

¹H NMR Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of CDCl₃.

  • Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard procedures.

  • Data Analysis:

    • Fmoc group protons: Expect aromatic protons between 7.2 and 7.8 ppm.

    • PEG chain protons: A complex multiplet corresponding to the ethylene glycol repeating units should be observed around 3.6 ppm.

    • Protons adjacent to the alcohol and amide: Look for distinct signals for the -CH₂-OH and -NH-CH₂- protons.

    • Integrate the peaks to confirm the ratio of protons in the Fmoc group to those in the PEG chain.

¹³C NMR Protocol:

  • Sample Preparation: Prepare a more concentrated sample (20-30 mg) in CDCl₃.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Analysis:

    • Fmoc group carbons: Aromatic carbons will appear between ~120 and 145 ppm, with the carbonyl carbon around 156 ppm.

    • PEG chain carbons: The repeating ethylene glycol units will show a strong signal around 70 ppm.

    • Carbons adjacent to functional groups: Distinct signals for the carbons attached to the nitrogen and the terminal hydroxyl group should be identifiable.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized this compound.

Instrumentation:

  • Electrospray Ionization Mass Spectrometer (ESI-MS), often coupled with an HPLC system (LC-MS).

Procedure:

  • Sample Preparation: Prepare a dilute solution (e.g., 10 µM) of the sample in the mobile phase (e.g., 50:50 acetonitrile/water with 0.1% formic acid).

  • MS Analysis:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Analysis: Infuse the sample directly or perform an LC-MS analysis using the HPLC conditions described above.

  • Data Analysis: Look for the [M+H]⁺ or [M+Na]⁺ adducts. For this compound (MW = 459.53), the expected masses would be:

    • [M+H]⁺ ≈ 460.54 m/z

    • [M+Na]⁺ ≈ 482.52 m/z

Visualization of the Purity Assessment Workflow

The following diagram illustrates the logical workflow for a comprehensive purity assessment of this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_primary_analysis Primary Purity & Identity Confirmation cluster_data_analysis Data Analysis & Comparison cluster_final_report Final Reporting Synthesis Synthesized this compound TLC Thin Layer Chromatography (TLC) - Preliminary Purity Check - Synthesis->TLC Initial Sample HPLC Reversed-Phase HPLC - Quantitative Purity (%) - TLC->HPLC NMR NMR Spectroscopy (¹H and ¹³C) - Structural Confirmation - TLC->NMR MS Mass Spectrometry - Molecular Weight Verification - TLC->MS Data_Integration Integrate Data: - HPLC Purity - NMR Structure - MS Molecular Weight HPLC->Data_Integration NMR->Data_Integration MS->Data_Integration Comparison Compare with Specifications & Other Batches/Vendors Data_Integration->Comparison CoA Generate Certificate of Analysis (CoA) Comparison->CoA

Caption: Workflow for the purity assessment of this compound.

A Comparative Study of Fmoc- and Boc-Protected PEG Linkers in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of polyethylene glycol (PEG) linkers is a cornerstone of modern drug development and bioconjugation, enhancing the solubility, stability, and pharmacokinetic properties of peptides and other therapeutic molecules. The choice of protecting group for the terminal amine of the PEG linker—most commonly the fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) group—is a critical decision that dictates the overall synthetic strategy. This guide provides an objective, data-supported comparison of Fmoc- and Boc-protected PEG linkers to aid researchers in selecting the optimal tool for their specific application.

Core Chemical Principles: A Tale of Two Chemistries

The fundamental difference between Fmoc and Boc protection lies in their cleavage chemistry, which forms the basis of orthogonal synthetic strategies. The Fmoc group is base-labile, typically removed with a solution of piperidine in an organic solvent, while the Boc group is acid-labile, requiring treatment with a strong acid like trifluoroacetic acid (TFA).[][2] This distinction governs the compatibility of the linker with other protecting groups on the molecule being synthesized, particularly in the context of solid-phase peptide synthesis (SPPS).

The Fmoc strategy is often favored for its milder deprotection conditions, which are compatible with a wide range of acid-sensitive functionalities.[] Conversely, the Boc strategy, with its robust and acid-based deprotection, can be advantageous for the synthesis of long or challenging sequences that may be prone to aggregation, as the repeated acid treatments can help to disrupt secondary structures.[3]

Quantitative Performance Comparison

Table 1: Illustrative Yield and Purity Data for Peptides Synthesized Using Fmoc- and Boc-Protected Strategies

Protecting Group StrategyModel Peptide/MoleculeReported Crude Purity (%)Overall Yield (%)Reference
Fmoc Acyl Carrier Protein (65-74)>90 (with optimized resin)Not specified[3]
Fmoc Generic Peptide SynthesisTypically high (>70)Variable
Boc Hydrophobic PeptidesOften higher than FmocOften higher than Fmoc
Boc NY-ESO-1 FragmentNot specifiedNot specified

Note: The data presented is illustrative and compiled from different sources. A direct comparison of PEG linkers was not performed in these studies.

Experimental Protocols

The following are generalized protocols for the coupling of Fmoc- and Boc-protected PEG linkers to a solid support, a common first step in the synthesis of PEGylated peptides or other molecules.

Protocol 1: Coupling of an Fmoc-Protected PEG Linker to an Amino-Functionalized Resin

Materials:

  • Amino-functionalized solid support (e.g., Rink Amide resin)

  • Fmoc-NH-PEG-COOH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

Procedure:

  • Resin Swelling: Swell the amino-functionalized resin in DMF for 1 hour.

  • Fmoc Deprotection (if applicable): If the resin is pre-loaded with an Fmoc-protected amino acid, treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF and DCM.

  • Linker Activation: In a separate vessel, dissolve Fmoc-NH-PEG-COOH (2 eq.), DIC (2 eq.), and HOBt (2 eq.) in DMF. Allow the mixture to pre-activate for 15 minutes.

  • Coupling: Add the activated linker solution to the swollen and deprotected resin. Agitate the mixture at room temperature for 2-4 hours.

  • Washing: Wash the resin sequentially with DMF, DCM, and methanol to remove excess reagents and byproducts.

  • Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines on the resin, indicating successful coupling.

Protocol 2: Coupling of a Boc-Protected PEG Linker to a Hydroxyl-Functionalized Resin

Materials:

  • Hydroxyl-functionalized solid support (e.g., Wang resin)

  • Boc-NH-PEG-COOH

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) solution (50% in DCM)

Procedure:

  • Resin Swelling: Swell the hydroxyl-functionalized resin in DCM for 1 hour.

  • Linker Activation: In a separate vessel, dissolve Boc-NH-PEG-COOH (2 eq.) and DCC (2 eq.) in a minimal amount of DMF. Add DMAP (0.1 eq.) to the solution.

  • Coupling: Add the activated linker solution to the swollen resin. Agitate the mixture at room temperature for 4-6 hours.

  • Washing: Wash the resin sequentially with DMF, DCM, and methanol.

  • Boc Deprotection: To expose the terminal amine for further synthesis, treat the resin with 50% TFA in DCM for 30 minutes.

  • Neutralization and Washing: Wash the resin with DCM, followed by a neutralization step with a 10% solution of diisopropylethylamine (DIPEA) in DCM. Wash again with DCM.

Visualization of Synthetic Workflows

The following diagrams illustrate the general workflows for solid-phase synthesis utilizing Fmoc- and Boc-protected PEG linkers.

Fmoc_PEG_Linker_Workflow cluster_resin_prep Resin Preparation cluster_coupling Linker Coupling cluster_synthesis Peptide Elongation cluster_cleavage Final Cleavage Resin Amino-functionalized Resin Swell Swell Resin (DMF) Resin->Swell Couple Couple to Resin Fmoc_Linker Fmoc-NH-PEG-COOH Activate Activate Linker (DIC/HOBt) Fmoc_Linker->Activate Activate->Couple Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Couple->Fmoc_Deprotection AA_Coupling Couple Fmoc-AA (e.g., HATU) Fmoc_Deprotection->AA_Coupling Wash Wash AA_Coupling->Wash Wash->Fmoc_Deprotection Repeat Cycles Cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) Wash->Cleavage Purification Purification (HPLC) Cleavage->Purification

Caption: Workflow for solid-phase synthesis using an Fmoc-protected PEG linker.

Boc_PEG_Linker_Workflow cluster_resin_prep Resin Preparation cluster_coupling Linker Coupling cluster_synthesis Peptide Elongation cluster_cleavage Final Cleavage Resin Hydroxyl-functionalized Resin Swell Swell Resin (DCM) Resin->Swell Couple Couple to Resin Boc_Linker Boc-NH-PEG-COOH Activate Activate Linker (DCC/DMAP) Boc_Linker->Activate Activate->Couple Boc_Deprotection Boc Deprotection (50% TFA/DCM) Couple->Boc_Deprotection Neutralize Neutralize (e.g., DIPEA) Boc_Deprotection->Neutralize AA_Coupling Couple Boc-AA (e.g., HBTU) Neutralize->AA_Coupling AA_Coupling->Boc_Deprotection Repeat Cycles Cleavage Cleavage from Resin & Side-chain Deprotection (e.g., HF or TFMSA) AA_Coupling->Cleavage Purification Purification (HPLC) Cleavage->Purification

Caption: Workflow for solid-phase synthesis using a Boc-protected PEG linker.

Conclusion and Recommendations

The choice between Fmoc- and Boc-protected PEG linkers is not a one-size-fits-all decision but rather a strategic choice based on the specific requirements of the synthesis.

Fmoc-protected PEG linkers are generally recommended for:

  • Synthesis of peptides or molecules containing acid-sensitive functional groups.

  • Automated solid-phase peptide synthesis due to the milder reaction conditions and ease of monitoring.

  • Applications where orthogonal protection strategies are critical.

Boc-protected PEG linkers may be advantageous for:

  • The synthesis of long or hydrophobic peptides that are prone to aggregation.

  • Instances where the final product is sensitive to basic conditions.

  • Manufacturing processes where the robustness of the Boc group and established protocols are beneficial.

Ultimately, a thorough understanding of the chemical properties of the target molecule and the principles of orthogonal protection will guide the researcher to the most appropriate and efficient synthetic strategy. For novel or particularly challenging syntheses, a small-scale pilot study comparing both linkers may be warranted to determine the optimal approach empirically.

References

Safety Operating Guide

Navigating the Safe Disposal of Fmoc-PEG5-alcohol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step operational plan for the safe disposal of Fmoc-PEG5-alcohol, a commonly used PEG linker in bioconjugation and drug delivery applications.

Core Safety and Handling Information

Quantitative Data Summary

The following table summarizes key chemical and physical properties for this compound, essential for understanding its handling and disposal requirements.

PropertyValueSource
Chemical Formula C25H33NO7BroadPharm
Molecular Weight 459.5 g/mol BroadPharm
CAS Number 2496687-06-8BroadPharm
Purity >95%BroadPharm
Appearance White to off-white solidGeneral observation for similar compounds
Solubility Soluble in DMSO, DMF, DCMBroadPharm
Storage -20°CBroadPharm

Step-by-Step Disposal Protocol

The disposal of this compound, as with most laboratory chemicals, is governed by local, state, and federal regulations. The following protocol provides a general framework; however, it is crucial to consult and adhere to your institution's specific waste disposal guidelines.

  • Waste Identification and Segregation:

    • Pure, unused this compound should be considered chemical waste.

    • Solutions containing this compound should be treated as chemical waste. Do not mix with aqueous waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Contaminated materials, such as gloves, weighing paper, and pipette tips, should be collected in a designated solid chemical waste container.

  • Waste Collection:

    • Collect all waste containing this compound in a clearly labeled, sealed, and compatible waste container. The label should include the full chemical name and any known hazards.

    • For solutions, use a designated liquid waste container. For solids, use a designated solid waste container.

  • Consult Institutional Guidelines:

    • Before final disposal, consult your organization's EHS office for specific instructions. They will provide guidance on the proper waste stream and any necessary documentation.

  • Arrange for Professional Disposal:

    • Disposal of chemical waste must be handled by a licensed professional waste disposal service. Your EHS office will typically coordinate this.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow emphasizes the critical checkpoints and decision-making processes involved in ensuring safe and compliant disposal.

This compound Disposal Workflow A Start: this compound Waste Generated B Identify Waste Type (Solid, Liquid, Contaminated PPE) A->B C Segregate Waste into Designated and Labeled Containers B->C D Consult Institutional EHS Guidelines C->D E Store Waste in a Secure, Designated Area D->E Follow Specific Instructions F Arrange for Pickup by Licensed Waste Disposal Service E->F G End: Proper Disposal Complete F->G

Caption: Logical workflow for the safe and compliant disposal of this compound.

By adhering to these procedures and consulting with your institution's safety experts, you can ensure the safe handling and environmentally responsible disposal of this compound, fostering a secure and sustainable research environment.

Personal protective equipment for handling Fmoc-PEG5-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of Fmoc-PEG5-alcohol, ensuring laboratory safety and procedural excellence.

This compound is a valuable tool in bioconjugation and drug delivery research. As with any chemical reagent, understanding its hazard profile and implementing proper handling procedures are paramount to ensuring the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, based on the best available data for this compound and structurally similar molecules.

Hazard Identification and Personal Protective Equipment (PPE)

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Therefore, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE for handling this compound.

Body Part PPE Item Specification Purpose
Eyes & Face Safety Goggles & Face ShieldANSI Z87.1 compliant, with side shields. Face shield worn over goggles.Protects against splashes, dust, and airborne particles.
Hands Disposable Nitrile GlovesStandard laboratory grade. Inspect before use.Provides initial protection against skin contact.
Body Laboratory CoatLong-sleeved, properly fitted.Protects skin and personal clothing from contamination.
Respiratory N95 Respirator or higherNIOSH-approved.Recommended when handling the powder outside of a certified fume hood or if dust generation is likely.
Feet Closed-toe ShoesMade of a non-porous material.Protects feet from spills and falling objects.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for minimizing exposure and maintaining the integrity of this compound.

operational_workflow Operational Workflow for this compound receiving Receiving and Inspection storage Proper Storage (-20°C, desiccated) receiving->storage pre_use Pre-Use Preparation (Equilibrate to RT) storage->pre_use weighing Weighing and Aliquoting (In fume hood) pre_use->weighing dissolution Dissolution (Use appropriate solvent) weighing->dissolution reaction Use in Reaction dissolution->reaction waste_collection Waste Collection (Segregated waste streams) reaction->waste_collection disposal Disposal (Follow institutional guidelines) waste_collection->disposal

Caption: Workflow for handling this compound.

Experimental Protocols: Step-by-Step Guidance

Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the container in a cool, dry, and well-ventilated area, at the recommended temperature of -20°C.[1]

  • Keep the container tightly sealed to prevent moisture contamination.

Handling and Use (Solid Form):

  • Preparation: Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture onto the product.

  • Ventilation: Conduct all weighing and handling operations within a certified chemical fume hood to minimize inhalation of any dust.

  • Personal Protective Equipment: Wear all recommended PPE as outlined in the table above.

  • Weighing: Use a clean, dedicated spatula for transferring the solid. Avoid creating dust. If dust is generated, ensure respiratory protection is worn.

  • Cleaning: After handling, decontaminate the work area and any equipment used.

Handling and Use (In Solution):

  • Solvent Selection: this compound is soluble in organic solvents such as DMSO, DCM, and DMF.[1] Use the appropriate solvent for your application.

  • Dissolution: Add the solvent to the weighed solid slowly to avoid splashing.

  • Storage of Solutions: If storing solutions, use airtight containers and store at -20°C for short-term storage. For longer-term storage, aliquoting and storing at -80°C is recommended to avoid repeated freeze-thaw cycles.

Fmoc-Deprotection:

The Fmoc group is base-labile and is typically removed using a solution of piperidine in DMF.

deprotection_pathway Fmoc Deprotection Signaling Pathway fmoc_peg This compound intermediate Dibenzofulvene-Piperidine Adduct fmoc_peg->intermediate Base-catalyzed elimination piperidine Piperidine (in DMF) piperidine->intermediate Nucleophilic attack deprotected_peg H2N-PEG5-Alcohol intermediate->deprotected_peg Release of free amine

Caption: Fmoc deprotection reaction pathway.

Safety Precautions for Deprotection:

  • Piperidine is toxic and flammable. Always handle it in a chemical fume hood and wear appropriate PPE.

  • Consult the Safety Data Sheet for piperidine before use.

  • The deprotection reaction will generate a dibenzofulvene-piperidine adduct.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Solid Waste: Collect unused this compound and any contaminated consumables (e.g., weighing paper, pipette tips) in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect solutions of this compound and reaction mixtures containing it in a separate, labeled hazardous waste container for organic solvent waste.

  • Deprotection Waste: Waste containing piperidine should be collected in a designated, labeled hazardous waste container for basic organic waste.

Disposal Procedure:

  • Labeling: Ensure all waste containers are clearly and accurately labeled with their contents.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory.

  • Collection: Arrange for the collection of hazardous waste by your institution's Environmental Health and Safety (EHS) department.

  • Empty Containers: Decontaminate empty containers before disposal or recycling according to institutional guidelines.

Disclaimer: This guide is intended for informational purposes only and is based on the best available information for similar chemical compounds. Always consult your institution's specific safety protocols and the most up-to-date Safety Data Sheet (SDS) for any chemical you are working with. The user is solely responsible for the safe handling and use of this product.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.